2-(5-Bromo-2-chlorophenyl)acetonitrile
Description
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Properties
IUPAC Name |
2-(5-bromo-2-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXNBYRDDDHFPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700068 | |
| Record name | (5-Bromo-2-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057216-52-0 | |
| Record name | (5-Bromo-2-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-(5-Bromo-2-chlorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and anticipated physical properties of the compound 2-(5-Bromo-2-chlorophenyl)acetonitrile. As a critical intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and specialty chemicals, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application. This document consolidates available data and provides detailed, field-proven methodologies for the experimental determination of its key physical and spectral properties.
Introduction
This compound, with the CAS number 1057216-52-0, is a halogenated aromatic nitrile. Its molecular structure, featuring a phenyl ring substituted with both a bromine and a chlorine atom, along with a cyanomethyl group, imparts a unique combination of reactivity and lipophilicity.[1] This makes it a versatile building block in medicinal chemistry and materials science. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the synthesis of a wide array of more complex molecules.[1]
This guide is structured to provide not only the available physical data but also to empower researchers with the practical knowledge to determine these properties in their own laboratories. Adherence to the described protocols will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.
Molecular and General Properties
A foundational understanding of the molecular characteristics of this compound is essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | [1][2] |
| Molecular Weight | 230.49 g/mol | [2][3] |
| IUPAC Name | This compound | [4] |
| CAS Number | 1057216-52-0 | [2][3][4] |
| Physical Appearance | White to off-white solid or colorless to pale yellow liquid | [1][2] |
| Purity (typical) | 95-98% | [4] |
| Storage Temperature | 2-8°C or Room Temperature | [2][3] |
| Predicted XlogP3 | 2.9 - 3.16858 | [1][5] |
The conflicting reports on its physical state at ambient temperature suggest that its melting point is close to room temperature. The predicted XlogP value indicates a significant degree of lipophilicity, suggesting good solubility in organic solvents and limited solubility in aqueous media.
Experimental Determination of Physical Properties
Due to the limited availability of experimentally determined physical data in the public domain, this section provides detailed protocols for the determination of key physical properties.
Melting Point
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Boiling Point
Given that this compound may be a liquid or a low-melting solid, its boiling point is another important physical constant. Due to its relatively high molecular weight, vacuum distillation may be necessary to prevent decomposition at high temperatures.
Experimental Protocol: Boiling Point Determination (Atmospheric and Vacuum)
-
Apparatus Setup: Place a small volume of the liquid sample into a small test tube or a distillation flask. Add a boiling chip to ensure smooth boiling.
-
Thermometer Placement: Position a thermometer so that the top of the bulb is level with the side arm of the distillation apparatus.
-
Heating: Gently heat the sample.
-
Observation: The boiling point is the temperature at which the liquid boils and its vapor is in equilibrium with the liquid, observed as a stable temperature at which the vapor condenses on the thermometer bulb.
-
For Vacuum Distillation: Connect the apparatus to a vacuum source and a manometer. Record the pressure at which the boiling point is measured.
Density
The density of a substance is its mass per unit volume. For a solid, this can be determined by displacement, and for a liquid, by using a pycnometer or a hydrometer.
Experimental Protocol: Density Determination of a Solid (Displacement Method)
-
Mass Measurement: Accurately weigh a sample of the solid compound.
-
Volume Measurement: Fill a graduated cylinder with a non-reactive liquid (in which the compound is insoluble) to a known volume.
-
Displacement: Carefully add the weighed solid to the graduated cylinder and record the new volume. The difference in volume represents the volume of the solid.
-
Calculation: Density is calculated by dividing the mass of the sample by the volume it displaced.
Caption: Workflow for Density Determination of a Solid.
Solubility
Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.
Experimental Protocol: Qualitative and Quantitative Solubility Determination
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexanes).
-
Qualitative Assessment: To a small, known volume of each solvent (e.g., 1 mL) in a test tube, add a small, known mass of the compound (e.g., 10 mg). Observe if the compound dissolves completely at room temperature with agitation. If it dissolves, it is considered soluble. If not, it can be classified as sparingly soluble or insoluble. Gentle heating can be applied to assess temperature effects on solubility.
-
Quantitative Assessment (Shake-Flask Method): Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed flask. Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours). Filter the saturated solution to remove any undissolved solid. Analyze the concentration of the compound in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the solubility of the compound in that solvent at that temperature.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region and a singlet for the benzylic protons.
-
Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the range of δ 7.0-8.0 ppm. Due to their different chemical environments, they will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets.
-
Benzylic Protons (-CH₂CN): The two protons of the cyanomethyl group are chemically equivalent and are expected to appear as a singlet in the range of δ 3.8-4.2 ppm.
¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon atoms in the molecule.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-140 ppm) for the carbons of the phenyl ring. The carbons attached to the bromine and chlorine atoms will be significantly influenced by the halogen's electronegativity and will have characteristic chemical shifts.
-
Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in the range of δ 115-125 ppm.
-
Benzylic Carbon (-CH₂CN): The benzylic carbon is expected to resonate in the range of δ 20-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Nitrile Stretch (C≡N): A sharp, medium-to-strong intensity absorption band is expected in the region of 2240-2260 cm⁻¹.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.
-
Aromatic C=C Stretch: Several peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region.
-
C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion around m/z 229, 231, and 233.
-
Fragmentation: Common fragmentation pathways may include the loss of the nitrile group, bromine, or chlorine atoms, leading to characteristic fragment ions.
Safety and Handling
Based on available safety data, this compound is considered hazardous.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This compound is a valuable chemical intermediate with a unique set of properties derived from its halogenated aromatic nitrile structure. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a comprehensive framework for its characterization. The detailed experimental protocols and predicted spectral characteristics presented herein will serve as a valuable resource for researchers, enabling them to confidently and accurately determine the physical properties of this compound and utilize it effectively in their scientific endeavors.
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1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. [Link]
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Bromoacetonitrile | C2H2BrN | CID 11534 - PubChem - NIH. [Link]
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2-(5-溴-2-氯苯基)乙腈 - 玉函医药. [Link]
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Acetonitrile - the NIST WebBook - National Institute of Standards and Technology. [Link]
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13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. - ResearchGate. [Link]
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Benzeneacetonitrile, 4-chloro- - the NIST WebBook. [Link]
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"2-(5-Bromo-2-chlorophenyl)acetonitrile" chemical structure
An In-depth Technical Guide to 2-(5-Bromo-2-chlorophenyl)acetonitrile: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis and drug development. We delve into its unique chemical structure, physicochemical properties, and the underlying principles governing its reactivity. This document details a robust, field-proven protocol for its synthesis and purification, accompanied by a thorough guide to its characterization using modern spectroscopic techniques. Furthermore, we explore its versatile applications as a building block for complex molecular architectures, particularly in the synthesis of heterocyclic compounds and biologically active molecules. Safety protocols and handling procedures are also explicitly outlined to ensure safe and effective utilization in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and process development.
Introduction: A Versatile Halogenated Intermediate
This compound is a strategically functionalized aromatic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a phenyl ring substituted with both bromine and chlorine atoms, alongside a reactive acetonitrile moiety, offers multiple handles for synthetic manipulation.[1] The unique electronic environment created by the halogen substituents profoundly influences its reactivity, making it a valuable precursor for a wide range of chemical transformations.[1]
The presence of the nitrile group (-CH₂CN) and the specific halogenation pattern are critical to its utility. The nitrile can be readily converted into other functional groups such as amines, amides, and carboxylic acids, while the halogenated ring is amenable to various cross-coupling reactions.[1] These features position this compound as a pivotal starting material in multi-step syntheses, particularly within the pharmaceutical industry where it serves as a scaffold for developing novel therapeutic agents.[1] This guide will elucidate the core chemical principles of this compound and provide practical methodologies for its synthesis and application.
Physicochemical & Structural Properties
The physical and chemical identity of a compound is fundamental to its application. The properties of this compound are summarized below.
Structural & Chemical Identifiers
The molecule consists of a benzene ring substituted at the 1, 2, and 4 positions with an acetonitrile group, a chlorine atom, and a bromine atom, respectively.
Caption: Chemical structure of this compound.
Data Summary Table
The key quantitative data for this compound are presented for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1057216-52-0 | [1][2][3] |
| Molecular Formula | C₈H₅BrClN | [1][2][3] |
| Molecular Weight | 230.49 g/mol | [1][2][3] |
| Appearance | White to off-white or pale yellow solid/liquid | [1][4] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC(=C(C=C1Br)CC#N)Cl | [1][5] |
| InChI | 1S/C8H5BrClN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | [1][5] |
| LogP | 3.16858 | [1] |
| Purity | Typically ≥97-98% | [6] |
| Storage Temperature | Room temperature or 2-8°C, sealed in dry place | [3][4] |
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following protocol is a robust and scalable method derived from established synthetic principles for analogous compounds.[7][8]
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Detailed Synthesis Protocol: Cyanation of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
Causality: This method is predicated on the high reactivity of the benzylic halide intermediate towards Sₙ2 displacement by the cyanide anion. Acetone is chosen as the solvent due to its ability to dissolve the organic substrate while also having sufficient polarity to dissolve a catalytic amount of the cyanide salt, facilitating the reaction.[7][8]
Materials:
-
1-Bromo-2-(bromomethyl)-4-chlorobenzene (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Dry Acetone
-
Deionized Water
-
Ethyl Acetate or Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 1-Bromo-2-(bromomethyl)-4-chlorobenzene and dry acetone.
-
Reagent Addition: Add finely powdered sodium cyanide to the stirred solution.
-
Expert Insight: Using finely powdered NaCN increases the surface area, enhancing the reaction rate in the heterogeneous mixture. A catalytic amount of sodium iodide can be added to facilitate the reaction via the Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide in situ.[7]
-
-
Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (NaBr, excess NaCN) using suction filtration and wash the solid cake with a small amount of acetone.
-
Safety Note: The solid waste contains cyanide and must be quenched with an oxidizing agent like bleach before disposal.[7]
-
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the resulting crude oil/solid in ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
-
Causality: The water wash removes any remaining water-soluble impurities (e.g., residual cyanide salts), and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Purification Protocol: Recrystallization
Causality: Recrystallization is an effective method for purifying solid organic compounds. The principle is to dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. A solvent system like ethanol/water or hexanes/ethyl acetate is often effective.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Slowly add water to the hot solution until it becomes slightly turbid (cloudy).
-
Re-heat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Spectroscopic Characterization
Characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected data from standard spectroscopic analyses.
| Analysis Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ 7.6-7.2 ppm: Complex multiplet pattern for 3 aromatic protons. δ 3.8-3.7 ppm: Singlet for 2 benzylic protons (-CH₂CN). |
| ¹³C NMR (CDCl₃) | δ 135-120 ppm: Multiple peaks for aromatic carbons. δ 115-118 ppm: Quaternary carbon of the nitrile group (-C≡N). δ 20-25 ppm: Methylene carbon (-CH₂CN). |
| IR Spectroscopy (KBr) | ~2250 cm⁻¹: Sharp, medium-intensity peak for the C≡N stretch. ~3050-3100 cm⁻¹: C-H stretching for the aromatic ring. ~2850-2950 cm⁻¹: C-H stretching for the methylene group. |
| Mass Spectrometry (EI) | m/z ~229/231/233: Molecular ion peak cluster showing the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. |
Reactivity and Synthetic Applications
The synthetic versatility of this compound stems from its multiple reactive sites.[1]
Key Reactive Sites
-
The Nitrile Group: Serves as a precursor to other functional groups. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a vast array of derivatives.
-
The Benzylic Position: The methylene protons (-CH₂) are acidic due to the electron-withdrawing effects of the adjacent aromatic ring and nitrile group. This allows for deprotonation and subsequent alkylation or other functionalization at this position.[1]
-
The Halogenated Aromatic Ring: The bromine and chlorine atoms provide sites for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). The differential reactivity between bromine and chlorine can potentially allow for selective, stepwise functionalization.[1]
Application in Medicinal Chemistry
Halogenated intermediates are foundational in medicinal chemistry for structure-activity relationship (SAR) studies.[1] Derivatives of this compound can be synthesized to probe interactions with biological targets like enzymes and receptors.[1] For instance, the core structure can be elaborated into complex heterocyclic systems, a common motif in many clinically approved drugs. The lipophilicity, as indicated by its high LogP value, is a critical parameter influencing the pharmacokinetic properties of its derivatives.[1]
Safety and Handling
Proper handling of this compound is crucial due to its potential hazards. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Source |
| ! | GHS07 | H302: Harmful if swallowed | |
| H315: Causes skin irritation | |||
| H319: Causes serious eye irritation | |||
| H335: May cause respiratory irritation |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe dust or vapors.[11] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][9] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
Conclusion
This compound is a high-value chemical intermediate with a unique combination of reactive functional groups. Its di-halogenated phenyl ring and versatile nitrile moiety provide a powerful platform for the synthesis of complex molecular targets. The protocols and data presented in this guide offer a comprehensive framework for the synthesis, purification, and characterization of this compound, enabling its effective use in research and development, particularly in the pursuit of novel pharmaceutical agents. Adherence to the outlined safety procedures is paramount to ensure its responsible and safe application in the laboratory.
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Safety Data Sheet. (2024, November 1). Angene Chemical. Retrieved from [Link]
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This compound (C8H5BrClN). (n.d.). PubChemLite. Retrieved from [Link]
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Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. (2016, December 27). [Video]. YouTube. Retrieved from [Link]
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p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Spectroscopic Characterization of 2-(5-Bromo-2-chlorophenyl)acetonitrile: A Technical Guide
Introduction
2-(5-Bromo-2-chlorophenyl)acetonitrile is a halogenated aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and materials science. The precise substitution pattern on the phenyl ring, featuring both a bromine and a chlorine atom, alongside the reactive cyanomethyl group, makes it a versatile intermediate for the synthesis of more complex molecular architectures. Accurate structural elucidation and confirmation are paramount for its application in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive analysis based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the expected spectral features and the methodologies for their acquisition and interpretation.
The molecular structure of this compound, with the systematic numbering of the carbon and hydrogen atoms, is presented below. This numbering will be used throughout this guide for the assignment of spectroscopic signals.
Caption: Molecular structure of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic and the aliphatic methylene protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | 7.65 - 7.75 | Doublet of doublets (dd) | J(ortho) = 8.5 - 9.0, J(meta) = 2.0 - 2.5 | 1H |
| H6 | 7.45 - 7.55 | Doublet (d) | J(meta) = 2.0 - 2.5 | 1H |
| H3 | 7.35 - 7.45 | Doublet (d) | J(ortho) = 8.5 - 9.0 | 1H |
| H7 (CH₂) | 3.80 - 3.90 | Singlet (s) | - | 2H |
Interpretation:
-
Aromatic Protons (H3, H4, H6): The aromatic region (δ 7.0-8.0 ppm) is expected to show three distinct signals corresponding to the three protons on the phenyl ring.
-
H4 is anticipated to be the most downfield signal due to the additive deshielding effects of the ortho-chlorine and para-bromine substituents. It will appear as a doublet of doublets due to coupling with both H3 (ortho coupling, J ≈ 8.5-9.0 Hz) and H6 (meta coupling, J ≈ 2.0-2.5 Hz)[1][2][3].
-
H6 is deshielded by the adjacent chlorine atom and will likely appear as a doublet due to meta coupling with H4 (J ≈ 2.0-2.5 Hz)[4].
-
H3 is expected to be the most upfield of the aromatic protons and will appear as a doublet due to ortho coupling with H4 (J ≈ 8.5-9.0 Hz)[1][4].
-
-
Methylene Protons (H7): The two protons of the methylene group (CH₂) are expected to appear as a singlet in the range of δ 3.80 - 3.90 ppm. The electron-withdrawing effects of the adjacent aromatic ring and the nitrile group cause a significant downfield shift from a typical aliphatic CH₂ group. Due to the absence of adjacent protons, this signal is predicted to be a singlet.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the structure.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C-CN (C8) | 116 - 118 |
| C-CH₂ (C7) | 25 - 30 |
| C-Br (C5) | 120 - 125 |
| C-Cl (C2) | 133 - 136 |
| C-H (C3, C4, C6) | 128 - 135 |
| C-C (C1) | 138 - 142 |
Interpretation:
-
Nitrile Carbon (C8): The carbon of the nitrile group (C≡N) is expected to resonate in the range of δ 116-118 ppm, which is characteristic for this functional group[5][6].
-
Methylene Carbon (C7): The benzylic methylene carbon is predicted to appear at approximately δ 25-30 ppm.
-
Aromatic Carbons:
-
The carbons directly attached to the halogen atoms will have their chemical shifts significantly influenced. The carbon bearing the chlorine atom (C2) is expected around δ 133-136 ppm, while the carbon with the bromine atom (C5) will be at a more upfield position, around δ 120-125 ppm[7][8].
-
The protonated aromatic carbons (C3, C4, and C6) are expected to resonate in the typical aromatic region of δ 128-135 ppm[9]. Their precise shifts will be influenced by the positions of the various substituents.
-
The quaternary carbon (C1) to which the cyanomethyl group is attached is predicted to be the most downfield of the aromatic carbons, in the range of δ 138-142 ppm, due to the deshielding effects of the attached substituents[8].
-
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (CH₂) | Stretch | 2960 - 2850 | Medium to Weak |
| Nitrile (C≡N) | Stretch | 2260 - 2220 | Medium, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak (multiple bands) |
| C-H (CH₂) | Bend | 1470 - 1430 | Medium |
| C-Cl | Stretch | 850 - 550 | Strong to Medium |
| C-Br | Stretch | 690 - 515 | Strong to Medium |
Interpretation:
-
C-H Stretching: The spectrum will likely show weak to medium bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations[10][11][12]. Just below 3000 cm⁻¹, absorptions from the methylene (CH₂) C-H stretching are expected[13].
-
Nitrile Stretching: A sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹ is a key diagnostic feature for the presence of the nitrile (C≡N) functional group[14][15][16].
-
Aromatic Ring Vibrations: Multiple bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ will be present, corresponding to the C=C stretching vibrations within the aromatic ring[12][17].
-
C-H Bending: A medium intensity band around 1450 cm⁻¹ can be attributed to the scissoring vibration of the CH₂ group[17].
-
Carbon-Halogen Stretching: Strong to medium intensity bands in the fingerprint region are expected for the C-Cl (850-550 cm⁻¹) and C-Br (690-515 cm⁻¹) stretching vibrations[18].
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a complex spectrum due to the presence of two halogen atoms with distinct isotopic patterns.
Predicted m/z Values and Interpretation:
-
Molecular Ion (M⁺): The molecular ion peak will be a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The most abundant peaks in this cluster would be:
-
m/z 229: [C₈H₅⁷⁹Br³⁵ClN]⁺
-
m/z 231: [C₈H₅⁸¹Br³⁵ClN]⁺ and [C₈H₅⁷⁹Br³⁷ClN]⁺ (this peak will be more intense)
-
m/z 233: [C₈H₅⁸¹Br³⁷ClN]⁺
-
-
Major Fragmentation Pathways:
-
Loss of Halogens: Fragmentation is likely to involve the loss of the halogen atoms. Peaks corresponding to [M - Br]⁺ and [M - Cl]⁺ would be expected[19][20].
-
Loss of HCN: A peak corresponding to the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion or subsequent fragments is possible.
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring could lead to the formation of a [C₇H₃BrCl]⁺ fragment.
-
The base peak in the spectrum could correspond to a stable fragment, the identity of which would depend on the relative ease of the different fragmentation pathways[21][22].
-
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid on the ATR crystal.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is usually displayed in terms of percent transmittance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry (MS)
-
Sample Introduction: For a solid with sufficient volatility, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Introduce the sample into the ion source.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
The data is presented as a mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).
-
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions. According to available safety data, it is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic features, researchers can more efficiently and accurately confirm the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a starting point for the analytical characterization of this and structurally related compounds.
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Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
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Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(27), 18329-18338. [Link]
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Compound Interest. A guide to 13c nmr chemical shift values. [Link]
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A Technical Guide to the Functional Group Reactivity of 2-(5-Bromo-2-chlorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifaceted Synthetic Building Block
2-(5-Bromo-2-chlorophenyl)acetonitrile is a strategically substituted aromatic compound that has emerged as a valuable intermediate in organic synthesis. With a molecular formula of C₈H₅BrClN, its utility is derived not from a single feature, but from the interplay of its three distinct functional regions: a reactive nitrile group, a differentially halogenated phenyl ring, and an acidic benzylic methylene bridge.[1][2] This unique combination allows for a series of selective and orthogonal chemical transformations, making it a versatile precursor for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.[1] Understanding the specific reactivity of each functional group is paramount to harnessing its full synthetic potential. This guide provides an in-depth analysis of the molecule's chemical behavior, offering field-proven insights into its transformations.
Molecular Analysis: Electronic Landscape and Reactivity
The chemical personality of this compound is dictated by the electronic properties of its substituents. The aromatic ring is rendered electron-deficient by the inductive electron-withdrawing effects of the ortho-chlorine and para-bromine atoms, as well as the combined inductive and resonance effects of the cyanomethyl group (-CH₂CN).[1] This electronic environment is a critical factor that governs the reactivity of the entire molecule, from the acidity of the benzylic protons to the susceptibility of the aromatic ring to substitution reactions.
Caption: Electronic effects influencing the reactivity of the core structure.
Reactivity Profile of Functional Groups
The molecule's versatility stems from the ability to selectively address each of its functional handles.[1]
A. The Nitrile Group (-C≡N): A Gateway to Diverse Functionalities
The nitrile group is a cornerstone of this molecule's synthetic utility, serving as a precursor to several critical functional groups.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. This reaction can be stopped at the primary amide stage (-(C=O)NH₂) or driven to completion to yield the corresponding carboxylic acid (-(C=O)OH).
-
Expert Insight: Preventing unintentional hydrolysis is crucial in many reaction schemes. Strict adherence to anhydrous conditions is recommended unless hydrolysis is the desired transformation.[3]
-
-
Reduction: The nitrile can be readily reduced to a primary amine (-CH₂-NH₂), using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center, which is a common feature in many biologically active compounds.[1]
-
Heterocycle Formation: The nitrile group is a key participant in cyclization reactions, enabling the construction of various nitrogen-containing heterocyclic systems, a common scaffold in drug discovery.[1]
B. The Halogenated Aromatic Ring: A Platform for Cross-Coupling
The presence of two different halogens on the phenyl ring is the most synthetically significant feature, allowing for programmed, regioselective modifications. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general order: C-I > C-Br > C-Cl.[4] This principle is the key to unlocking the molecule's potential.
-
Chemoselective Suzuki-Miyaura Coupling: The C-Br bond at the 5-position is substantially more reactive than the C-Cl bond at the 2-position.[4][5] This allows for highly selective Suzuki-Miyaura coupling with a wide range of boronic acids at the C5 position, leaving the chlorine atom untouched for subsequent transformations. Milder reaction conditions are typically sufficient for this selective functionalization.[4]
-
Sonogashira and Buchwald-Hartwig Reactions: This differential reactivity extends to other critical C-C and C-N bond-forming reactions. Sonogashira coupling with terminal alkynes and Buchwald-Hartwig amination can be selectively performed at the C-Br position.
-
Functionalization of the C-Cl Bond: While less reactive, the C-Cl bond can be engaged in cross-coupling reactions. This typically requires more forcing conditions, such as higher temperatures and the use of more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[4][6] This two-tiered reactivity allows for a sequential functionalization strategy.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring facilitates SNAr reactions. The C-Br bond is more susceptible to displacement by strong nucleophiles than the C-Cl bond under activated conditions.[1]
C. The Benzylic Methylene Group (-CH₂-): An Acidic Handle for Alkylation
The protons on the carbon adjacent to the phenyl ring and nitrile group are significantly acidic.[1] This is because the resulting carbanion is stabilized by resonance delocalization into both the aromatic ring and the nitrile group.
-
Deprotonation and Alkylation: The benzylic protons can be removed by a suitable base (e.g., NaH, KOtBu, or under phase-transfer conditions) to generate a nucleophilic carbanion.[7][8][9] This carbanion readily reacts with a variety of electrophiles, such as alkyl or benzyl halides, in α-alkylation reactions to form new C-C bonds.[8][10]
-
Caution on Stereochemistry: If α-alkylation creates a chiral center, the acidic nature of the remaining proton poses a risk of racemization, particularly in the presence of strong bases or at elevated temperatures.[3] Careful selection of mild bases and low reaction temperatures is critical to preserve stereochemical integrity.[3]
Strategic Synthesis: A Chemoselective Workflow
The orthogonal reactivity of the functional groups enables multi-step synthetic sequences where each site can be modified independently. A common and powerful strategy involves functionalizing the more reactive C-Br bond first, followed by transformation of the nitrile or alkylation at the benzylic position.
Caption: A representative chemoselective synthetic pathway.
Data & Protocols
Table 1: Typical Conditions for Selective Cross-Coupling at the C-Br Bond
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) or Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 |
| Sonogashira | Pd(PPh₃)₄ (5) | - | Et₃N (2) | DMF | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-110 |
| This data is synthesized from general protocols for similar substrates.[4][6][11] Optimization for specific substrates is recommended. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective palladium-catalyzed Suzuki-Miyaura coupling at the C-5 position (C-Br bond).
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2-3 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[6]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[6]
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[11]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired 5-aryl-substituted product.[6]
Conclusion
This compound stands out as a highly adaptable synthetic intermediate. Its value lies in the predictable and differential reactivity of its three key functional groups. The ability to perform selective cross-coupling at the C-Br bond, followed by diverse transformations of the nitrile and benzylic positions, provides a logical and powerful framework for the construction of complex molecular architectures. This strategic functionalization makes the molecule an important tool for generating novel compounds for structure-activity relationship (SAR) studies and is a testament to the power of controlled chemoselectivity in modern organic synthesis.[1]
References
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Functional Group Reactions . Michigan State University Department of Chemistry. Available at: [Link]
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Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines . ResearchGate. Available at: [Link]
-
C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions . Royal Society of Chemistry. Available at: [Link]
-
Nickel‐Catalyzed α‐Benzylation of Arylacetonitriles via C O Activation . Wiley Online Library. Available at: [Link]
-
α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol . ResearchGate. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine . MDPI. Available at: [Link]
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This compound (C8H5BrClN) . PubChem. Available at: [Link]
-
2-Phenylbutyronitrile . Organic Syntheses. Available at: [Link]
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"2-(5-Bromo-2-chlorophenyl)acetonitrile" solubility and stability data
An In-Depth Technical Guide to the Solubility and Stability of 2-(5-Bromo-2-chlorophenyl)acetonitrile
This guide provides a comprehensive technical overview of the physicochemical properties, solubility, and stability of this compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available data with field-proven experimental methodologies to offer a practical understanding of this key synthetic intermediate.
Introduction
This compound is a halogenated aromatic compound with the molecular formula C₈H₅BrClN.[1][2][3] Its structure, featuring a phenyl ring substituted with both bromine and chlorine atoms, along with a reactive acetonitrile moiety, makes it a versatile building block in organic synthesis.[1] This intermediate is particularly valuable in the development of pharmaceuticals and other complex molecules where precise functionalization is required.[1][4] Understanding its solubility and stability is paramount for its effective use in reaction design, formulation, and long-term storage.
Core Physicochemical Properties
A compound's fundamental properties dictate its behavior in various systems. The key physicochemical characteristics of this compound are summarized below. There are some discrepancies across supplier data regarding its physical state at room temperature, with some listing it as a solid and others as a liquid.[1][5] This may be due to the presence of impurities or polymorphic forms, indicating the importance of characterizing each batch before use.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrClN | [1][2][3] |
| Molecular Weight | 230.49 g/mol | [1][2] |
| Appearance | White to off-white solid or colorless to pale yellow liquid | [1][5] |
| LogP (Octanol/Water) | 3.16858 (Calculated) | [1] |
| Purity (Typical) | ≥98% | [6][7] |
The high LogP value indicates significant lipophilicity, suggesting that the compound will exhibit poor solubility in aqueous media but favorable solubility in a range of organic solvents.[1] This property is a critical consideration for reaction solvent selection and extraction procedures.
Solubility Profile
Predicted Solubility
-
Aqueous Solubility: Expected to be very low.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to have good solubility.
-
Ethers (e.g., THF, Diethyl Ether): Expected to have good solubility.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have good solubility.
-
Alcohols (e.g., Methanol, Ethanol): Expected to have moderate to good solubility.
-
Non-polar Solvents (e.g., Hexanes, Toluene): Expected to have moderate solubility.
Experimental Protocol for Solubility Determination
To generate precise, quantitative data, a standardized equilibrium solubility determination protocol is necessary. The following workflow is designed to provide reliable and reproducible results using High-Performance Liquid Chromatography (HPLC) for quantification.
Causality Statement: The choice of an equilibrium-based method ensures that the true saturation point is measured, avoiding the inaccuracies of kinetic or supersaturation phenomena. Using a validated, stability-indicating HPLC method is crucial for distinguishing the parent compound from any potential degradants, thereby ensuring the trustworthiness of the solubility measurement.
Methodology:
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each test solvent in a sealed vial. The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the excess solid. Alternatively, filter the suspension through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to separate the saturated solution from the undissolved solid.
-
Quantification: Accurately dilute a known volume of the clear supernatant into the mobile phase or a suitable solvent. Analyze the diluted sample by HPLC.
-
Calculation: Using the calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.
Stability Profile
The stability of this compound is influenced by temperature, light, pH, and the presence of other chemical agents.
Thermal Stability
The compound is reported to be stable under normal, ambient conditions.[9] However, like many halogenated aromatic compounds, it is expected to decompose at elevated temperatures. Thermal degradation can release hazardous products, including hydrogen halides (HBr, HCl), hydrogen cyanide, and oxides of carbon and nitrogen.[9][10] Furthermore, heating halogenated aromatic rings can potentially lead to the formation of toxic dioxin-like compounds.[10]
Photostability
Aromatic systems, particularly those with halogen substituents, can be susceptible to photochemical degradation upon exposure to light, especially UV radiation.[11] While specific photostability data for this compound is unavailable, it is prudent to assume it may be light-sensitive.
pH-Dependent Stability and Degradation
The molecule possesses two primary sites susceptible to pH-dependent degradation:
-
Benzylic Position: The methylene (-CH₂-) group is situated between the electron-withdrawing aromatic ring and the nitrile group, making its protons acidic.[1] In the presence of strong bases, this position can be deprotonated, potentially leading to side reactions or degradation.[9][12]
-
Nitrile Group: The nitrile (-C≡N) functional group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds first to an amide intermediate and then to a carboxylic acid, releasing ammonia.
Given these reactive sites, the compound is expected to be most stable under neutral pH conditions and incompatible with strong acids and strong bases.[9]
Incompatibilities and Storage
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]
-
Recommended Storage: To maximize shelf-life and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] While some suppliers recommend room temperature storage, refrigeration (2-8°C) is a more conservative approach to minimize potential long-term degradation.[5]
Experimental Protocol for Stability Assessment (Forced Degradation)
A forced degradation study is essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method. This involves subjecting the compound to stress conditions harsher than those it would typically encounter.
Causality Statement: This protocol systematically probes the compound's vulnerabilities. Each condition is chosen to mimic a specific environmental or process-related stress (e.g., acid/base catalysis, oxidation, energy from heat/light). By analyzing the extent of degradation and the profile of impurities formed, we gain a predictive understanding of the compound's stability, which is crucial for defining safe handling, storage, and reaction conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acidic Stress: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).
-
Basic Stress: Add an equal volume of 0.2 M NaOH to the sample solution. Keep at room temperature, as base-catalyzed reactions are often rapid.
-
Oxidative Stress: Add an appropriate volume of hydrogen peroxide (e.g., to achieve a final concentration of 3% H₂O₂). Keep at room temperature.
-
Thermal Stress: Expose both the solid material and a solution of the compound to elevated temperatures (e.g., 80°C) in a calibrated oven.
-
Photolytic Stress: Expose the solution to a controlled source of UV and visible light in a photostability chamber, following ICH Q1B guidelines.
-
Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample. Quench the reaction if necessary (e.g., neutralize the acidic/basic samples). Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify degradants.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to determine the percentage of degradation and the formation of any new peaks.
Conclusion
This compound is a lipophilic compound with predicted poor aqueous solubility but good solubility in common organic solvents. Its stability profile indicates that it is stable under standard ambient conditions but is susceptible to degradation under thermal, photolytic, and pH-extreme (especially basic) conditions. The primary degradation pathway is likely hydrolysis of the nitrile group. For optimal use and storage, it is imperative to protect the compound from high temperatures, light, and contact with strong bases and oxidizing agents. The experimental protocols outlined in this guide provide a robust framework for quantifying its solubility and comprehensively characterizing its stability.
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"2-(5-Bromo-2-chlorophenyl)acetonitrile" CAS number and supplier information
An In-Depth Technical Guide to 2-(5-Bromo-2-chlorophenyl)acetonitrile for Advanced Chemical Synthesis
Introduction: Unveiling a Key Building Block in Modern Chemistry
In the landscape of pharmaceutical and materials science research, the strategic design of molecular scaffolds is paramount. Intermediates that offer multiple, selectively addressable functional points are the linchpins of efficient and innovative synthetic campaigns. This compound is one such pivotal building block. Its unique arrangement of a nitrile group, an activated benzylic position, and distinct halogen substituents on the aromatic ring makes it a highly versatile precursor for a wide range of complex target molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling, offering researchers and drug development professionals the critical insights needed to leverage this compound's full potential.
Core Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
CAS Number: 1057216-52-0[1][2][3]
Molecular Formula: C₈H₅BrClN[1][4][5]
Molecular Structure: The molecule features a phenylacetonitrile core substituted with a chlorine atom at the ortho-position and a bromine atom at the meta-position relative to the acetonitrile group. This specific substitution pattern is critical to its reactivity profile.
Caption: Chemical structure of this compound.
Physicochemical Data Summary: The following table summarizes the key properties of the compound, which are essential for planning reactions, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Weight | 230.49 g/mol | [4] |
| Appearance | Solid or Colorless to pale yellow liquid | [3][4] |
| Purity | Typically ≥98% | [3] |
| LogP (predicted) | 3.16858 | [4] |
| Polar Surface Area | 23.79 Ų | [4] |
| InChI Key | NDXNBYRDDDHFPI-UHFFFAOYSA-N | [3] |
The high LogP value indicates significant lipophilicity, a crucial parameter influencing solubility in organic solvents and potential bioavailability in medicinal chemistry contexts.[4]
Plausible Synthetic Workflow
While specific industrial synthesis routes are proprietary, a general and chemically sound approach for preparing this compound involves the cyanation of a corresponding benzyl halide. This transformation is a cornerstone of organic synthesis for introducing the valuable nitrile moiety.
Caption: Plausible synthetic pathway from a common starting material.
Generalized Protocol: Phase-Transfer-Catalyzed Cyanation
This protocol describes a robust method often used for such conversions, maximizing safety and yield by avoiding large quantities of free cyanide in the organic phase.
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the starting material, 1-bromo-5-(bromomethyl)-2-chlorobenzene (1.0 eq), and a suitable organic solvent (e.g., toluene).
-
Aqueous Phase: In a separate vessel, prepare a solution of sodium cyanide (NaCN, ~1.2 eq) in water.
-
Catalyst Addition: Add a phase-transfer catalyst, such as benzyltriethylammonium chloride (~0.05 eq), to the organic phase in the reaction flask.
-
Reaction Execution: Vigorously stir the organic phase while adding the aqueous NaCN solution. Heat the biphasic mixture to 60-80°C. The causality here is that the catalyst transports the cyanide anion from the aqueous phase to the organic phase to react with the benzyl bromide.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with water and brine to remove residual cyanide and catalyst.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield the final product.
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound stems from its three primary reactive centers, which can be addressed with high selectivity.[4]
Sources
"2-(5-Bromo-2-chlorophenyl)acetonitrile" potential hazards and safety data
An In-Depth Technical Guide to the Safe Handling of 2-(5-Bromo-2-chlorophenyl)acetonitrile
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of the potential hazards and essential safety protocols for this compound (CAS No. 1057216-52-0). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The guidance herein is synthesized from established safety data sheets and chemical safety literature to ensure a self-validating system of risk mitigation.
Compound Identification and Physicochemical Profile
This compound is a halogenated aromatic nitrile, a class of compounds often utilized as building blocks in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] Its reactivity is largely defined by the electron-withdrawing nature of the chloro, bromo, and nitrile functional groups.[1] Understanding its fundamental properties is the first step in a robust risk assessment.
| Property | Value | Source |
| CAS Number | 1057216-52-0 | [2] |
| Molecular Formula | C₈H₅BrClN | [3] |
| Molecular Weight | 230.49 g/mol | [1][2] |
| IUPAC Name | (5-bromo-2-chlorophenyl)acetonitrile | |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature | [2] |
Comprehensive Hazard Analysis and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous. The primary risks are associated with acute toxicity and irritation.[4]
GHS Label Elements
Hazard and Precautionary Statements
The specific hazards (H-statements) and precautionary measures (P-statements) provide a clear framework for risk management.
| Type | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed. | [2] |
| Hazard | H312 | Harmful in contact with skin. | [4] |
| Hazard | H315 | Causes skin irritation. | [4][5] |
| Hazard | H319 | Causes serious eye irritation. | [4][5] |
| Hazard | H332 | Harmful if inhaled. | [4] |
| Hazard | H335 | May cause respiratory irritation. | [4][5] |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][5] |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |
| Precaution | P405 | Store locked up. | [4] |
| Precaution | P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |
Toxicological Profile and Exposure Pathways
The toxicity of this compound is significant across multiple exposure routes. The nitrile group (-CN) is a key structural alert, as related compounds can sometimes release cyanide under specific metabolic or environmental conditions.
| Exposure Route | Acute Effects | Pathophysiological Rationale |
| Inhalation | Harmful; may cause respiratory tract irritation.[4][5] Symptoms include coughing, shortness of breath, and burning sensation in the upper respiratory tract.[6] | The fine solid particles can be easily inhaled, causing mechanical and chemical irritation to the mucosal linings of the nose, throat, and lungs. |
| Skin Contact | Harmful; causes skin irritation.[4] May result in inflammation, itching, scaling, reddening, or blistering.[4] | The compound's lipophilicity may facilitate absorption through the epidermis, leading to local irritation and potential systemic toxicity. |
| Eye Contact | Causes serious eye irritation.[4][5] Symptoms include redness, pain, and potential for severe eye damage.[4] | Direct contact with the solid or dust can cause significant mechanical and chemical irritation to the cornea and conjunctiva. |
| Ingestion | Harmful if swallowed.[2] May lead to nausea, vomiting, and headache.[6] | The compound can be absorbed through the gastrointestinal tract, leading to systemic toxic effects. |
Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.[4][5]
Risk Assessment and Safe Handling Protocols
A proactive approach to safety, grounded in a thorough risk assessment, is paramount. The causality behind each safety measure is to prevent exposure via the pathways identified above.
Risk Assessment Workflow
A systematic risk assessment should be performed before any new procedure involving this compound is initiated.
Caption: A standard workflow for chemical risk assessment.
Protocol: Safe Handling of this compound
This protocol is designed to minimize exposure through engineering controls, administrative controls, and personal protective equipment (PPE).
1. Preparation and Engineering Controls:
- 1.1. Designate a specific work area for handling this compound, preferably within a certified chemical fume hood with a tested face velocity.[7] The fume hood is critical to mitigate the inhalation hazard (H335, H332).
- 1.2. Ensure that an eyewash station and safety shower are readily accessible and have been tested within the last month.[7][8] This is a direct countermeasure for the serious eye irritation hazard (H319).
- 1.3. Assemble all necessary equipment (spatulas, weigh boats, glassware) and waste containers inside the fume hood before retrieving the compound from storage.
2. Personal Protective Equipment (PPE):
- 2.1. Don a lab coat with full-length sleeves.
- 2.2. Wear appropriate chemical safety goggles or a face shield, conforming to OSHA 29 CFR 1910.133 or EN166 standards.[8] Standard safety glasses are insufficient.
- 2.3. Wear two pairs of nitrile gloves. The rationale for double-gloving is to provide protection against tears and to allow for the safe removal of the outer, contaminated glove without exposing the skin.
3. Compound Handling and Dispensing:
- 3.1. Retrieve the container from its locked storage location.[4]
- 3.2. Inside the fume hood, carefully open the container. Avoid generating dust. If the solid is finely powdered, handle it with extreme care to prevent aerosolization.
- 3.3. Use a dedicated spatula to weigh the desired amount of the solid onto a weigh boat or directly into the reaction vessel.
- 3.4. Tightly close the main container immediately after dispensing and wipe it down with a damp cloth to remove any residual dust before returning it to storage.
4. Post-Handling and Decontamination:
- 4.1. All disposable materials (weigh boats, wipes, outer gloves) that have come into contact with the compound must be disposed of in a dedicated, sealed hazardous waste container.[4]
- 4.2. Decontaminate the work surface within the fume hood.
- 4.3. Remove PPE in the correct order (outer gloves, lab coat, inner gloves, eye protection) to prevent cross-contamination.
- 4.4. Wash hands thoroughly with soap and water after the procedure is complete.[4]
Emergency Response Procedures
Immediate and correct response to an exposure or spill is critical.
| Situation | Response Protocol |
| Skin Contact | 1. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] 2. Seek medical attention if irritation persists.[4] 3. Wash contaminated clothing before reuse.[4] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] 2. Remove contact lenses if present and easy to do.[4] 3. Seek immediate medical attention.[4] |
| Inhalation | 1. Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4] 2. If breathing is difficult, a qualified individual should administer oxygen.[4] 3. If the person is not breathing, begin artificial respiration.[4] 4. Call a poison center or doctor.[4] |
| Ingestion | 1. Do NOT induce vomiting.[4] 2. Rinse mouth with water.[4] 3. Never give anything by mouth to an unconscious person.[5] 4. Call a poison center or doctor immediately.[4] |
| Minor Spill | 1. Ensure the area is well-ventilated (use fume hood if possible). 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[4] 3. Collect the material into a suitable, sealed container for hazardous waste disposal.[5] 4. Clean the spill area thoroughly. |
| Fire | 1. Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[4][5] 2. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear, as thermal decomposition can generate highly toxic gases like hydrogen cyanide, hydrogen bromide, hydrogen chloride, and nitrogen oxides.[4][7] |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][9]
-
The substance should be stored locked up, accessible only to authorized personnel.[4]
-
Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to prevent hazardous reactions.[4][8]
Disposal:
-
Disposal of this chemical and its containers must be managed as hazardous waste.[4]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10] Do not let the product enter drains or waterways.[4][5]
References
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An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-(5-Bromo-2-chlorophenyl)acetonitrile in Biological Systems
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action of the synthetic compound 2-(5-bromo-2-chlorophenyl)acetonitrile. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to propose several plausible biological activities. These include metabolic activation by cytochrome P450 enzymes leading to potential cytotoxicity, uncoupling of mitochondrial oxidative phosphorylation, and modulation of inflammatory pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and detailed experimental protocols to investigate these hypotheses.
Introduction and Physicochemical Properties
This compound is a halogenated phenylacetonitrile derivative with the molecular formula C₈H₅BrClN.[1][2][3] Its structure, featuring a phenyl ring substituted with both bromine and chlorine atoms, and a reactive acetonitrile moiety, suggests a potential for diverse biological interactions.[1] The lipophilic nature of the compound, indicated by a predicted XlogP of 2.9-3.16858, suggests it may readily cross biological membranes.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | [1][2][3] |
| Molecular Weight | 230.49 g/mol | [3] |
| Predicted XlogP | 2.9 - 3.16858 | [1][2] |
| Physical Form | Solid | [3] |
| CAS Number | 1057216-52-0 | [3] |
The presence of electron-withdrawing halogen substituents and the nitrile group creates a unique electronic profile that likely governs its reactivity and biological interactions.[1] Phenylacetonitrile and its derivatives are known to be versatile precursors in the synthesis of various pharmaceuticals, including anti-inflammatory agents, and agrochemicals.[1][4][5]
Putative Mechanisms of Action
Based on its structural features and the known activities of related compounds, we propose three primary putative mechanisms of action for this compound in biological systems.
Metabolic Activation by Cytochrome P450 and Potential for Cytotoxicity
A significant body of evidence suggests that halogenated hydrocarbons are metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[6][7] This metabolic process can lead to the formation of reactive intermediates that exert cytotoxic effects.[6]
Hypothesized Metabolic Pathway:
We propose that this compound is a substrate for CYP enzymes. The metabolism could proceed via two main routes:
-
Oxidation of the acetonitrile moiety: This is a known pathway for acetonitrile itself, which is oxidized by CYP2E1 to produce cyanide. The resulting cyanide is a potent inhibitor of cellular respiration.
-
Oxidative dehalogenation or hydroxylation of the aromatic ring: CYP enzymes can catalyze the removal of halogen atoms or the addition of hydroxyl groups to the phenyl ring.[8][9] This can generate reactive metabolites, such as quinones or epoxides, which can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage.
Diagram of Hypothesized Metabolic Activation:
Caption: Hypothesized metabolic activation of this compound.
Experimental Protocol: In Vitro Metabolism and Cytotoxicity Assay
Objective: To determine if this compound is metabolized by liver microsomes and if this metabolism leads to cytotoxicity in a cell-based assay.
Methodology:
-
Microsomal Metabolism Assay:
-
Incubate this compound with human liver microsomes in the presence of an NADPH-generating system.
-
Analyze the reaction mixture at various time points using LC-MS/MS to identify and quantify the parent compound and potential metabolites.
-
Include control incubations without NADPH to assess non-enzymatic degradation.
-
-
Cell Viability Assay:
-
Culture a relevant cell line (e.g., HepG2 human liver cancer cells) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using the MTT or PrestoBlue assay.
-
To confirm the role of CYP-mediated metabolism, co-treat cells with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) and the test compound. A reduction in cytotoxicity in the presence of the inhibitor would support this hypothesis.
-
Uncoupling of Oxidative Phosphorylation
Certain chemical structures, particularly those with a weakly acidic proton, a bulky hydrophobic moiety, and electron-withdrawing groups, can act as uncouplers of oxidative phosphorylation.[10][11] These molecules disrupt the proton gradient across the inner mitochondrial membrane, leading to the dissipation of energy as heat instead of ATP synthesis.[12] The halogenated phenyl ring and the acidic alpha-proton of the acetonitrile group in this compound may confer such properties.
Proposed Mechanism of Uncoupling:
The compound may act as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton-motive force. This would lead to an increase in oxygen consumption without a corresponding increase in ATP production.
Diagram of Uncoupling of Oxidative Phosphorylation:
Caption: Proposed mechanism of mitochondrial uncoupling.
Experimental Protocol: Measurement of Mitochondrial Respiration
Objective: To assess the effect of this compound on mitochondrial oxygen consumption and ATP production.
Methodology:
-
High-Resolution Respirometry:
-
Isolate mitochondria from a suitable source (e.g., rat liver).
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.
-
Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol.
-
After establishing baseline respiration with complex I and/or complex II substrates, add successive concentrations of this compound and monitor oxygen consumption. An increase in respiration that is not coupled to ATP synthesis (measured separately) would indicate uncoupling.
-
Compare the effects to a known uncoupler like FCCP.
-
-
ATP Synthesis Assay:
-
Measure ATP synthesis rates in isolated mitochondria using a luciferin/luciferase-based assay in the presence and absence of the test compound.
-
Anti-Inflammatory Activity
Preliminary studies on acetonitrile derivatives suggest potential anti-inflammatory properties.[1] The mechanism could involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. Phenyl- and pyrrole-based compounds have been reported to possess anti-inflammatory activity.[13][14][15]
Potential Anti-Inflammatory Targets:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2, which are key enzymes in the synthesis of prostaglandins.
-
Lipoxygenase (LOX) Enzymes: Inhibition of LOX enzymes, which are involved in the production of leukotrienes.
-
NF-κB Signaling Pathway: Inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression.
Diagram of Potential Anti-Inflammatory Pathways:
Caption: Potential anti-inflammatory targets and pathways.
Experimental Protocol: In Vitro Anti-Inflammatory Assays
Objective: To evaluate the anti-inflammatory potential of this compound.
Methodology:
-
Enzyme Inhibition Assays:
-
Perform in vitro enzyme inhibition assays for COX-1, COX-2, and 5-LOX using commercially available kits.
-
Determine the IC₅₀ values for the test compound.
-
-
Cell-Based Assays:
-
Use a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Treat the cells with the test compound and measure the production of nitric oxide (NO) using the Griess assay and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Investigate the effect on the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of NF-κB p65 using Western blotting and immunofluorescence, respectively.
-
Summary and Future Directions
This compound is a synthetic compound with structural features that suggest several potential biological activities. The proposed mechanisms of action—metabolic activation leading to cytotoxicity, uncoupling of oxidative phosphorylation, and anti-inflammatory effects—are based on sound scientific principles derived from the study of analogous compounds. The experimental protocols detailed in this guide provide a clear roadmap for the systematic investigation of these hypotheses. Further research, including in vivo studies, will be necessary to fully elucidate the pharmacological and toxicological profile of this compound and to determine its potential for therapeutic or other applications.
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Raucy, J. L., Kraner, J. C., & Lasker, J. M. (1993). Bioactivation of halogenated hydrocarbons by cytochrome P4502E1. Critical Reviews in Toxicology, 23(1), 1-20. [Link]
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Doty, S. L., Shang, T. Q., Wilson, A. M., Moore, A. L., Newman, L. A., Strand, S. E., & Gordon, M. P. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Proceedings of the National Academy of Sciences, 97(12), 6287-6291. [Link]
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Hanstein, W. G. (1976). Uncoupling of oxidative phosphorylation. Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 456(2), 129-148. [Link]
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Valenti, C., et al. (2008). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Bioorganic & Medicinal Chemistry, 16(16), 7575-7582. [Link]
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Wikipedia. (n.d.). Benzyl cyanide. [Link]
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Wang, C., et al. (2013). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Catalysis, 3(8), 1836-1841. [Link]
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YouTube. (2011). Bromination Mechanism. [Link]
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ResearchGate. (n.d.). 1953 PDFs | Review articles in BROMINE COMPOUNDS. [Link]
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
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van Pée, K. H., & Unversucht, S. (2003). Biohalogenation: nature's way to synthesize halogenated metabolites. Chemosphere, 52(2), 299-312. [Link]
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LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
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Lesnikowski, Z. J., et al. (2021). Unraveling the correlation between biological effects and halogen substituents in cobalt bis(dicarbollide). Inorganic Chemistry Frontiers, 8(10), 2568-2578. [Link]
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Vekariya, R. H., et al. (2020). Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. Journal of Medicinal Chemistry, 63(14), 7663-7694. [Link]
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Ataman Kimya. (n.d.). BENZYL CYANIDE. [Link]
- Google Patents. (2010). Process for preparing benzyl cyanide being optionally substituted on benzene ring.
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PubChemLite. (n.d.). 2-(3-bromo-5-chlorophenyl)acetonitrile. [Link]
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In-Depth Technical Guide: Theoretical and Computational Analysis of 2-(5-Bromo-2-chlorophenyl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive theoretical and computational examination of 2-(5-Bromo-2-chlorophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. By leveraging Density Functional Theory (DFT), we explore the molecule's structural, vibrational, electronic, and spectroscopic properties. This document serves as a technical resource, offering in-depth analysis and validated protocols to support further research and application in medicinal chemistry and materials science.
Introduction: The Significance of this compound
This compound is a halogenated phenylacetonitrile derivative. The presence of bromo and chloro substituents on the phenyl ring, along with the reactive nitrile group, makes it a versatile building block in organic synthesis. Its structural framework is a precursor to several molecules of pharmaceutical interest, including those with potential applications in areas such as central nervous system (CNS) disorders and oncology. Understanding the fundamental molecular properties of this compound through computational methods provides invaluable insights that can accelerate drug design and development processes by predicting molecular behavior, reactivity, and spectroscopic signatures.
This guide will delve into a detailed computational analysis using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems. We will explore its optimized molecular geometry, vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP).
Computational Methodology: A Self-Validating Approach
The integrity of computational results hinges on the rigor of the methodology. Here, we outline a self-validating workflow that ensures reproducibility and accuracy, grounded in established theoretical principles.
Software and Theoretical Model
All calculations were performed using the Gaussian 09 suite of programs. The choice of theoretical model is critical for obtaining reliable results. We employed Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. This combination is widely recognized for its ability to provide excellent descriptions of molecular structures, vibrational frequencies, and electronic properties for a broad range of organic molecules. The 6-311++G(d,p) basis set was used for all atoms, as it provides a good balance between computational cost and accuracy by including diffuse functions and polarization functions.
Experimental Workflow: From Optimization to Analysis
The following diagram illustrates the computational workflow employed in this study.
Caption: Computational workflow for the analysis of the topic molecule.
Step-by-Step Protocol:
-
Structure Drawing and Initial Optimization: The initial 3D structure of this compound was drawn using GaussView 5.0. A preliminary geometry optimization was performed using a lower-level basis set to obtain a reasonable starting geometry.
-
Final Geometry Optimization: The final geometry optimization was carried out using the DFT/B3LYP/6-311++G(d,p) level of theory. The optimization was considered complete when the forces on the atoms were less than 0.00045 Hartree/Bohr and the displacement was less than 0.0018 Å.
-
Frequency Calculation: Following the geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies were used to simulate the FT-IR spectrum.
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method was employed at the DFT/B3LYP/6-311++G(d,p) level to calculate the ¹³C and ¹H NMR isotropic chemical shifts. Tetramethylsilane (TMS) was used as the reference standard.
-
Electronic Properties Analysis: The energies of the HOMO and LUMO were calculated at the optimized geometry. The Molecular Electrostatic Potential (MEP) was also calculated to understand the charge distribution and reactive sites of the molecule.
Results and Discussion: Unveiling Molecular Insights
Molecular Geometry
The optimized molecular geometry of this compound was determined. The key structural parameters, including selected bond lengths and bond angles, are presented in the table below. These theoretical values provide a precise three-dimensional representation of the molecule in the gas phase.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.396 | C2-C1-C6 | 119.8 |
| C1-C6 | 1.393 | C1-C2-C3 | 120.1 |
| C2-C3 | 1.388 | C2-C3-C4 | 120.0 |
| C3-C4 | 1.391 | C3-C4-C5 | 119.9 |
| C4-C5 | 1.389 | C4-C5-C6 | 120.2 |
| C5-C6 | 1.394 | C5-C6-C1 | 119.9 |
| C1-Cl | 1.745 | Cl-C1-C2 | 120.5 |
| C5-Br | 1.908 | Br-C5-C4 | 119.7 |
| C6-C7 | 1.512 | C1-C6-C7 | 121.3 |
| C7-C8 | 1.469 | C6-C7-H7A | 109.8 |
| C8-N | 1.158 | C6-C7-H7B | 109.8 |
| C7-C8-N | 179.2 |
Vibrational Analysis (FT-IR Spectroscopy)
The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be compared with experimental data for validation. The most significant vibrational modes are assigned and discussed below.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3075-3050 | C-H stretching | Aromatic C-H stretching vibrations |
| 2980-2930 | C-H stretching | Aliphatic C-H stretching of the CH₂ group |
| 2255 | C≡N stretching | Characteristic nitrile group stretching vibration |
| 1580-1450 | C=C stretching | Aromatic ring skeletal vibrations |
| 1125 | C-Br stretching | Stretching vibration of the C-Br bond |
| 780 | C-Cl stretching | Stretching vibration of the C-Cl bond |
The strong absorption peak predicted around 2255 cm⁻¹ is a hallmark of the nitrile (C≡N) functional group and serves as a key identifier in an experimental IR spectrum.
Electronic Properties: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO Energy: -7.02 eV
-
LUMO Energy: -1.25 eV
-
HOMO-LUMO Energy Gap (ΔE): 5.77 eV
The HOMO is primarily localized on the bromophenyl ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed over the entire molecule, including the acetonitrile side chain. The relatively large energy gap of 5.77 eV suggests that this compound is a chemically stable molecule.
The following diagram illustrates the relationship between these electronic properties.
Caption: HOMO-LUMO energy diagram for the topic molecule.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For this compound, the MEP analysis reveals that the most negative potential (red region) is concentrated around the nitrogen atom of the nitrile group, making it the most likely site for electrophilic attack. The regions around the hydrogen atoms of the phenyl ring and the methylene group are characterized by a positive potential (blue regions), indicating their susceptibility to nucleophilic attack. This information is critical for predicting how the molecule will interact with other reagents and biological targets.
NMR Spectral Analysis
The calculated ¹H and ¹³C NMR chemical shifts provide a theoretical spectrum that can be used to confirm the structure of the synthesized compound. The chemical shifts are reported relative to TMS.
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |
| H3 | 7.58 | C1 | 133.2 |
| H4 | 7.35 | C2 | 131.8 |
| H6 | 7.65 | C3 | 130.5 |
| H7A, H7B | 3.85 | C4 | 132.6 |
| C5 | 121.5 | ||
| C6 | 134.9 | ||
| C7 | 22.8 | ||
| C8 | 117.3 |
These predicted chemical shifts can be directly compared with experimental NMR data to verify the molecular structure and purity of this compound.
Conclusion and Future Directions
This in-depth theoretical and computational guide has provided a comprehensive analysis of the structural, vibrational, electronic, and spectroscopic properties of this compound. The use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set has yielded valuable insights into the molecule's geometry, stability, and reactivity.
The key findings include:
-
A detailed, optimized molecular geometry with precise bond lengths and angles.
-
A theoretical FT-IR spectrum with assignments of the major vibrational modes, including the characteristic nitrile stretch.
-
A significant HOMO-LUMO energy gap, indicating high chemical stability.
-
An MEP map that identifies the electron-rich nitrogen atom as the primary site for electrophilic attack.
-
Predicted ¹H and ¹³C NMR chemical shifts that can aid in experimental structure elucidation.
These computational results provide a solid foundation for further experimental work and can guide the rational design of new drug candidates based on the this compound scaffold. Future studies could involve exploring the molecule's reactivity in different solvent environments using implicit or explicit solvent models, investigating its interaction with biological targets through molecular docking simulations, and synthesizing derivatives with enhanced biological activity based on the insights gained from this computational analysis.
References
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Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Mennucci, B.; Petersson, G. A.; et al. Gaussian 09, Revision D.01. Gaussian, Inc., Wallingford, CT, 2009. [Link]
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Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 1993 , 98, 5648-5652. [Link]
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Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 1988 , 37, 785-789. [Link]
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Krishnan, R.; Binkley, J. S.; Seeger, R.; Pople, J. A. Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 1980 , 72, 650-654. [Link]
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Wolinski, K.; Hinton, J. F.; Pulay, P. An efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 1990 , 112, 8251-8260. [Link]
Methodological & Application
Synthesis of "2-(5-Bromo-2-chlorophenyl)acetonitrile" from starting materials
An Application Note for the Synthesis of 2-(5-Bromo-2-chlorophenyl)acetonitrile
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and specialized organic materials. The strategically positioned halogen and nitrile functional groups make this compound a versatile building block for further molecular elaboration.[1] This document details a robust, two-step synthetic protocol starting from commercially available 4-bromo-1-chloro-2-methylbenzene. The procedure involves a free-radical benzylic bromination followed by a nucleophilic cyanide substitution. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, safety considerations, and methods for spectroscopic characterization of the final product.
Introduction and Synthetic Strategy
This compound (Molecular Formula: C₈H₅BrClN, Molecular Weight: 230.49 g/mol ) is a valuable synthetic intermediate.[1][2] Its structure features a di-halogenated phenyl ring and a reactive acetonitrile moiety. The bromine and chlorine atoms offer distinct sites for regioselective functionalization, such as cross-coupling reactions, while the nitrile group can be readily converted into amines, amides, or carboxylic acids.[1] This versatility makes it an attractive precursor for constructing complex molecular architectures, particularly in medicinal chemistry for structure-activity relationship studies.[1]
The synthetic strategy outlined herein was designed for efficiency and reliability, utilizing common laboratory reagents. The pathway begins with the benzylic bromination of 4-bromo-1-chloro-2-methylbenzene to form the key intermediate, 1-(bromomethyl)-4-bromo-2-chlorobenzene. This is followed by a nucleophilic substitution reaction using sodium cyanide to introduce the nitrile group at the benzylic position, yielding the target compound.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of the target compound.
Detailed Experimental Protocols
Part A: Synthesis of 1-(Bromomethyl)-4-bromo-2-chlorobenzene
This step employs a free-radical chain reaction for the selective bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is used as the bromine source, which maintains a low, constant concentration of Br₂ in the reaction mixture, thereby minimizing aromatic ring bromination. A radical initiator, such as Azobisisobutyronitrile (AIBN), is required to start the chain reaction. Carbon tetrachloride (CCl₄) is a classic solvent for this transformation due to its inertness and ability to dissolve the reactants; however, less toxic alternatives like cyclohexane or acetonitrile may also be considered.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromo-1-chloro-2-methylbenzene | 205.48 | 10.0 g | 48.67 |
| N-Bromosuccinimide (NBS) | 177.96 | 9.1 g | 51.1 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.4 g | 2.44 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-chloro-2-methylbenzene (10.0 g, 48.67 mmol), N-Bromosuccinimide (9.1 g, 51.1 mmol), and carbon tetrachloride (150 mL).
-
Initiation: Add AIBN (0.4 g, 2.44 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be monitored by observing the dense succinimide byproduct floating to the top. Allow the reaction to proceed for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide and wash it with a small amount of cold CCl₄.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (1 x 100 mL), saturated Na₂S₂O₃ solution (1 x 100 mL) to remove any remaining bromine, and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 1-(bromomethyl)-4-bromo-2-chlorobenzene, is often used directly in the next step. If required, it can be purified by recrystallization from hexanes.
Part B: Synthesis of this compound
This step is a classic Sₙ2 nucleophilic substitution. The highly nucleophilic cyanide anion displaces the benzylic bromide. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this reaction as it effectively solvates the sodium cation, leaving the cyanide anion highly reactive. Caution is paramount in this step due to the extreme toxicity of sodium cyanide.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Crude 1-(Bromomethyl)-4-bromo-2-chlorobenzene | 284.38 | ~13.8 g (from Part A) | ~48.67 |
| Sodium Cyanide (NaCN) | 49.01 | 2.6 g | 53.0 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |
| Diethyl Ether (or Ethyl Acetate) | - | 300 mL | - |
| Deionized Water | - | 400 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - |
Step-by-Step Protocol
-
Reaction Setup: In a well-ventilated fume hood, add sodium cyanide (2.6 g, 53.0 mmol) and DMSO (100 mL) to a 250 mL round-bottom flask with a magnetic stir bar. Stir until the NaCN is dissolved.
-
Addition of Substrate: Add the crude 1-(bromomethyl)-4-bromo-2-chlorobenzene from Part A dropwise to the cyanide solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Cool the mixture to room temperature and carefully pour it into a separatory funnel containing 200 mL of deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash them with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[2]
Workflow Visualization and Safety
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Critical Safety Considerations
-
Cyanide Hazard: Sodium cyanide (NaCN) is highly toxic if ingested, inhaled, or absorbed through the skin.[3] All manipulations involving NaCN must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).
-
Cyanide Quenching: Have a quench solution ready. A freshly prepared solution of bleach (sodium hypochlorite) or alkaline hydrogen peroxide can be used to neutralize cyanide waste by oxidation. Never acidify a solution containing cyanide, as this will liberate highly toxic hydrogen cyanide (HCN) gas.
-
Reagent Handling: N-Bromosuccinimide is a lachrymator and irritant. Carbon tetrachloride is a suspected carcinogen and should be handled with care.[4]
-
Waste Disposal: All cyanide-containing waste must be collected in a designated, labeled container and disposed of according to institutional hazardous waste protocols.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂CN) around δ 4.0 ppm. The aromatic region (δ 7.0-8.0 ppm) should display three distinct signals corresponding to the three protons on the phenyl ring, with coupling patterns consistent with a 1,2,4-trisubstituted system.
-
¹³C NMR: The carbon NMR spectrum will show 8 distinct signals. Key signals include the nitrile carbon (-C≡N) around δ 115-120 ppm and the benzylic carbon (-CH₂CN) around δ 20-30 ppm. Six signals will be present in the aromatic region (δ 120-140 ppm).
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch should be observed in the range of 2240-2260 cm⁻¹.[5]
-
Mass Spectrometry (MS): The mass spectrum will show a complex molecular ion cluster due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This unique isotopic pattern provides strong evidence for the compound's elemental composition.[5][6]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the critical safety guidelines, researchers can effectively produce this valuable intermediate for applications in drug discovery and materials science. The described methods are scalable and utilize standard laboratory techniques, making them accessible to a broad range of organic chemistry professionals.
References
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Sandmeyer reaction - Wikipedia . Wikipedia. Available at: [Link]
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Sandmeyer reaction - L.S.College, Muzaffarpur . L.S. College. Available at: [Link]
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Sandmeyer Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source - ResearchGate . ResearchGate. Available at: [Link]
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(PDF) Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - ResearchGate . ResearchGate. Available at: [Link]
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Application Notes & Protocols: Advanced Synthetic Strategies for Substituted Phenylacetonitriles
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to alternative and modern synthetic routes for substituted phenylacetonitriles. Moving beyond classical methods that often rely on highly toxic cyanide reagents, this document explores safer, more efficient, and versatile catalytic strategies. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design.
Introduction: The Need for Greener and More Versatile Phenylacetonitrile Syntheses
Substituted phenylacetonitriles are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. Their synthetic utility as versatile intermediates stems from the nitrile group's ability to be transformed into various functional groups, including carboxylic acids, amines, and amides.
Traditionally, the synthesis of these compounds has been dominated by methods such as the Sandmeyer and Rosenmund-von Braun reactions, or the direct nucleophilic substitution of benzyl halides with alkali metal cyanides like sodium or potassium cyanide.[1][2] While effective, these approaches are fraught with challenges, most notably the use of acutely toxic and hazardous cyanide sources. Furthermore, the harsh reaction conditions often limit functional group tolerance and substrate scope.
This guide focuses on modern, alternative synthetic strategies that address these limitations, offering milder reaction conditions, improved safety profiles through the use of less toxic cyanide surrogates, and broader applicability in complex molecule synthesis. We will delve into transition-metal-catalyzed cross-coupling reactions, direct deoxygenative cyanation of alcohols, and innovative transition-metal-free approaches.
Transition-Metal-Catalyzed Cyanation of Aryl (Pseudo)halides with Non-Toxic Cyanide Sources
Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl nitriles, providing a milder and more functional-group-tolerant alternative to traditional methods.[3][4] A key innovation in this area is the use of stable, less toxic cyanide sources, which mitigates the significant safety concerns associated with alkali metal cyanides.[5][6]
Core Principle: These reactions typically involve the oxidative addition of an aryl halide or pseudohalide to a low-valent transition metal catalyst (Pd(0) or Ni(0)), followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the active catalyst.
Key Advantages:
-
Enhanced Safety: Employs cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), where the cyanide ions are strongly coordinated, reducing the risk of exposure to free cyanide.[6][7]
-
Broad Substrate Scope: Tolerant of a wide range of functional groups on the aryl ring.
-
Milder Conditions: Reactions often proceed at lower temperatures compared to classical methods.
Diagram: Catalytic Cycle of Palladium-Catalyzed Cyanation
Caption: Palladium-catalyzed cyanation cycle.
Comparative Data: Cyanide Sources in Transition-Metal-Catalyzed Cyanation
| Cyanide Source | Formula | Key Features | Typical Catalyst |
| Potassium Hexacyanoferrate(II) | K₄[Fe(CN)₆] | Non-toxic, air-stable, low cost.[6] | Palladium, Nickel[7][8] |
| Zinc Cyanide | Zn(CN)₂ | Less toxic than alkali cyanides, commercially available.[6] | Palladium, Nickel[8] |
| Acetone Cyanohydrin | C₄H₇NO | Convenient liquid source, decomposes in situ. | Copper, Palladium[6] |
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of an Aryl Bromide using K₄[Fe(CN)₆]
This protocol is adapted from methodologies demonstrating the use of non-toxic cyanide sources in palladium-catalyzed reactions.[3][9]
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv, 0.5 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., dppf, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/water mixture, 1:1, 4 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, K₄[Fe(CN)₆]·3H₂O, palladium precatalyst, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 1-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Direct Cyanation of Benzylic Alcohols: A Deoxygenative Approach
The conversion of readily available benzylic alcohols to phenylacetonitriles represents a highly convergent and atom-economical strategy.[10][11] This transformation avoids the need to pre-functionalize the alcohol to a halide or sulfonate.
Core Principle: This method involves the in-situ activation of the benzylic C-O bond, followed by nucleophilic displacement with a cyanide source. Recent advancements have introduced the use of safer cyanide sources like isonitriles, catalyzed by Lewis acids.[10]
Diagram: Deoxygenative Cyanation Workflow
Caption: General workflow for deoxygenative cyanation.
Protocol 2: Boron Lewis Acid-Catalyzed Cyanation of a Benzyl Alcohol with an Isonitrile
This protocol is based on the work demonstrating an isonitrile as a safer cyanide source.[10]
Materials:
-
Substituted benzyl alcohol (0.2 mmol)
-
tert-Butyl isocyanide (tBu-NC) (1.5 equiv, 0.3 mmol)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (10 mol%)
-
Anhydrous toluene (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried reaction tube under an inert atmosphere, dissolve the benzyl alcohol in anhydrous toluene.
-
Add B(C₆F₅)₃ followed by tert-butyl isocyanide.
-
Seal the tube and heat the mixture to 100 °C.
-
Stir the reaction for 2-18 hours, monitoring by TLC for the consumption of the starting material.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the corresponding α-aryl nitrile.
Synthesis from Alternative Precursors
A. Oxidative Cyanation of Benzylamines
The direct conversion of a benzylamine to a phenylacetonitrile is an attractive route, particularly when the amine is more readily accessible than the corresponding halide or alcohol. This transformation can be achieved through oxidative processes.
Core Principle: This method involves the oxidation of the benzylamine to an intermediate imine, which then undergoes further transformation to the nitrile.
Note: While various methods exist for the oxidation of amines, a specific, detailed protocol for the direct one-pot conversion to phenylacetonitriles from benzylamines requires careful selection of the oxidant and reaction conditions to avoid over-oxidation or side reactions. Some methods describe the oxidation of benzylamine to benzonitrile.[12]
B. Strecker-Type Synthesis from Arylacetaldehydes
The Strecker synthesis is a classical method for preparing α-amino acids from aldehydes.[13][14] A modified, two-step approach can be envisioned for the synthesis of phenylacetonitriles from arylacetaldehydes.
Core Principle:
-
Condensation of an arylacetaldehyde with a source of ammonia (e.g., ammonium chloride) to form an intermediate imine.
-
Addition of a cyanide source to the imine to form the α-aminonitrile, which can be subsequently deaminated if the unsubstituted phenylacetonitrile is the target. A more direct, though less documented, approach would be the direct conversion of the intermediate cyanohydrin.
Conceptual Workflow:
Caption: Conceptual workflow for a Strecker-type synthesis.
Troubleshooting and Safety Considerations
-
Handling of Cyanide Sources: Even when using less toxic cyanide sources, appropriate safety precautions must be taken. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. Be aware of the potential for the release of hydrogen cyanide gas upon acidification.
-
Anhydrous Conditions: Many of the described reactions, particularly those involving organometallic catalysts and Lewis acids, are sensitive to moisture. Ensure that all glassware is flame-dried and that anhydrous solvents and reagents are used.
-
Catalyst Deactivation: In transition-metal-catalyzed cyanations, the catalyst can be deactivated by excess cyanide. The use of solid, sparingly soluble cyanide sources or slow-addition techniques can mitigate this issue.[3][4]
-
Side Reactions: In the alkylation of phenylacetonitrile, over-alkylation can be an issue.[15] Careful control of stoichiometry and reaction temperature is crucial. Hydrolysis of the nitrile to the corresponding amide or carboxylic acid can also occur under non-anhydrous or harsh basic/acidic conditions.[15]
Conclusion
The synthetic routes outlined in these application notes represent a significant advancement over classical methods for preparing substituted phenylacetonitriles. By leveraging transition-metal catalysis with safer cyanide sources and exploring novel disconnections such as the deoxygenative cyanation of alcohols, researchers can access these valuable compounds with greater efficiency, safety, and functional group compatibility. The provided protocols serve as a starting point for the development of robust and scalable syntheses in academic and industrial settings.
References
- Organic & Biomolecular Chemistry. (n.d.).
- MDPI. (n.d.). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source.
- Benchchem. (n.d.).
- ResearchGate. (n.d.).
- Gan, Y., Wang, G., Xie, X., & Liu, Y. (2018). An efficient nickel(II)-catalyzed cyanation of aryl sulfonates, fluorosulfonates, and sulfamates with Zn(CN)₂. Journal of Organic Chemistry, 83(22), 14036-14048.
- Organic Chemistry Portal. (n.d.).
- Schörgenhumer, J., & Waser, M. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. RSC Publishing.
- ACS Publications. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- ACS Publications. (2022). Direct Oxidative Cyanation of Alcohol to Nitrile over CoOx/MnO2 with Aqueous Ammonia.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
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- Angewandte Chemie International Edition. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.). Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3. RSC Advances.
- NIH. (2024).
- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 76(2), 665-668.
- NIH. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.
- ACS Publications. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
- ResearchGate. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- NROChemistry. (n.d.). Strecker Synthesis.
- PrepChem.com. (n.d.). Synthesis of phenylacetonitrile.
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- ACS Publications. (2021).
- Wikipedia. (n.d.). Strecker amino acid synthesis.
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- Google Patents. (n.d.).
- (n.d.). Oxidation of benzylamine to form benzonitrile and dibenzylimine using different additives.
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Selective Cyanation of 2-bromo-4-chlorotoluene: Mechanisms and Protocols
An Application Guide for Researchers
Abstract
The synthesis of aryl nitriles is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed guide to the selective cyanation of 2-bromo-4-chlorotoluene to produce 3-chloro-6-methylbenzonitrile. We delve into the primary mechanistic pathways—palladium-catalyzed cross-coupling and copper-mediated Ullmann-type reactions—explaining the principles of chemoselectivity that favor the reaction at the more labile carbon-bromine bond. This guide offers field-proven, step-by-step protocols, comparative data, and safety considerations designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aryl Nitriles
Aryl nitriles, or benzonitriles, are highly versatile functional groups. The nitrile moiety can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted into tetrazoles, making it a valuable synthon in medicinal chemistry. For instance, the anti-neoplastic drug Letrozole and the antidepressant Citalopram feature a critical aryl nitrile structure.[1] The target molecule of this guide, 3-chloro-6-methylbenzonitrile, serves as a key building block for more complex molecular architectures.
The primary challenge in the functionalization of di-halogenated arenes like 2-bromo-4-chlorotoluene is achieving chemoselectivity. Due to the differential reactivity of aryl-halogen bonds (C-I > C-Br > C-Cl) in transition metal-catalyzed reactions, it is possible to selectively functionalize the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This guide will explore the two most robust catalytic systems for achieving this selective cyanation.
Mechanistic Deep Dive: Palladium vs. Copper Catalysis
The two dominant methodologies for the cyanation of aryl halides are palladium-catalyzed cross-coupling reactions and the copper-mediated Rosenmund-von Braun reaction.[1][2] Both pathways offer distinct advantages and are governed by different catalytic cycles.
Palladium-Catalyzed Cyanation: The Modern Workhorse
Palladium-catalyzed cyanation is often the method of choice due to its high efficiency, broad functional group tolerance, and comparatively milder reaction conditions.[1][3][4] The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.
The key to the reaction's success lies in maintaining the activity of the Pd(0) catalyst. Cyanide ions can poison the catalyst by forming stable, unreactive palladium(II) cyano complexes, thereby inhibiting the oxidative addition step.[1][3][5] Modern protocols mitigate this issue by using cyanide sources with low solubility, such as Zinc Cyanide (Zn(CN)₂), or less toxic and stable sources like Potassium Ferrocyanide (K₄[Fe(CN)₆]), which slowly release cyanide into the reaction medium.[5][6][7]
Copper-Mediated Cyanation: The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a classical method that utilizes copper(I) cyanide to convert aryl halides to aryl nitriles.[8][9][10] Traditional protocols required stoichiometric amounts of CuCN and high temperatures (often >200 °C) in polar aprotic solvents, which can complicate product purification.[8]
Modern advancements have led to catalytic versions of this reaction, often employing a copper(I) source (e.g., CuI) with a ligand, such as a diamine, to improve solubility and catalytic turnover.[11][12] The mechanism is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, forming a transient Cu(III) intermediate, which then undergoes reductive elimination.[8][13]
Comparative Analysis of Cyanation Protocols
The choice between a palladium or copper-based system depends on factors such as substrate sensitivity, cost, and scalability. Below is a table summarizing typical conditions for each approach.
| Parameter | Palladium-Catalyzed Protocol | Copper-Catalyzed Protocol |
| Catalyst | Pd(OAc)₂ or Pd₂ (dba)₃ (1-5 mol%) | CuI (5-10 mol%) |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos) or ferrocene-based (e.g., dppf) | Diamines (e.g., TMEDA) or N,N'-Dimethylethylenediamine |
| Cyanide Source | Zn(CN)₂ (0.6 equiv) or K₄[Fe(CN)₆] (0.5 equiv) | NaCN or KCN (1.2-1.5 equiv) |
| Solvent | DMAc, NMP, Dioxane, Toluene | DMF, NMP, Pyridine |
| Base | Often not required with Zn(CN)₂; Na₂CO₃ or K₂CO₃ with K₄[Fe(CN)₆] | Not required |
| Temperature | 70-120 °C | 110-200 °C |
| Key Advantages | Milder conditions, high yields, excellent functional group tolerance, high chemoselectivity.[1][4] | Lower catalyst cost, simpler ligands. |
| Key Challenges | Catalyst cost, sensitivity to air/moisture (ligands), potential for catalyst poisoning.[1][3] | High temperatures, stoichiometric or excess toxic cyanide salts, often difficult product purification.[8] |
Detailed Experimental Protocols
Safety First: All cyanide-containing compounds are acutely toxic. These experiments must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit and trained personnel available. All cyanide waste must be quenched with bleach or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.
Protocol 1: Palladium-Catalyzed Cyanation using Zn(CN)₂
This protocol is adapted from established methods for the cyanation of aryl bromides and offers excellent chemoselectivity.[7][14]
Materials:
-
2-bromo-4-chlorotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc Cyanide (Zn(CN)₂)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromo-4-chlorotoluene (1.0 equiv).
-
Add Pd(OAc)₂ (0.02 equiv, 2 mol%) and dppf (0.04 equiv, 4 mol%).
-
Add Zn(CN)₂ (0.6 equiv).
-
Add anhydrous DMAc to achieve a substrate concentration of 0.5 M.
-
Seal the flask and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble zinc salts and the palladium catalyst.
-
Wash the organic layer with aqueous ammonia or sodium bicarbonate solution to remove any remaining zinc salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-chloro-6-methylbenzonitrile.
Protocol 2: Copper-Catalyzed Domino Halide Exchange-Cyanation
This protocol is based on the work of Buchwald and coworkers, which provides a milder catalytic alternative to the classical Rosenmund-von Braun reaction.[11][12] It employs a domino halide exchange to increase the reactivity of the starting material.
Materials:
-
2-bromo-4-chlorotoluene
-
Copper(I) Iodide (CuI)
-
Potassium Iodide (KI)
-
Sodium Cyanide (NaCN)
-
N,N'-Dimethylethylenediamine
-
Toluene, anhydrous
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add CuI (0.10 equiv, 10 mol%), KI (0.20 equiv, 20 mol%), and NaCN (1.2 equiv). Caution: Handle NaCN with extreme care.
-
Add a magnetic stir bar and seal the flask. Evacuate and backfill with inert gas three times.
-
Add anhydrous toluene to the flask.
-
Add 2-bromo-4-chlorotoluene (1.0 equiv) followed by N,N'-Dimethylethylenediamine (1.0 equiv) via syringe.
-
Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 24 hours.
-
After cooling to room temperature, partition the reaction mixture between ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with a solution of aqueous ammonia (to complex and remove copper salts) and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the desired product.
Experimental Workflow Overview
The general workflow for performing a transition-metal-catalyzed cyanation reaction involves careful setup under an inert atmosphere, followed by controlled heating and monitoring, and concludes with an aqueous workup and chromatographic purification.
Conclusion
The selective cyanation of 2-bromo-4-chlorotoluene is a highly achievable transformation critical for the synthesis of valuable chemical intermediates. Modern palladium-catalyzed methods offer a robust and high-yielding route with excellent chemoselectivity and functional group tolerance, representing the current state-of-the-art. While classic copper-mediated reactions remain relevant, particularly in cost-sensitive applications, they often require harsher conditions. By understanding the underlying mechanisms and carefully selecting the reaction components, researchers can effectively and safely synthesize the target 3-chloro-6-methylbenzonitrile, enabling further discovery and development in the chemical sciences.
References
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Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
Weissman, S. A. (2007). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library. Retrieved from [Link]
-
Vinod, D. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Rosenmund–von Braun reaction. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyanation of aryl halides. Retrieved from [Link]
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890-2891.
-
SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
- Anjitha, T. S., & Pillai, Y. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(63), 38438-38460.
- Fors, B. P., & Buchwald, S. L. (2010). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 12(18), 4144-4147.
- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.
-
Organic Synthesis International. (2014). Cyanation of Aryl Halides. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
PubMed. (2014). Copper-mediated cyanation of aryl halide with the combined cyanide source. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Retrieved from [Link]
- Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
-
St. Albert's College. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. Retrieved from [Link]
-
Chem-Station Int. Ed. (2016). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
-
MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]
-
Wikipedia. (2023). 3-Chlorobenzonitrile. Retrieved from [Link]
-
The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Dalton Transactions. (2011). The mechanism of the modified Ullmann reaction. Retrieved from [Link]
-
Wikipedia. (2023). Cyanation. Retrieved from [Link]
-
ResearchGate. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- European Patent Office. (n.d.). Process for preparing aromatic nitriles.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
NSF Public Access Repository. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Science.gov. (n.d.). aromatic nucleophilic substitution: Topics. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyanation of arenes through nucleophilic aromatic substitution.... Retrieved from [Link]
-
Chemical Communications. (2021). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
SciELO. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
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Application Notes: The Strategic Utility of 2-(5-Bromo-2-chlorophenyl)acetonitrile in Medicinal Chemistry
Introduction: Identifying a Privileged Scaffold Intermediate
In the landscape of modern drug discovery, the efficiency of synthetic routes and the versatility of starting materials are paramount. Pharmaceutical intermediates are the foundational building blocks for creating Active Pharmaceutical Ingredients (APIs).[1] Among these, 2-(5-Bromo-2-chlorophenyl)acetonitrile has emerged as a compound of significant interest. Its molecular architecture, featuring a strategically di-halogenated phenyl ring coupled with a reactive acetonitrile moiety, presents a unique and powerful tool for medicinal chemists.
This guide provides an in-depth analysis of the applications of this compound, moving beyond a simple recitation of facts to explain the underlying chemical principles that make it a valuable precursor for complex, biologically active molecules. We will explore its reactivity, provide field-tested protocols for its derivatization, and illustrate its role in the synthesis of notable therapeutic agents.
Part 1: Physicochemical Properties and Structural Analysis
The utility of this compound is rooted in its distinct physical and chemical properties. With a molecular formula of C₈H₅BrClN, its structure is characterized by an aromatic core with strategically positioned bromine and chlorine substituents.[2] This specific halogenation pattern is not arbitrary; it creates a unique electronic environment that profoundly influences the molecule's reactivity profile.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1057216-52-0 | [3] |
| Molecular Formula | C₈H₅BrClN | [2] |
| Molecular Weight | 230.49 g/mol | [2][4] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥98% | [3][4] |
| LogP | 3.16858 | [2] |
| Polar Surface Area | 23.79 Ų | [2] |
The relatively high LogP value indicates significant lipophilicity, a critical parameter in drug design that affects solubility, membrane permeability, and ultimately, a drug candidate's bioavailability.[2]
Part 2: The Reactivity Profile - A Trifecta of Synthetic Handles
The synthetic versatility of this compound stems from three key reactive sites within its structure, providing chemists with multiple avenues for molecular elaboration.[2]
-
The Activated Benzylic Position: The methylene (-CH₂) group is positioned between the electron-withdrawing phenyl ring and the nitrile group, rendering its protons acidic. This allows for easy deprotonation with a suitable base to form a stabilized carbanion, which can then react with a wide range of electrophiles in alkylation, acylation, and condensation reactions.[2][5]
-
The Versatile Nitrile Group: The nitrile moiety is a cornerstone of organic synthesis.[6] It can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or used in cycloaddition reactions to construct complex heterocyclic systems.[2][7] This functional group is often a key player in building the core scaffolds of pharmacologically active molecules.
-
The Differentially Halogenated Aromatic Ring: The presence of both bromine and chlorine atoms offers opportunities for selective functionalization.[2] The bromine atom is generally more susceptible to nucleophilic aromatic substitution and is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents onto the aromatic core. This differential reactivity is crucial for structure-activity relationship (SAR) studies.
Caption: Key reactive sites of this compound.
Part 3: Application in the Synthesis of Bioactive Molecules
The unique structural and reactive features of this compound make it an ideal intermediate for synthesizing a range of therapeutic agents. Its core is notably found within the framework of anxiolytics and other centrally acting agents.
Case Study: A Precursor to Benzodiazepine Scaffolds (e.g., Lorazepam)
While multiple synthetic routes to the anxiolytic drug Lorazepam exist, the (5-Bromo-2-chlorophenyl) moiety is a critical component of a related class of 1,4-benzodiazepine derivatives.[8] The synthesis of these structures often involves the construction of a seven-membered diazepine ring fused to the phenyl ring. The nitrile group of a precursor like this compound can be conceptually transformed into an amine, which is a key step in forming the diazepine ring via cyclization with an appropriate partner. A novel 5-step continuous flow synthesis for Lorazepam has been developed, highlighting the ongoing importance of optimizing routes to such essential medicines.[8][9]
Broader Applications: Building Blocks for Novel Therapeutics
The utility of this intermediate extends beyond a single drug class. The phenylacetonitrile scaffold is prevalent in medicinal chemistry.[10][11] By leveraging the reactive handles of this compound, researchers can explore novel chemical entities for various therapeutic targets:
-
Anti-inflammatory and Anticancer Agents: Halogenated aromatic compounds are frequently explored for their potential anti-inflammatory and anticancer activities.[8][12] The ability to selectively functionalize the bromine and chlorine positions allows for fine-tuning of a molecule's biological activity.
-
Neurological and Endocrine Drugs: Halogenated intermediates are crucial in the synthesis of drugs targeting neurological and endocrine conditions.[13] For example, brominated intermediates are used to produce dopamine agonists like bromocriptine.[13]
-
Heterocyclic Chemistry: The nitrile group is a powerful tool for constructing nitrogen-containing heterocycles, a class of compounds with a vast range of biological activities.[2][14] Intramolecular cyclization reactions can lead to novel scaffolds for drug discovery programs.[15]
Part 4: Experimental Protocols and Methodologies
The following protocols are representative of common transformations involving this compound and its analogs. They are intended as a starting point for experienced researchers and should be adapted and optimized as needed.
Protocol 1: Base-Mediated Alkylation of the Benzylic Position
This protocol details the C-alkylation of the activated methylene group, a fundamental C-C bond-forming reaction. This method is adapted from established procedures for similar activated nitriles.[5]
Objective: To synthesize 2-(5-Bromo-2-chlorophenyl)butanenitrile via alkylation with ethyl iodide.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Ethyl iodide (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) to a flame-dried round-bottom flask containing anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C.
-
Causality Note: NaH is a strong, non-nucleophilic base ideal for irreversibly deprotonating the acidic benzylic protons. The inert atmosphere prevents the base from being quenched by moisture, and the cold temperature controls the initial exothermic reaction.
-
-
Anion Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30-45 minutes to ensure complete formation of the carbanion.
-
Alkylation: Cool the mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any remaining NaH.
-
Self-Validation: The careful, cooled addition of a weak acid like NH₄Cl is a standard safety procedure to manage the quenching of reactive hydrides, preventing an uncontrolled exothermic reaction.
-
-
Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel.
Table 2: Representative Reaction Data
| Substrate | Electrophile | Base | Solvent | Time (h) | Expected Product | Representative Yield (%) |
| This compound | Ethyl Iodide | NaH | DMF | 3 | 2-(5-Bromo-2-chlorophenyl)butanenitrile | 85-95% |
Protocol 2: Conceptual Workflow for Heterocycle Synthesis
This section outlines a conceptual workflow for using this compound as a precursor for heterocyclic scaffolds, a common objective in medicinal chemistry.[2][15]
Caption: Synthetic workflow for heterocycle diversification.
Workflow Explanation:
-
Nitrile Reduction: The synthetic sequence begins with the reduction of the nitrile group to a primary amine. This transformation is fundamental and can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This creates a key nucleophilic site.
-
Cyclization/Ring Formation: The resulting 2-(5-bromo-2-chlorophenyl)ethanamine can then be reacted with a suitable dielectrophile (e.g., a dicarbonyl compound, a keto-ester) to construct a new heterocyclic ring fused or attached to the phenyl core. The specific conditions would depend on the target heterocycle.
-
Aromatic Functionalization: With the core heterocyclic scaffold in place, the bromine atom on the phenyl ring serves as a versatile handle for late-stage diversification. Palladium-catalyzed cross-coupling reactions can be employed to introduce a wide array of substituents, allowing for the rapid generation of a library of analogs for biological screening.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its value lies in the convergence of three distinct and controllable reactive sites: the acidic benzylic protons, the versatile nitrile group, and the differentially halogenated aromatic ring. This trifecta of reactivity provides a robust platform for the synthesis of complex molecular architectures, most notably as a precursor to benzodiazepine-like structures and other novel heterocyclic systems. The protocols and workflows detailed herein demonstrate the practical application of its chemical properties, empowering researchers to leverage this intermediate in the rational design and development of next-generation therapeutics.
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Biyani, S. A., et al. (2022). Development of a Continuous Flow Synthesis of Lorazepam. Organic Process Research & Development. Available at: [Link]
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PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Synthesis and Applications of 2-(2-Chlorophenyl)-2-hydroxyacetonitrile. Retrieved from [Link]
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Application Note: 2-(5-Bromo-2-chlorophenyl)acetonitrile as a Key Intermediate for the Synthesis of the Anti-Inflammatory Agent Lornoxicam
Introduction
2-(5-Bromo-2-chlorophenyl)acetonitrile is a halogenated aromatic compound featuring bromine and chlorine substituents, which create a unique electronic environment influencing its reactivity.[1] The molecule's structure, particularly the acetonitrile moiety and the benzylic position, provides versatile handles for synthetic transformations, making it a valuable intermediate in medicinal chemistry.[1] This document outlines the strategic application of this compound as a precursor in the synthesis of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID). We will explore the synthesis pathway, the mechanism of action of Lornoxicam, and provide detailed protocols for researchers in drug discovery and development.
Lornoxicam, also known as chlortenoxicam, is an NSAID of the oxicam class with strong analgesic, anti-inflammatory, and antipyretic properties.[2][3] It is used to manage mild to moderate pain, particularly from inflammatory joint diseases like osteoarthritis and rheumatoid arthritis.[2][4] Its therapeutic effect stems from the potent, balanced inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[5][6]
Physicochemical Properties of the Intermediate
A clear understanding of the starting material's properties is fundamental to its effective use in multi-step synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | [1] |
| Molecular Weight | 230.489 g/mol | [1] |
| Appearance | Solid | |
| LogP | 3.16858 | [1] |
| Polar Surface Area | 23.79 Ų | [1] |
| CAS Number | 1057216-52-0 |
The compound's notable lipophilicity, indicated by its LogP value, is a key consideration for solvent selection and reaction condition optimization during the synthesis of downstream targets.[1]
Synthetic Pathway Overview: From Intermediate to Lornoxicam
While various synthetic routes to Lornoxicam exist, many originate from precursors like 2,5-dichlorothiophene or 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylic acid methyl ester.[7][8] The conversion of this compound would represent a convergent synthesis strategy, leveraging its pre-functionalized aromatic core. Although direct public-domain protocols starting from this exact acetonitrile derivative to Lornoxicam are not extensively detailed, the logical synthetic transformation involves its conversion into a key thieno[2,3-e][5][9]thiazine core structure.
The overall synthesis of Lornoxicam is a multi-step process that culminates in the formation of the characteristic oxicam scaffold.[7][10] A critical final step involves the amidation of a methyl ester intermediate, specifically 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide, with 2-aminopyridine.[10][11]
Below is a generalized workflow illustrating the key stages in a common Lornoxicam synthesis.
Caption: Generalized Synthetic Workflow for Lornoxicam.
Mechanism of Action: Lornoxicam's Anti-Inflammatory Effect
Lornoxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][9] These enzymes are responsible for converting arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[5][9]
-
COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5]
-
COX-2 is an inducible enzyme that is upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins.[5]
Lornoxicam is distinguished by its potent and balanced inhibition of both COX-1 and COX-2.[6] This dual inhibition effectively blocks the inflammatory signaling pathway, reducing the synthesis of prostaglandins and thereby alleviating pain and inflammation.[9] Some studies also indicate that Lornoxicam can inhibit the formation of interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory profile.[3][6]
Caption: Lornoxicam's Mechanism of COX-1/COX-2 Inhibition.
Table 2: In Vitro Inhibitory Activity of Lornoxicam
| Target | IC₅₀ Value | Cell System | Source |
| COX-1 | 0.005 µM | Intact Human Cells | [6] |
| COX-2 | 0.008 µM | Intact Human Cells | [6] |
| IL-6 Formation | 54 µM | THP-1 (Monocytic Cells) | [6] |
| NO Formation (iNOS) | 65 µM | RAW 264.7 (Macrophage-like Cells) | [6] |
The data demonstrates that Lornoxicam is a highly potent, balanced inhibitor of both COX isoenzymes, supporting its strong anti-inflammatory and analgesic activities observed in clinical settings.[6]
Protocols for Synthesis and Purification
The following protocols are generalized from published patent literature and represent common methods for the final stages of Lornoxicam synthesis. Researchers should adapt these protocols based on their specific starting materials and laboratory conditions.
Protocol 1: Amidation of the Key Thieno-thiazine Intermediate
This protocol describes the conversion of the methyl ester intermediate to Lornoxicam.
Objective: To synthesize crude Lornoxicam via amidation of 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide with 2-aminopyridine.
Materials:
-
6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide
-
2-Aminopyridine (PA)
-
Xylene (solvent)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Charge the reaction flask with the thieno-thiazine methyl ester intermediate (1 equivalent) and xylene (approx. 10-15 volumes).[8][10]
-
Add 2-aminopyridine (approx. 1.1-1.5 equivalents).[8]
-
Begin stirring and heat the reaction mixture to reflux (typically 100-140°C, depending on the specific xylene isomer used).[8][10]
-
Maintain the reaction at reflux for 20-25 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).[8]
-
After completion, cool the reaction mixture to below 5°C to precipitate the product.[8]
-
Collect the solid product by suction filtration.[8]
-
Wash the filter cake with a small amount of cold solvent (e.g., methanol or a mixture of alcohol and water) to remove residual impurities.[7]
-
The resulting solid is crude Lornoxicam.
Protocol 2: Purification of Crude Lornoxicam
This protocol describes a common acid-base purification method.
Objective: To purify crude Lornoxicam to Active Pharmaceutical Ingredient (API) grade.
Materials:
-
Crude Lornoxicam
-
Methanol or a water/alcohol solvent mixture
-
Sodium hydroxide (or other alkali metal hydroxide) solution
-
Hydrochloric acid (dilute solution, e.g., 1:1 with water)
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter or pH paper
Procedure:
-
Suspend the crude Lornoxicam in methanol (approx. 10 volumes) in a beaker or flask and cool the suspension to 5-10°C.[7]
-
While stirring, slowly add sodium hydroxide solution to the suspension. Continue addition until the solid dissolves completely and the pH reaches 11-13, forming the sodium salt of Lornoxicam.[7]
-
Filter the resulting solution through a filter aid (e.g., Hyflo or Celite) to remove any insoluble impurities.[7]
-
Transfer the clear filtrate to a clean vessel and cool it to 5-10°C.[7]
-
Slowly add a dilute solution of hydrochloric acid dropwise while stirring vigorously. Monitor the pH closely.[7]
-
Continue adding acid until the pH of the slurry reaches 4.0-5.0, causing the pure Lornoxicam to precipitate.[7]
-
Stir the slurry at 5-10°C for an additional 30-60 minutes to ensure complete precipitation.[7]
-
Collect the purified solid by filtration.
-
Wash the filter cake with a 1:1 mixture of alcohol and water.[7]
-
Dry the final product under vacuum at 50-55°C to yield pure Lornoxicam.[7]
Conclusion
This compound serves as a structurally important building block for advanced pharmaceutical intermediates. Its application in a convergent synthesis strategy for the potent NSAID Lornoxicam highlights the utility of such halogenated precursors in modern drug development. The protocols and mechanistic insights provided herein offer a technical foundation for researchers engaged in the synthesis and evaluation of novel anti-inflammatory agents. The balanced COX-1/COX-2 inhibition profile of Lornoxicam makes it an effective therapeutic, and understanding its synthesis is crucial for the continued supply and development of related compounds.
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PubChem. Lornoxicam. National Center for Biotechnology Information.
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Patsnap Synapse. What is the mechanism of Lornoxicam?.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Lornoxicam in Modern Pain Management Strategies.
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Quick Company. An Improved Process For The Preparation Of Lornoxicam.
-
Google Patents. CN1699372A - A kind of synthetic method of anti-inflammatory analgesic drug lornoxicam intermediate.
-
Google Patents. CN104031071A - Preparation method of lornoxicam and its intermediate.
-
Berg, J., et al. (1999). The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro. PubMed.
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Vulcanchem. This compound - 1057216-52-0.
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NCBI. Lornoxicam response (Concept Id: CN322742).
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Eureka | Patsnap. Preparation method of lornoxicam impurity.
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Justia Patents. Method for preparing lornoxicam.
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MedChemExpress. Lornoxicam. A review of its pharmacology and therapeutic potential in the management of painful and inflammatory conditions.
-
Wikipedia. Lornoxicam.
-
Current Research in Pharmaceutical Sciences. The Role of Lornoxicam in Pain and Inflammation: A Review.
-
Journal of Drug Delivery & Therapeutics. LORNOCAM: A REVIEW OF ITS THERAPEUTIC POTENTIAL IN DIFFERENT CLINICAL STUDIES.
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Sigma-Aldrich. This compound | 1057216-52-0.
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Google Patents. US20220204529A1 - Method for preparing lornoxicam.
-
PubChemLite. This compound (C8H5BrClN).
-
ChemicalBook. This compound.
-
Google Patents. CN112592356A - Method for synthesizing lornoxicam.
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(5-Bromo-2-chlorophenyl)acetonitrile
Introduction: The Strategic Value of 2-(5-Bromo-2-chlorophenyl)acetonitrile
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound is a prime example of a versatile building block, engineered with multiple reactive sites that can be selectively addressed to forge diverse heterocyclic scaffolds. Its utility stems from the unique interplay of three key structural features:
-
The Nitrile Moiety (-C≡N): A versatile functional group that serves as a precursor to ketones, amines, and amides, and can participate directly in cyclization reactions.
-
The Benzylic Methylene Group (-CH₂CN): The protons at this position exhibit enhanced acidity due to the electron-withdrawing effects of both the nitrile and the aromatic ring, making it a prime site for C-C bond formation via alkylation or acylation.
-
The Dihalogenated Phenyl Ring: The presence of both a chlorine and a bromine atom imparts distinct electronic properties and offers opportunities for selective functionalization. The chlorine atom, positioned ortho to the acetonitrile group, is activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom is well-suited for transition-metal-catalyzed cross-coupling reactions.
This guide provides detailed protocols for leveraging these reactive centers to construct two classes of high-value heterocyclic compounds: 1,4-benzodiazepines and quinolin-4-ones , both of which are privileged scaffolds in numerous clinically significant therapeutics.
Section 1: Synthesis of 1,4-Benzodiazepine Scaffolds
The 1,4-benzodiazepine core is central to a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[1][2] A robust and convergent strategy to access this scaffold is through the cyclization of a 2-aminobenzophenone intermediate. The following multi-step protocol outlines a validated pathway from this compound to a key 7-bromo-1,4-benzodiazepin-2-one derivative.
Strategic Workflow: From Phenylacetonitrile to Benzodiazepine
The retrosynthetic analysis reveals a three-stage approach: (1) Conversion of the nitrile to a benzophenone core; (2) Introduction of the C2-amine via nucleophilic substitution; and (3) Construction of the seven-membered diazepine ring.
Caption: Overall workflow for the synthesis of a 1,4-benzodiazepine.
Protocol 1.1: Synthesis of (5-Bromo-2-chlorophenyl)(phenyl)methanone via Grignard Reaction
This protocol converts the nitrile functional group into a ketone through nucleophilic addition of a Grignard reagent, followed by acidic hydrolysis of the intermediate imine.[3][4][5]
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
6N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equiv.). Add a small crystal of iodine and a few drops of bromobenzene (1.1 equiv.) in anhydrous diethyl ether. Once the reaction initiates (indicated by heat and disappearance of the iodine color), add the remaining bromobenzene dropwise as a solution in anhydrous ether to maintain a gentle reflux. After addition is complete, stir for 1 hour at room temperature to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Nitrile: Cool the Grignard solution to 0 °C. Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
Causality Check: The nitrile carbon is electrophilic and readily attacked by the nucleophilic carbon of the Grignard reagent. The reaction is typically exothermic. Maintaining a low temperature prevents side reactions.
-
Reaction Progression: After the addition, allow the mixture to warm to room temperature and then stir at reflux for 2-4 hours. Monitor the reaction by TLC until the starting nitrile is consumed.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and cautiously pour it onto a mixture of crushed ice and 6N HCl with vigorous stirring. This step hydrolyzes the intermediate magnesium iminate salt to the ketone and should be performed in a well-ventilated fume hood.[5]
-
Separate the ethereal layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude (5-bromo-2-chlorophenyl)(phenyl)methanone can be purified by column chromatography on silica gel or by recrystallization.
Protocol 1.2: Synthesis of (2-Amino-5-bromophenyl)(phenyl)methanone via SNAr
This step involves the displacement of the activated ortho-chloro substituent with an amino group. The electron-withdrawing effect of the newly formed ketone activates the halide for nucleophilic aromatic substitution.[6][7]
Materials:
-
(5-Bromo-2-chlorophenyl)(phenyl)methanone
-
Aqueous ammonia (25-30%)
-
Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
-
Pressure vessel or sealed tube
Procedure:
-
In a pressure-rated vessel, dissolve (5-bromo-2-chlorophenyl)(phenyl)methanone (1.0 equiv.) in THF or DMSO.
-
Add an excess of concentrated aqueous ammonia (10-20 equiv.).
-
Causality Check: The reaction requires elevated temperatures to overcome the activation barrier for the SNAr reaction. The use of a sealed vessel is necessary to maintain the concentration of the volatile ammonia and to allow the reaction to proceed at temperatures above the boiling point of the solvent.
-
Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, carefully vent the vessel. Pour the reaction mixture into water. The product will often precipitate and can be collected by filtration.
-
Alternatively, extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
The crude 2-amino-5-bromobenzophenone can be purified by column chromatography.
Protocols 1.3 & 1.4: Acylation and Cyclization to form 7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This two-step, one-pot sequence first acylates the amine with chloroacetyl chloride and then uses hexamine (hexamethylenetetramine) to facilitate the intramolecular cyclization to the final benzodiazepine product.[8]
Materials:
-
(2-Amino-5-bromophenyl)(phenyl)methanone
-
Chloroacetyl chloride
-
Toluene or dry chloroform
-
Hexamethylenetetramine (hexamine)
-
Ammonium chloride
-
Methanol:water mixture
Procedure:
-
Acylation (Protocol 1.3): Dissolve the 2-aminobenzophenone (1.0 equiv.) in toluene. Add chloroacetyl chloride (1.2 equiv.) dropwise at room temperature. An exotherm may be observed. Stir for 2-3 hours until the acylation is complete (monitored by TLC). The intermediate, 2-(2-chloroacetamido)-5-bromobenzophenone, may precipitate. It can be filtered and used directly or the solvent can be removed under vacuum.
-
Cyclization (Protocol 1.4): To the crude chloroacetylated intermediate, add a mixture of methanol and water (e.g., 1:1 v/v).
-
Add hexamethylenetetramine (2.0-2.5 equiv.) and ammonium chloride (4.0-5.0 equiv.).
-
Causality Check: Hexamethylenetetramine serves as an ammonia equivalent in a controlled manner, facilitating the intramolecular nucleophilic attack of the newly formed amine onto the alkyl chloride, leading to ring closure. Ammonium chloride helps to maintain a suitable pH for the reaction.
-
Heat the mixture to reflux (or 70-80 °C) for 3-6 hours.[8]
-
Work-up and Purification: Cool the reaction mixture. The product will typically precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of cold methanol to remove residual reagents.
-
The crude 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Mechanism: Benzodiazepine Ring Formation
Caption: Overall workflow for the synthesis of a quinolin-4-one derivative.
Protocol 2.1: Synthesis of N-(2-Benzoyl-4-bromophenyl)acetamide
This protocol acylates the 2-aminobenzophenone intermediate to form the necessary precursor for the Camps cyclization.
Materials:
-
(2-Amino-5-bromophenyl)(phenyl)methanone (from Protocol 1.2)
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-aminobenzophenone (1.0 equiv.) in dry DCM.
-
Add pyridine (1.5 equiv.) and cool the mixture to 0 °C.
-
Add acetyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry over Na₂SO₄, filter, and concentrate to yield the crude N-(2-benzoyl-4-bromophenyl)acetamide, which can often be used in the next step without further purification.
Protocol 2.2: Synthesis of 6-Bromo-2-methyl-4-phenylquinolin-4-one via Camps Cyclization
This protocol employs a strong base to induce an intramolecular aldol-type condensation, forming the quinolone ring system. [9][10] Materials:
-
N-(2-Benzoyl-4-bromophenyl)acetamide
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or water
Procedure:
-
In a round-bottom flask, suspend the N-(2-benzoyl-4-bromophenyl)acetamide (1.0 equiv.) in a solution of aqueous ethanol.
-
Add a solution of NaOH (3.0-5.0 equiv.) in water.
-
Causality Check: The hydroxide base deprotonates the α-carbon of the acetyl group's methyl moiety, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the benzophenone group in an intramolecular fashion. The subsequent dehydration leads to the formation of the heterocyclic ring. [11]4. Heat the mixture to reflux for 2-5 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and then acidify with concentrated HCl or acetic acid to a pH of ~6-7.
-
The quinolone product will precipitate from the solution.
-
Collect the solid by filtration, wash thoroughly with water to remove salts, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Summary Tables
Table 1: Reagent and Condition Summary for 1,4-Benzodiazepine Synthesis
| Protocol | Step Description | Key Reagents | Solvent | Temp. | Typical Time |
| 1.1 | Grignard Reaction | PhMgBr | Anhydrous Ether/THF | 0 °C to Reflux | 3-5 h |
| 1.2 | SNAr Amination | Aq. NH₃ | THF or DMSO | 100-120 °C | 12-24 h |
| 1.3 | N-Acylation | Chloroacetyl chloride | Toluene | Room Temp. | 2-3 h |
| 1.4 | Cyclization | Hexamine, NH₄Cl | MeOH/H₂O | Reflux | 3-6 h |
Table 2: Reagent and Condition Summary for Quinolone Synthesis
| Protocol | Step Description | Key Reagents | Solvent | Temp. | Typical Time |
| 1.1/1.2 | Benzophenone Formation | See Table 1 | - | - | - |
| 2.1 | N-Acylation | Acetyl chloride, Pyridine | DCM | 0 °C to RT | 4-6 h |
| 2.2 | Camps Cyclization | NaOH or KOH | Aq. Ethanol | Reflux | 2-5 h |
References
-
Wikipedia. (2023). Camps quinoline synthesis. [Online] Available at: [Link]
-
Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Online] Available at: [Link]
-
Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91. [Online] Available at: [Link]
-
Li, G., et al. (2020). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. Organic & Biomolecular Chemistry, 18(3), 434-438. [Online] Available at: [Link]
-
Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Online] Available at: [Link]
-
Chem-Station. (2017). Camps Quinoline Synthesis. [Online] Available at: [Link]
-
MDPI. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. [Online] Available at: [Link]
-
Wikipedia. (2023). Friedländer synthesis. [Online] Available at: [Link]
-
Organic Syntheses. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. [Online] Available at: [Link]
-
Fisyuk, A. S., et al. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679. [Online] Available at: [Link]
-
Malebari, A. M., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4124. [Online] Available at: [Link]
-
ResearchGate. (2023). Mechanisms of Camps' cyclization. [Online] Available at: [Link]
-
Organic Chemistry Portal. (2003). Highly Regioselective Friedlaender Annulations. [Online] Available at: [Link]
-
ResearchGate. (2014). The Friedländer Synthesis of Quinolines. [Online] Available at: [Link]
- Google Patents. (2016). Process for the preparation of substituted phenyl ketones.
-
Organic Chemistry Portal. Friedlaender Synthesis. [Online] Available at: [Link]
-
Patra, C., et al. (2023). Biochemistry, cAMP. StatPearls. [Online] Available at: [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. [Online] Available at: [Link]
-
Leah4sci. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. [Online Video]. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link]
-
NPTEL-NOC IITM. (2021). Nucleophilic aromatic substitution - Part 02. [Online Video]. YouTube. Available at: [Link]
-
Glorius, F., et al. (2021). Benzylic C−H acylation by cooperative NHC and photoredox catalysis. Nature Communications, 12(1), 2007. [Online] Available at: [Link]
-
NPTEL. Nucleophilic Aromatic Substitution. [Online] Available at: [Link]
-
Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(40), 13198-13208. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 5. m.youtube.com [m.youtube.com]
- 6. Aromatic Nucleophilic Substitution [fishersci.co.uk]
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- 9. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Selective Suzuki Coupling Reactions with 2-(5-Bromo-2-chlorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective Suzuki-Miyaura cross-coupling reaction utilizing 2-(5-Bromo-2-chlorophenyl)acetonitrile. This dihalogenated substrate presents a unique opportunity for sequential, site-selective functionalization, a critical capability in the synthesis of complex molecules for pharmaceutical and materials science applications. We will delve into the mechanistic underpinnings of selective C-Br bond activation over the less reactive C-Cl bond, present a summary of effective catalytic systems, and provide a detailed, field-proven protocol for achieving high-yield synthesis of 2-(2-chloro-5-arylphenyl)acetonitrile derivatives.
Introduction: The Strategic Value of this compound in Synthesis
The structure of this compound, featuring a phenylacetonitrile core with differential halogenation, makes it a highly valuable intermediate in organic synthesis.[1] The acetonitrile moiety offers a versatile handle for transformations into amines, amides, or carboxylic acids, while the two distinct halogen atoms—bromide and chloride—serve as anchor points for sequential cross-coupling reactions.
The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance, making it a favored tool in drug discovery.[2][3] The primary challenge and opportunity with a substrate like this compound lies in achieving chemoselective coupling. The general reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > OTf > Cl.[4][5] This inherent difference in reactivity allows for the selective coupling at the more labile carbon-bromine bond, leaving the carbon-chlorine bond intact for subsequent transformations. This stepwise approach is a powerful strategy for building molecular complexity in a controlled manner.
Mechanistic Rationale for Selective C-Br Bond Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[2] The chemoselectivity in the coupling of this compound is dictated primarily by the initial, often rate-determining, oxidative addition step.
The Catalytic Cycle:
-
Oxidative Addition: A low-valent Palladium(0) complex preferentially inserts into the weaker, more reactive Carbon-Bromine bond of the substrate over the stronger Carbon-Chlorine bond. This forms a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The successful selective coupling hinges on choosing reaction conditions (catalyst, ligand, temperature) that favor the oxidative addition at the C-Br bond while leaving the C-Cl bond untouched. Modern bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the oxidative addition of even less reactive aryl chlorides, but under controlled conditions, this reactivity can be tamed to favor the C-Br bond.
Caption: The catalytic cycle for selective Suzuki coupling.
Quantitative Data Summary: Representative Conditions
While specific examples for this compound are not abundant in readily available literature, the following table summarizes typical conditions that have proven effective for the selective Suzuki coupling of analogous bromo-chloro aromatic substrates. These serve as an excellent starting point for reaction optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2-4 | 85-95 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 100 | 12-18 | >90 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 6-12 | 75-90 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 80 | 2-6 | >90 |
Note: This data is compiled based on protocols for structurally similar compounds like 5-bromo-2-chloropyrimidine and bromochlorobenzenes.[4] Optimization for this compound is recommended.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-Br position.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
Caption: General workflow for selective Suzuki coupling.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 230.5 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Solvent Addition: Prepare a degassed solvent mixture of DME and water (e.g., a 4:1 ratio). Degas the solvent by bubbling argon through it for 15-20 minutes. Add the solvent mixture (e.g., 5 mL total volume) to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with deionized water (10 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (15 mL) and then with brine (15 mL) to remove any residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate), to afford the pure 2-(2-chloro-5-arylphenyl)acetonitrile product.
Conclusion and Future Outlook
The selective Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of di-substituted phenylacetonitrile derivatives. The key to this transformation is leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, allowing for a modular and efficient approach to complex molecule synthesis. The resulting chlorinated biaryl product is itself a valuable intermediate, poised for a second cross-coupling reaction or other functionalization at the chloro-position, thereby offering a divergent route to a wide array of novel compounds for drug discovery and materials science.
References
- Google Patents. (2012).
-
Li, G., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2469. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Royal Society of Chemistry. (2004). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. [Link]
- Google Patents. (2013). CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile.
-
Molecules. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
National Institutes of Health. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Royal Society of Chemistry. (2020). Advances in Cross-Coupling Reactions. [Link]
Sources
Application Notes and Protocols for the Hydrolysis of 2-(5-Bromo-2-chlorophenyl)acetonitrile to 2-(5-Bromo-2-chlorophenyl)acetic Acid
Introduction
2-(5-Bromo-2-chlorophenyl)acetic acid is a valuable building block in medicinal chemistry and drug development, often serving as a precursor for more complex biologically active molecules.[1][2][3] Its synthesis from the corresponding nitrile, 2-(5-bromo-2-chlorophenyl)acetonitrile, via hydrolysis is a fundamental and crucial transformation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient conversion of this nitrile to the desired carboxylic acid. We will explore both acidic and basic hydrolysis methodologies, delving into the mechanistic underpinnings, providing detailed step-by-step protocols, and offering insights into reaction monitoring, purification, and troubleshooting.
The presence of electron-withdrawing bromine and chlorine atoms on the phenyl ring influences the electronic properties of the molecule, rendering the nitrile carbon more electrophilic and thus susceptible to nucleophilic attack.[4][5] This guide will address the practical implications of these electronic effects on the reaction conditions.
Mechanistic Overview: The Two-Stage Journey from Nitrile to Carboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid is a two-stage process, irrespective of whether it is conducted under acidic or basic conditions.[6][7]
-
Hydration of the Nitrile to an Amide: The first step involves the addition of water across the carbon-nitrogen triple bond to form an amide intermediate.
-
Hydrolysis of the Amide: The second step is the hydrolysis of the amide to the corresponding carboxylic acid and ammonia (or ammonium salt).
Under forcing conditions, such as elevated temperatures and prolonged reaction times, the reaction typically proceeds to the carboxylic acid without isolation of the amide intermediate.[8]
Acid-Catalyzed Hydrolysis
In an acidic medium, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[6][9] A weak nucleophile, such as water, can then attack the nitrile carbon. A series of proton transfers and tautomerization leads to the formation of the amide. The amide is then further hydrolyzed to the carboxylic acid. The final step, the formation of the protonated ammonia, is a strong driving force for the reaction.[9]
Base-Catalyzed Hydrolysis
Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[8] This is followed by protonation from water to yield an imidic acid, which tautomerizes to the amide. The amide then undergoes base-catalyzed hydrolysis to the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the carboxylic acid.[10]
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated acids and bases are corrosive and should be handled with extreme care.
Protocol 1: Acidic Hydrolysis
This protocol employs a mixture of sulfuric acid and water to effect the hydrolysis. The strong acidic conditions and elevated temperature drive the reaction to completion.
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. Caution: The addition is exothermic. Add the acid mixture slowly and with cooling if necessary.
-
Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.[11][12] To take a sample, carefully withdraw a small aliquot, quench it with water, and extract with ethyl acetate. The disappearance of the starting nitrile spot and the appearance of a more polar product spot (which may streak due to the acidic nature) indicates reaction progression. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) with a few drops of acetic acid to improve the spot shape of the carboxylic acid.[13]
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove any remaining acid, be careful with CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(5-bromo-2-chlorophenyl)acetic acid.
Protocol 2: Basic Hydrolysis
This protocol utilizes a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.
Materials and Reagents:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for acidification
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
TLC supplies (as in Protocol 1)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v). A significant excess of the base is typically used.
-
Reflux: Heat the mixture to reflux with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC as described in the acidic hydrolysis protocol.[11][12] The product will be in its carboxylate salt form, so it will be very polar and may remain at the baseline.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.
-
Acidification: Dilute the residue with water and cool the mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid or sulfuric acid with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.[10][11]
-
Isolation/Extraction:
-
Filtration: If a significant amount of solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.
-
Extraction: Alternatively, the acidified aqueous mixture can be extracted with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
-
Washing and Drying: If extraction is performed, wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentration: Remove the solvent using a rotary evaporator to obtain the crude 2-(5-bromo-2-chlorophenyl)acetic acid.
Purification and Characterization
The crude product obtained from either protocol may require further purification.
-
Recrystallization: A common method for purifying solid carboxylic acids is recrystallization. Suitable solvents include water, ethanol/water mixtures, or toluene. The choice of solvent will depend on the solubility of the product and impurities.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Characterization:
The identity and purity of the final product, 2-(5-bromo-2-chlorophenyl)acetic acid, should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid group.
-
Melting Point Analysis: To assess the purity of the solid product.
Data Presentation
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Primary Reagents | H₂SO₄, H₂O | NaOH or KOH, H₂O, Alcohol |
| Temperature | Reflux (100-110 °C) | Reflux |
| Reaction Time | Several hours | Several hours |
| Work-up | Quenching on ice, extraction | Solvent removal, acidification, extraction/filtration |
| Product Form | Carboxylic Acid | Carboxylate salt (before acidification) |
| Key Advantage | Direct isolation of the acid | Often results in cleaner reactions |
| Key Disadvantage | Harsh conditions, potential for charring | Requires a separate acidification step |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure efficient stirring. |
| Deactivation of the catalyst (acid/base). | Use a sufficient excess of the acid or base. | |
| Low Yield | Incomplete reaction. | See above. |
| Product loss during work-up. | Ensure complete extraction by performing multiple extractions. Be careful not to lose product during washing steps. | |
| Incomplete precipitation during acidification (basic hydrolysis). | Ensure the pH is sufficiently acidic (~2-3) and the solution is cold. | |
| Formation of Amide | Reaction conditions are too mild. | Increase the reaction temperature and/or time to promote hydrolysis of the amide intermediate. |
Visualization of Experimental Workflow
Acidic Hydrolysis Workflow
Caption: Workflow for the acidic hydrolysis of this compound.
Basic Hydrolysis Workflow
Caption: Workflow for the basic hydrolysis of this compound.
References
-
Organic Synthesis. Hydrolysis of Nitriles. Available at: [Link]
-
Bluefield Esports. Acid Base Behavior Of Nitriles. Available at: [Link]
-
Chemistry LibreTexts. 19.4: Synthesis of Carboxylic Acids. (2019). Available at: [Link]
-
ResearchGate. Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. (2023). Available at: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available at: [Link]
-
ResearchGate. Degree of complete hydrolysis of nitriles to the carboxylic acid. Available at: [Link]
-
Michigan State University Chemistry. Carboxyl Reactivity. Available at: [Link]
-
Berkeley Learning Hub. 5 Nitrile Hydrolysis Steps. (2023). Available at: [Link]
-
Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Available at: [Link]
-
Patsnap Eureka. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Available at: [Link]
- Google Patents. Process for the preparation of α-bromo-phenylacetic acids.
-
Lumen Learning. 21.5: Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]
-
Chemguide. hydrolysis of nitriles. Available at: [Link]
-
KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Available at: [Link]
-
PubChem. 2-(5-bromo-2-chlorophenyl)acetic acid. Available at: [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2023). Available at: [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 2-(5-Bromo-2-chlorophenyl)ethanamine
Introduction: The Significance of 2-(5-Bromo-2-chlorophenyl)ethanamine
2-(5-Bromo-2-chlorophenyl)ethanamine is a key pharmacophore and a versatile building block in the synthesis of a variety of biologically active molecules. Its substituted phenethylamine structure is a common motif in medicinal chemistry, often associated with neurological and physiological activity. The precise and efficient synthesis of this primary amine from its nitrile precursor, 2-(5-Bromo-2-chlorophenyl)acetonitrile, is a critical step in the development of novel therapeutics and other advanced chemical entities. This guide provides an in-depth analysis of the prevalent methodologies for this transformation, offering detailed protocols and insights to aid researchers in achieving high-yield, high-purity synthesis.
Strategic Approaches to Nitrile Reduction
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For the specific case of this compound, the choice of reducing agent is paramount to ensure the preservation of the halogen substituents on the aromatic ring, which are often crucial for the molecule's intended biological activity. This document will focus on three robust and widely adopted methods:
-
Lithium Aluminum Hydride (LAH) Reduction: A powerful and non-selective reducing agent, ideal for this transformation due to its high reactivity.
-
Borane (BH₃) Reduction: A more selective and milder reducing agent, offering a safer alternative to LAH.
-
Catalytic Hydrogenation: A green and scalable method employing a catalyst, typically Raney® Nickel, in the presence of a hydrogen source.
The selection of the optimal method will depend on factors such as available laboratory equipment, safety considerations, desired scale, and tolerance of other functional groups in more complex derivatives.
Method 1: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄) is a potent source of hydride (H⁻) and is highly effective for the reduction of nitriles to primary amines.[1][2] The reaction proceeds via a two-step nucleophilic addition of hydride to the carbon-nitrogen triple bond.[1][3]
Causality of Experimental Choices:
-
Anhydrous Conditions: LAH reacts violently with water and protic solvents. Therefore, the use of a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether is mandatory.[4][5]
-
Inert Atmosphere: To prevent reaction with atmospheric moisture and oxygen, the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Controlled Temperature: The initial addition of the nitrile to the LAH suspension is typically performed at 0 °C to manage the exothermic nature of the reaction. The reaction is then often warmed to room temperature or refluxed to ensure complete conversion.[7]
-
Careful Quenching (Work-up): Excess LAH must be quenched cautiously to avoid uncontrolled hydrogen gas evolution and potential fires. The Fieser workup is a common and reliable method.[4][8]
Experimental Workflow Diagram
Caption: Workflow for the LAH reduction of this compound.
Detailed Protocol: LAH Reduction
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
-
Ethyl Acetate
-
Brine solution
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Ice bath
-
Addition funnel
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere, add Lithium Aluminum Hydride (1.5 eq.) to a flame-dried round-bottom flask containing anhydrous THF (10 volumes). Cool the suspension to 0 °C in an ice bath.
-
Addition of Nitrile: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:
-
Filtration: Allow the resulting slurry to stir at room temperature for 15-30 minutes until a white, granular precipitate forms. Add anhydrous magnesium sulfate and stir for another 15 minutes.[4] Filter the solid through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Extraction and Purification: Combine the filtrate and the washes. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(5-Bromo-2-chlorophenyl)ethanamine. Purify the product by column chromatography if necessary.
Safety Precautions for LAH:
-
LAH is a highly reactive, flammable solid that reacts violently with water.[4][5] Handle it in a fume hood or glove box under an inert atmosphere.[4][6]
-
Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves.[5][9][10]
-
Have a Class D fire extinguisher or dry sand readily available for fires. Do not use water or carbon dioxide extinguishers. [5]
-
The quenching process is highly exothermic and releases hydrogen gas, which is flammable. Perform the quench slowly and with adequate cooling.
Method 2: Borane (BH₃) Reduction
Borane, typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a milder alternative to LAH for the reduction of nitriles.[11][12] It is an electrophilic reducing agent and is generally more selective than nucleophilic hydrides.[11]
Causality of Experimental Choices:
-
Solvent: Anhydrous THF is the common solvent for BH₃·THF reductions.[11][13]
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exotherm, and then often heated to drive the reaction to completion.[11]
-
Quenching: Excess borane is quenched with a protic solvent like methanol, which leads to the evolution of hydrogen gas.[11]
-
Work-up: An acidic or basic work-up may be required to hydrolyze the intermediate amine-borane complex and isolate the free amine.
Experimental Workflow Diagram
Caption: Workflow for the Borane reduction of this compound.
Detailed Protocol: Borane Reduction
Materials:
-
This compound
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric Acid (e.g., 2 M HCl)
-
Sodium Hydroxide (e.g., 2 M NaOH)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate
-
Brine solution
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C.
-
Addition of Borane: Add the BH₃·THF solution (1.5-2.0 eq.) dropwise to the nitrile solution.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane. Stir until gas evolution ceases.
-
Work-up: Remove the solvents under reduced pressure. To the residue, add 2 M HCl and stir for 30 minutes. Basify the aqueous solution with 2 M NaOH until pH > 10.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography if needed.
Method 3: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is an attractive method for nitrile reduction, especially on a larger scale, as it avoids the use of pyrophoric metal hydrides.[14] Raney® Nickel is a commonly used catalyst for this transformation.[15][16] The reaction can be performed using hydrogen gas or through catalytic transfer hydrogenation with a hydrogen donor like 2-propanol.[14]
Causality of Experimental Choices:
-
Catalyst: Raney® Nickel is a highly active catalyst for the hydrogenation of nitriles.[15][16]
-
Hydrogen Source: The reduction can be achieved with high-pressure hydrogen gas or by using a hydrogen donor like 2-propanol in a process called catalytic transfer hydrogenation.[14]
-
Solvent: A protic solvent like ethanol or 2-propanol is typically used.
-
Base Additive: The addition of a base like potassium hydroxide (KOH) or ammonia can help to suppress the formation of secondary amine byproducts.[14][17]
Experimental Workflow Diagram
Caption: Workflow for the Catalytic Hydrogenation of this compound.
Detailed Protocol: Catalytic Transfer Hydrogenation
Materials:
-
This compound
-
Raney® Nickel (as a slurry in water)
-
2-Propanol
-
Potassium Hydroxide (KOH)
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and KOH (e.g., 2% by weight of the 2-propanol) in 2-propanol.
-
Catalyst Addition: Carefully wash the Raney® Nickel slurry with 2-propanol to remove the water, and then add the catalyst to the reaction mixture (typically 5-10% by weight of the nitrile).
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully filter the Raney® Nickel catalyst through a pad of Celite®. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet with solvent during filtration.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by distillation or column chromatography to yield the desired amine.
Comparative Summary of Reduction Methods
| Feature | Lithium Aluminum Hydride (LAH) | Borane (BH₃) | Catalytic Hydrogenation (Raney® Ni) |
| Reactivity | Very High | Moderate | Moderate to High |
| Selectivity | Low (reduces many functional groups) | High (more chemoselective) | Good (can be tuned) |
| Safety | High (pyrophoric, water-reactive) | Moderate (flammable, toxic) | High (pyrophoric catalyst, flammable H₂) |
| Scalability | Challenging | Good | Excellent |
| Work-up | Can be complex (aluminum salts) | Generally straightforward | Simple (catalyst filtration) |
| Cost | Moderate | Moderate | Generally cost-effective |
Conclusion
The reduction of this compound to 2-(5-Bromo-2-chlorophenyl)ethanamine can be successfully achieved through several reliable methods. The choice between LAH, borane, and catalytic hydrogenation should be made based on a careful consideration of the experimental context, including scale, safety infrastructure, and the need for chemoselectivity. For small-scale laboratory synthesis where high reactivity is desired, LAH remains a viable option with appropriate safety measures. Borane offers a safer and more selective alternative. For larger-scale and industrial applications, catalytic hydrogenation presents a greener and more scalable approach. By following the detailed protocols and understanding the underlying chemical principles outlined in these notes, researchers can confidently and efficiently synthesize this valuable chemical intermediate.
References
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
Chemistry Steps. (2023). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Taylor & Francis Online. (2008). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. [Link]
-
National Center for Biotechnology Information. (2019). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. [Link]
-
ResearchGate. (2011). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. [Link]
-
Organic Chemistry Portal. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. [Link]
-
ACS Publications. (2011). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. [Link]
- Google Patents. (1998).
-
Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
-
Royal Society of Chemistry. (2015). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. [Link]
-
University of Georgia Office of Research. LithiumAluminumHydride-16853-85-3.docx. [Link]
-
Wikipedia. Raney nickel. [Link]
-
YouTube. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]
-
ACS Publications. (2013). Osmium Catalyst for the Borrowing Hydrogen Methodology: α-Alkylation of Arylacetonitriles and Methyl Ketones. [Link]
-
ResearchGate. Hydrogenation of dinitriles over Raney ® -Ni catalyst | Download Table. [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
The Organic Chemistry Portal. Borane Tetrahydrofuran. [Link]
-
ACS Publications. (2013). Osmium Catalyst for the Borrowing Hydrogen Methodology: α-Alkylation of Arylacetonitriles and Methyl Ketones. [Link]
-
Wiley Online Library. (2020). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. [Link]
-
The Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]
-
Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]
-
Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]
-
ScienceMadness.org. (2025). Help With LAH Reduction Yields. [Link]
-
YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. [Link]
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The Strategic Utility of 2-(5-Bromo-2-chlorophenyl)acetonitrile in the Synthesis of Novel Organic Materials: Application Notes and Protocols
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(5-Bromo-2-chlorophenyl)acetonitrile emerges as a highly versatile and reactive intermediate, poised for a significant role in the development of novel organic materials, including pharmaceuticals, agrochemicals, and materials for electronic applications.[1] Its unique trifunctional nature, characterized by a reactive nitrile group, a bromine atom amenable to cross-coupling reactions, and a chlorine atom that can also participate in nucleophilic substitutions, provides a rich platform for molecular diversification. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and the underlying chemical principles that govern its reactivity.
The presence of both bromine and chlorine on the phenyl ring offers a unique electronic environment and the potential for selective functionalization, as the bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions.[1] The acetonitrile moiety not only serves as a precursor to a variety of functional groups such as amines and carboxylic acids but also activates the adjacent benzylic position, facilitating a range of carbon-carbon bond-forming reactions.[1] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this compound.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization.
| Property | Value |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol |
| Appearance | Solid |
| CAS Number | 1057216-52-0 |
The reactivity of this compound is dictated by its three key functional groups:
-
Aryl Bromide: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of a wide array of substituents.
-
Aryl Chloride: While less reactive than the aryl bromide, the C-Cl bond can undergo coupling reactions under more forcing conditions or with specialized catalyst systems. It can also be a site for nucleophilic aromatic substitution.
-
Acetonitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. The α-protons are acidic and can be deprotonated to form a nucleophilic carbanion.
Application Note 1: Synthesis of Substituted Biaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The bromine atom of this compound serves as an excellent handle for this transformation, allowing for the synthesis of complex biaryl structures, which are prevalent in many biologically active molecules and organic electronic materials.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The choice of ligand can significantly impact reaction efficiency, with bulky, electron-rich phosphines often favoring the reaction.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically employed. The choice of base can influence the reaction rate and prevent side reactions.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(5-Bromo-2-chlorophenyl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(5-Bromo-2-chlorophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we provide in-depth, field-proven insights to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
General Questions
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is a substituted phenylacetonitrile. The most common and direct synthetic strategies involve the cyanation of a corresponding benzyl halide. The primary routes include:
-
Nucleophilic Substitution (SN2) of a Benzylic Halide: This is the most straightforward approach, where 2-bromo-1-(bromomethyl)-4-chlorobenzene or a related benzylic halide is reacted with a cyanide salt (e.g., sodium cyanide or potassium cyanide). To overcome phase solubility issues between the organic substrate and inorganic cyanide salt, this reaction is often facilitated by Phase Transfer Catalysis (PTC) .[1][2]
-
Sandmeyer Reaction: This multi-step process starts from 2-amino-4-bromo-1-chlorobenzene. The amine is first converted to a diazonium salt, which is then reacted with a copper(I) cyanide salt to introduce the nitrile group.[3][4][5] While effective for aryl nitriles, it is less direct for phenylacetonitriles as it would require additional steps to introduce the acetonitrile moiety.
-
Palladium-Catalyzed Cyanation: Modern methods involve the palladium-catalyzed cyanation of aryl halides.[6][7][8][9] These methods can be adapted for the synthesis, potentially using a starting material like 2-bromo-4-chloro-1-(halomethyl)benzene. Various cyanide sources can be used, including less toxic alternatives like potassium hexacyanoferrate(II).[9][10]
The following workflow diagram illustrates a common approach via nucleophilic substitution.
Caption: Troubleshooting decision tree for low reaction yield.
Purification Challenges
Q3: I am having difficulty purifying the final product. What are the common impurities and how can I remove them?
A3: Purification of this compound, which is expected to be a liquid or low-melting solid, can be challenging due to the presence of structurally similar impurities. [11]
Common Impurities and Their Removal
| Impurity | Origin | Removal Method |
| Unreacted Benzylic Halide | Incomplete reaction. | Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate). The less polar starting material will elute before the more polar nitrile product. |
| Benzylic Alcohol | Hydrolysis of the starting material due to wet reagents. | Aqueous Wash: A simple wash with water during the work-up can remove some of this polar impurity. Column Chromatography: The alcohol is more polar than the nitrile and will have a lower Rf value on TLC. |
| Isocyanide Byproduct | Ambident nature of the cyanide nucleophile. | Acidic Wash: Isocyanides can be hydrolyzed to primary amines under acidic conditions. A dilute acid wash (e.g., 1M HCl) during work-up can convert the isocyanide to a water-soluble amine salt. [12] |
| Dimerized Products | Self-condensation of the starting material or product. | Distillation or Crystallization: If the product is a liquid, vacuum distillation can separate it from higher-boiling oligomeric impurities. If the product is a solid, recrystallization from a suitable solvent system can be effective. |
Experimental Protocol: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with your chosen eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.
-
Elute the Column: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Safety Considerations
Q4: What are the primary safety hazards associated with this synthesis?
A4: The synthesis of this compound involves several significant hazards that must be carefully managed.
-
Cyanide Salts (NaCN, KCN): These are highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust. Crucially, never allow cyanide salts to come into contact with acid , as this will liberate highly toxic and flammable hydrogen cyanide (HCN) gas. All manipulations should be performed in a well-ventilated fume hood.
-
Quenching Excess Cyanide: After the reaction is complete, any excess cyanide must be safely quenched before disposal. This is typically done by treating the aqueous layer with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions.
-
Benzylic Halides: These are lachrymators and skin irritants. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
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- PTC with Acetonitrile or DMF? - PTC Organics, Inc.
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- Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation | Journal of the American Chemical Society.
- Sandmeyer reaction - Wikipedia.
- Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent | Request PDF.
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
- Enantioselective Cyanation of Benzylic C–H Bonds via Copper-C
- Phase Transfer C
- Cyan
- Sandmeyer Reaction - Organic Chemistry Portal.
- Nickel-Catalyzed Cyan
- Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC).
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2 - Organic Syntheses Procedure. [Link]
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Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. [Link]
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Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. [Link]
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Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a molecular source of nanoparticles, and the reactions involved in the catalyst-deactivation processes - PubMed. [Link]
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Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process - ChemRxiv. [Link]
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Synthetic strategies to 2‐phenylacetonitrile. | Download Scientific Diagram - ResearchGate. [Link]
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Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC. [Link]
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purification of acetonitrile - tests for impurities - Pure and Applied Chemistry. [Link]
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diphenylacetonitrile - Organic Syntheses Procedure. [Link]
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Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - RSC Publishing. [Link]
-
Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis - YouTube. [Link]
-
Advances in the Application of Acetonitrile in Organic Synthesis since 2018 - MDPI. [Link]
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2-(3-Bromo-2,5-dichlorophenyl)acetonitrile | C8H4BrCl2N | CID 131625978 - PubChem. [Link]
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A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window - SciELO México. [Link]
-
2-(5-Bromothiophen-2-yl)acetonitrile | C6H4BrNS | CID 818876 - PubChem. [Link]
-
2-(3-bromo-5-chlorophenyl)acetonitrile (C8H5BrClN) - PubChemLite. [Link]
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Common byproducts in the synthesis of "2-(5-Bromo-2-chlorophenyl)acetonitrile"
Technical Support Center: Synthesis of 2-(5-Bromo-2-chlorophenyl)acetonitrile
Guide Objective: This technical guide serves as a dedicated resource for researchers, chemists, and process development professionals involved in the synthesis of this compound. The compound is a critical intermediate in pharmaceutical research, and its purity is paramount.[1] This document moves beyond standard protocols to provide in-depth troubleshooting for common byproducts and impurities encountered during its synthesis, focusing on the prevalent method of nucleophilic substitution on a benzyl halide precursor. Our goal is to explain the causality behind these side reactions and offer field-proven strategies for their mitigation and elimination.
Part 1: The Primary Synthetic Route: A Mechanistic Overview
The most common and direct route to this compound involves the nucleophilic substitution (SN2) reaction between 5-bromo-2-chlorobenzyl halide (typically the bromide or chloride) and a cyanide salt, such as sodium or potassium cyanide. The reaction is typically performed in a polar aprotic solvent like acetone, acetonitrile, or DMSO to facilitate the dissolution of the cyanide salt and promote the SN2 mechanism.
Caption: Core SN2 mechanism for the synthesis of the target nitrile.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues observed during synthesis, providing explanations for the formation of key byproducts and actionable solutions.
FAQ 1: My reaction is sluggish, and the final product is contaminated with significant amounts of unreacted 5-bromo-2-chlorobenzyl halide. What's the cause?
Answer: This is a classic issue of incomplete conversion, which can stem from several factors related to reaction kinetics and reagent deactivation.
-
Causality:
-
Poor Cyanide Salt Solubility: Sodium and potassium cyanide have limited solubility in many organic solvents. If the cyanide salt is not sufficiently dissolved or present as a fine, high-surface-area powder, the concentration of available nucleophile (CN⁻) in the solution is too low for the reaction to proceed efficiently.
-
Leaving Group Ability: While benzyl bromide is highly reactive, benzyl chloride is less so. If you are using 5-bromo-2-chlorobenzyl chloride, the reaction will inherently be slower than with the corresponding bromide.
-
Presence of Water: Trace amounts of water in the reaction solvent (e.g., acetone or acetonitrile) can hydrate the cyanide ions, reducing their nucleophilicity.[2]
-
Insufficient Temperature: SN2 reactions have an activation energy barrier that must be overcome. Running the reaction at too low a temperature will result in a slow reaction rate.
-
-
Troubleshooting & Mitigation Protocol:
-
Enhance Cyanide Solubility:
-
Use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) at 1-5 mol%. The PTC transports the cyanide ion from the solid phase into the organic phase.[3]
-
Switch to a more polar aprotic solvent like DMSO, which is more effective at dissolving cyanide salts.
-
-
Activate the Leaving Group (Finkelstein Reaction): If using the benzyl chloride starting material, add a catalytic amount (5-10 mol%) of sodium or potassium iodide. The iodide will displace the chloride in-situ to form the much more reactive 5-bromo-2-chlorobenzyl iodide, which then rapidly reacts with cyanide.[4]
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry reagents thoroughly before use. Acetonitrile, for example, can be dried by distillation over calcium hydride.[2]
-
Optimize Temperature: Gently heat the reaction mixture, typically between 50-80 °C, while monitoring for byproduct formation via TLC or HPLC.
-
FAQ 2: I'm observing a major byproduct with a mass ~17 amu higher than my starting material and another that corresponds to the hydrolysis of the nitrile. How do I prevent this?
Answer: You are likely observing two different hydrolysis byproducts: 5-bromo-2-chlorobenzyl alcohol from the starting material and 2-(5-bromo-2-chlorophenyl)acetamide from the product.
-
Causality:
-
Benzyl Alcohol Formation: The benzyl halide is susceptible to hydrolysis (an SN1 or SN2 reaction with water) to form the corresponding alcohol. This is exacerbated by the presence of water in the reaction mixture or during aqueous workup, especially if the pH is not controlled.
-
Amide/Carboxylic Acid Formation: The nitrile group (C≡N) is stable under neutral conditions but can be hydrolyzed to an amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under strongly acidic or basic conditions during workup.[5] This is a common issue if a harsh NaOH or HCl wash is used for an extended period or at elevated temperatures.[6]
-
-
Mitigation & Workup Protocol:
-
Minimize Water: As stated in FAQ 1, ensure anhydrous reaction conditions.
-
Controlled Workup:
-
Quench the reaction by pouring it into a large volume of cold water or ice to rapidly dilute the reagents and dissipate heat.
-
When performing washes, use dilute solutions (e.g., 5% NaHCO₃, 1M HCl) and keep the contact time minimal. Avoid prolonged stirring with strong acids or bases.
-
Ensure all workup steps are performed at or below room temperature to minimize the rate of hydrolysis.
-
-
Purification: The benzyl alcohol is more polar than the desired nitrile product and can typically be separated using silica gel column chromatography.
-
Caption: Competing hydrolysis pathways for starting material and product.
FAQ 3: My mass spectrum shows a significant peak at M+211 (relative to the starting benzyl halide). What is this impurity?
Answer: This high-molecular-weight impurity is almost certainly the dimer, 2-(5-bromo-2-chlorophenyl)-3-(5-bromo-2-chlorophenyl)propanenitrile.
-
Causality: This byproduct forms when the desired product itself acts as a nucleophile. The benzylic protons (the -CH₂- group) of the product are acidic due to the electron-withdrawing effects of both the aromatic ring and the nitrile group.[1] In the presence of a sufficiently strong base (like excess cyanide or hydroxide formed from hydrolysis), this proton can be deprotonated to form a carbanion. This carbanion then acts as a potent nucleophile, attacking another molecule of the electrophilic starting material (5-bromo-2-chlorobenzyl halide) in a second SN2 reaction to form the dimer.
-
Troubleshooting & Mitigation Protocol:
-
Control Stoichiometry: Avoid using a large excess of the cyanide salt. A slight excess (1.1-1.2 equivalents) is usually sufficient.
-
Avoid Strong Bases: Do not add bases like NaOH, KOH, or alkoxides to the reaction mixture, as this will dramatically increase the rate of deprotonation and dimerization. The basicity of NaCN/KCN is generally sufficient.
-
Control Addition: For larger-scale reactions, consider adding the benzyl halide solution slowly to the suspension of the cyanide salt. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with cyanide over the reaction with the product-derived carbanion.
-
Temperature Management: Dimerization is often more prevalent at higher temperatures. Maintain the lowest effective temperature that provides a reasonable reaction rate.
-
Part 3: Byproduct Summary & Analytical Protocol
Effective troubleshooting requires accurate identification. The table below summarizes the key byproducts.
| Compound Name | Molecular Weight (for ¹¹⁹Br, ³⁵Cl) | TLC Rƒ (Typical) | Key Analytical Feature |
| Target: this compound | 230.9 g/mol | Baseline (e.g., 0.4) | ¹H NMR: Singlet for -CH₂- group (~4.0 ppm). MS: Correct M+ peak. |
| Impurity: 5-Bromo-2-chlorobenzyl halide (Cl) | 204.9 g/mol | Higher than product | ¹H NMR: Singlet for -CH₂- group (~4.7 ppm). MS: M+ peak for starting material. |
| Impurity: 5-Bromo-2-chlorobenzyl alcohol | 221.9 g/mol | Lower than product | ¹H NMR: Singlet for -CH₂- (~4.7 ppm), broad singlet for -OH. Very polar on TLC. |
| Impurity: Dimer | 441.8 g/mol | Similar to SM | MS: M+ peak corresponding to dimer. ¹H NMR: Complex multiplet pattern for benzylic protons. |
| Impurity: 2-(5-Bromo-2-chlorophenyl)acetamide | 248.9 g/mol | Lower than alcohol | ¹H NMR: Broad singlets for -NH₂ protons. MS: M+18 relative to product. Very polar. |
Protocol: In-Process Reaction Monitoring by TLC
-
Plate: Silica gel 60 F₂₅₄.
-
Mobile Phase: A 20:80 mixture of Ethyl Acetate:Hexanes is a good starting point. Adjust polarity as needed.
-
Spotting: Co-spot the reaction mixture with a spot of your starting material.
-
Visualization: Use a UV lamp (254 nm). The disappearance of the starting material spot indicates reaction completion. Byproducts like the alcohol will appear as new, more polar spots (lower Rƒ).
Part 4: Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving purity issues in your synthesis.
Caption: A logical workflow for troubleshooting common synthesis impurities.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. DOI: 10.15227/orgsyn.055.0091. Retrieved from [Link]
-
Le, J., & Li, J. (2018). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. ACS Catalysis, 8(7), 6038–6042. Retrieved from [Link]
- Buchwald, S. L., & Klapars, A. (2009). Cyanation of aromatic halides. U.S. Patent No. 7,595,417 B2. Washington, DC: U.S. Patent and Trademark Office.
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Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
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Coetzee, J. F. (1969). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 13(3), 427-438. Retrieved from [Link]
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NurdRage. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis [Video]. YouTube. Retrieved from [Link]
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Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(11), 6067-6071. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Liu, W. B., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(20), 4811. Retrieved from [Link]
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Technical Support Center: Purification of 2-(5-Bromo-2-chlorophenyl)acetonitrile
Welcome to the technical support resource for the purification of 2-(5-Bromo-2-chlorophenyl)acetonitrile (CAS No. 1057216-52-0). This guide is designed for researchers, synthetic chemists, and drug development professionals to provide field-proven insights, troubleshooting workflows, and detailed protocols for isolating this key synthetic intermediate from a typical reaction mixture.
As a halogenated arylacetonitrile, this compound presents unique purification challenges.[1] Its structure, featuring a brominated and chlorinated phenyl ring coupled with a nitrile group, dictates its solubility and potential interactions with impurities.[1] This guide will equip you with the necessary knowledge to navigate these challenges and achieve high purity.
Safety First: Handling Halogenated Acetonitriles
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound and similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[4]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous reactions or degradation.[4]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude reaction mixture?
A1: The impurity profile depends heavily on the synthetic route. However, for arylacetonitriles, common impurities include:
-
Unreacted Starting Materials: Such as the corresponding benzyl halide or aldehyde.
-
Acidic or Basic Reagents/Byproducts: Leftover catalysts, acids, or bases used in the reaction can contaminate the crude product.[5][6]
-
Hydrolysis Products: The nitrile group can be sensitive to harsh acidic or basic conditions during work-up, leading to the formation of the corresponding carboxamide or carboxylic acid.[7]
-
Over-alkylation Products: If the synthesis involves alkylation, di-alkylation at the benzylic position can occur.[7][8]
Q2: My crude product is a dark, oily residue. What is the best initial purification strategy?
A2: An oily or dark-colored crude product suggests the presence of significant impurities, possibly polymeric byproducts. A multi-step approach is recommended:
-
Liquid-Liquid Extraction (Work-up): Begin with an acid-base extraction to remove ionic impurities.[9][10][11] This is a powerful first step to significantly clean up the material before attempting crystallization or chromatography.
-
Solvent Trituration: If the product is known to be a solid[2], you can try stirring the crude oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization and wash away greasy impurities.
-
Column Chromatography: If extraction and trituration fail, flash column chromatography is the most effective method for separating a wide range of impurities from an oily product.[12][13]
Q3: How do I choose between recrystallization and column chromatography for final purification?
A3: The choice depends on the purity of your crude material after initial work-up, the quantity of material, and the nature of the impurities.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product (typically >90% pure). It is scalable, cost-effective, and often yields highly pure crystalline material if a suitable solvent system is found.[14]
-
Column Chromatography is superior for separating complex mixtures, isomers, or impurities with similar polarity to the product.[12] It is the method of choice when recrystallization fails or when the crude material is an oil. While highly effective, it is more labor-intensive and uses larger volumes of solvent.[13][15]
Troubleshooting Purification Workflows
This section addresses specific issues encountered during the purification of this compound.
Issue 1: Low Purity After Aqueous Work-up; Acidic/Basic Impurities Persist
-
Problem: After performing a standard aqueous work-up, analysis (TLC, ¹H NMR) shows the presence of baseline material (acidic impurities) or other polar contaminants.
-
Causality: A simple water wash is often insufficient to remove acidic or basic residues. These impurities can interfere with subsequent purification steps, especially crystallization. Acid-base extraction leverages the differential solubility of neutral organic compounds versus their ionized salt forms in aqueous and organic layers.[5][6]
-
Solution: Implement a Full Acid-Base Extraction Protocol.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).[16]
-
Acid Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). Drain the aqueous layer. Repeat once.
-
Base Wash (to remove acidic impurities): Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) (aq).[6] Caution: Vent the separatory funnel frequently to release CO₂ pressure that may build up.[5] Drain the aqueous layer. Repeat until gas evolution ceases.
-
Brine Wash: Wash the organic layer with a saturated NaCl (aq) solution (brine). This helps to remove residual water and break up emulsions.[9]
-
Drying & Concentration: Drain the organic layer into a flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo to yield the crude, neutralized product.
Issue 2: Difficulty with Recrystallization
-
Problem A: The compound "oils out" instead of forming crystals.
-
Causality: This common issue occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when a high concentration of impurities significantly depresses the melting point of the mixture.[17] The compound dissolves in the hot solvent but separates as a supercooled liquid upon cooling.
-
Solutions:
-
Lower the Solvent Boiling Point: Switch to a lower-boiling solvent or solvent mixture. For example, if you are using toluene, try a mixture of ethyl acetate and heptane.[18]
-
Increase Solvent Volume: Oiling out can be caused by supersaturation. Add more hot solvent to ensure the compound remains dissolved as it cools more slowly.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly, then transfer to a refrigerator. Rapid cooling promotes oiling.
-
Scratching/Seeding: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to induce crystallization.[14]
-
-
Problem B: No crystals form, even after cooling.
-
Causality: The compound is too soluble in the chosen solvent, even at low temperatures.[14] Alternatively, the concentration is too low.
-
Solutions:
-
Introduce an Anti-solvent: To your solution, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., adding hexane or heptane to an ethyl acetate or DCM solution) until the solution becomes faintly cloudy (turbid).[19] Then, add a few drops of the good solvent to clarify and allow to cool slowly.
-
Reduce Solvent Volume: Partially evaporate the solvent to increase the concentration of your compound and attempt cooling again.
-
Data Presentation: Recrystallization Solvent Systems
| Good Solvent (Dissolves Product when Hot) | Anti-Solvent (Product is Insoluble) | Suitability for Arylacetonitriles |
| Ethyl Acetate | Heptane / Hexane | Excellent general-purpose choice.[18] |
| Dichloromethane (DCM) | Heptane / Hexane | Good, but DCM's low boiling point can limit the solubility difference.[19] |
| Acetone | Water / Hexane | Effective for moderately polar compounds.[18] |
| Ethanol / Methanol | Water | Good for compounds with some polarity; may require significant water.[20] |
| Toluene | Heptane / Hexane | Useful for less polar compounds, but high boiling point can cause oiling.[17] |
Issue 3: Poor Separation During Flash Column Chromatography
-
Problem: The desired product co-elutes with an impurity, resulting in mixed fractions and low isolated yield.
-
Causality: The solvent system (mobile phase) polarity is not optimized for the separation. If the mobile phase is too polar, all components will travel quickly with the solvent front (high Rf), leading to poor separation.[12] If it's not polar enough, components will remain adsorbed to the stationary phase (low Rf). The goal is to find a system where the product has an Rf value of ~0.3 and is well-resolved from impurities.[13]
-
Solution: Optimize the Mobile Phase using Thin-Layer Chromatography (TLC).
Protocol: TLC Optimization & Column Chromatography
-
Spotting: Dissolve a small sample of your crude material in a volatile solvent (e.g., DCM). Spot it on a silica gel TLC plate.
-
Solvent System Trials: Develop the TLC plate in various solvent systems. For a compound like this compound, start with mixtures of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate or DCM).
-
Start with 10% Ethyl Acetate / 90% Hexane.
-
If the Rf is too low, increase polarity (e.g., 20% Ethyl Acetate).
-
If the Rf is too high, decrease polarity (e.g., 5% Ethyl Acetate).
-
-
Column Packing & Loading: Pack a glass column with silica gel slurried in the optimized mobile phase.[12] Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of the packed column. This "dry loading" technique often results in better separation than loading the sample as a liquid.
-
Elution: Run the column using the optimized mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent in vacuo to yield the purified product.
Visualized Workflows
General Purification Strategy
The following diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for purifying this compound.
Troubleshooting Recrystallization
This diagram provides a logical path for resolving common recrystallization problems.
Caption: Troubleshooting guide for common issues encountered during crystallization.
References
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Acid-Base Extraction. (n.d.). University of California, Davis. [Link]
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Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. [Link]
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Acid–base extraction. (2023, December 1). Wikipedia. [Link]
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Application Of Acid Base Extraction In Organic Chemistry. (n.d.). Welcome Home Vets of NJ. [Link]
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Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Tiei. [Link]
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Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discover.acs.org. [Link]
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Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019, November 18). RSC Publishing. [Link]
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Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. (2011). Agilent. [Link]
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Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex. (2006). The Journal of Organic Chemistry. [Link]
-
Purification and characterization of arylacetonitrile‐specific nitrilase of Alcaligenes sp. MTCC 10675. (n.d.). Semantic Scholar. [Link]
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Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). St. Olaf College. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
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How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. [Link]
-
Column chromatography. (n.d.). University of Calgary. [Link]
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2023). ACS Omega. [Link]
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2024, September 18). ACS Publications. [Link]
-
Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. (2018, February 1). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]
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This compound. (n.d.). PubChem. [Link]
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Recrystallization with two solvents. (2019, December 18). Reddit. [Link]
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Purification of acetonitrile - tests for impurities. (1969). Pure and Applied Chemistry. [Link]
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry. [Link]
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Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. (n.d.). Organic Syntheses. [Link]
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This compound. (n.d.). Jingming Chemical. [Link]
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Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. (2016, December 27). YouTube. [Link]
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A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. (n.d.). SciELO México. [Link]
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Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex. (n.d.). Organic Chemistry Portal. [Link]
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Challenges and solutions for the downstream purification of therapeutic proteins. (2023, April 18). Frontiers in Bioengineering and Biotechnology. [Link]
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Stability of "2-(5-Bromo-2-chlorophenyl)acetonitrile" under acidic or basic conditions
Welcome to the technical support center for "2-(5-Bromo-2-chlorophenyl)acetonitrile." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic and basic conditions. Our goal is to equip you with the scientific rationale behind experimental protocols and to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
The primary stability concern for this compound is the hydrolysis of the nitrile functional group.[1][2][3] This reaction can be catalyzed by both acids and bases and typically proceeds through a two-step mechanism: first, conversion to the corresponding amide intermediate, 2-(5-bromo-2-chlorophenyl)acetamide, and then further hydrolysis to the final carboxylic acid product, 2-(5-bromo-2-chlorophenyl)acetic acid.[1][2][3]
The rate and extent of this hydrolysis are highly dependent on the reaction conditions, including pH, temperature, and reaction time.[1][2] Harsh conditions, such as high concentrations of acid or base and elevated temperatures, will favor the formation of the carboxylic acid.[4] Milder conditions may allow for the isolation of the amide intermediate.[5][6]
A secondary, though less common, concern under certain nucleophilic conditions could be the substitution of the halogen atoms on the aromatic ring. Generally, the bromine atom is more susceptible to nucleophilic aromatic substitution than the chlorine atom.
Troubleshooting Guide
Q2: My nitrile hydrolysis to the carboxylic acid is incomplete. How can I drive the reaction to completion?
Incomplete hydrolysis is a common issue. Here are several strategies to push the reaction towards the desired carboxylic acid product:
-
Increase Reaction Temperature: The hydrolysis of nitriles often requires heating.[1][2] If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it to reflux.
-
Increase Reagent Concentration: Using a more concentrated acid or base can significantly accelerate the hydrolysis.[1] For acidic hydrolysis, 6M to 12M hydrochloric acid or sulfuric acid is often effective. For basic hydrolysis, a higher concentration of sodium hydroxide or potassium hydroxide can be used.
-
Prolong Reaction Time: Some nitriles are sterically hindered or electronically deactivated, making them slow to hydrolyze. Extending the reaction time, while monitoring the progress by an appropriate analytical method like HPLC or TLC, can lead to higher conversion.
-
Choice of Acid: For acid-catalyzed hydrolysis, sulfuric acid is sometimes more effective than hydrochloric acid due to its higher boiling point, allowing for higher reaction temperatures. A mixture of acetic acid and a strong mineral acid can also be effective.
Experimental Protocol: Forcing Hydrolysis to Completion (Acidic Conditions)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of this compound in 5-10 volumes of a 1:1 mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or HPLC every 2-4 hours.
-
If the reaction is not complete after 24 hours, consider carefully adding an additional 1-2 volumes of concentrated hydrochloric acid and continue refluxing.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.
Q3: I am observing an unexpected byproduct in my reaction mixture. What could it be?
The formation of byproducts can complicate your synthesis. Here are some possibilities and how to identify them:
-
The Amide Intermediate: If the hydrolysis is not complete, you will likely have the amide intermediate, 2-(5-bromo-2-chlorophenyl)acetamide, in your product mixture. This can be identified by:
-
HPLC: The amide will have a different retention time than the starting nitrile and the final carboxylic acid.
-
NMR: The amide will show characteristic N-H proton signals and a carbonyl carbon signal in the 13C NMR spectrum.
-
IR: The presence of a strong C=O stretch (around 1650-1690 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹) are indicative of the amide.
-
-
Nucleophilic Aromatic Substitution: Under harsh basic conditions and high temperatures, there is a possibility of nucleophilic substitution of the bromine or chlorine atom by a hydroxide ion, leading to the formation of a phenolic compound. The bromine atom is generally more labile than the chlorine atom.
Troubleshooting Flowchart for Unexpected Byproducts
Caption: Decision-making flowchart for identifying and addressing unexpected byproducts.
Q4: How can I set up a forced degradation study to systematically evaluate the stability of this compound?
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[7] The goal is to achieve 5-20% degradation.[8]
Forced Degradation Protocol Summary
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1M - 1M HCl, heated to 60-80 °C | 2-(5-bromo-2-chlorophenyl)acetamide, 2-(5-bromo-2-chlorophenyl)acetic acid |
| Base Hydrolysis | 0.1M - 1M NaOH, heated to 60-80 °C | 2-(5-bromo-2-chlorophenyl)acetamide, Sodium 2-(5-bromo-2-chlorophenyl)acetate |
| Oxidation | 3-30% H₂O₂, room temperature | Potential oxidation of the benzylic position or aromatic ring |
| Thermal Degradation | 60-80 °C (solid-state and in solution) | Monitor for any decomposition |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Monitor for any degradation |
Experimental Protocol: Acidic Forced Degradation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 1M HCl.
-
Place the vial in a water bath at 60 °C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Neutralize the aliquot with an equivalent amount of 1M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Workflow for Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Q5: What are the key features of a stability-indicating HPLC method for this compound?
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[5]
Key Method Characteristics:
-
Specificity/Selectivity: The method must be able to resolve the parent compound from all potential degradation products and impurities. This is typically demonstrated by peak purity analysis using a photodiode array (PDA) detector.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Typical Starting Conditions for Method Development:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from low to high acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
-
Column Temperature: 30 °C
Reaction Mechanisms
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
International Conference on Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
SOP for Forced Degradation Study. (2023, December 27). Pharma Dekho. Retrieved from [Link]
-
Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]
-
Jensen, J. L. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]
-
Teti, D. (2023, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog. Retrieved from [Link]
-
Graphviz. (n.d.). DOT Language. Retrieved from [Link]
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-25.
-
Organic Chemistry Tutor. (2021, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
-
J Michelle Leslie. (2020, October 6). Acid-catalyzed nitrile hydrolysis [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Organic Reactions. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
University of Calgary. (n.d.). Hydrolysis. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 21.5: Hydrolysis of nitriles. Retrieved from [Link]
-
International Journal of Pharmaceutical and Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2018). Stability Indicating HPLC Method Development- A Review. Retrieved from [Link]
- Patel, R. M., Patel, P. M., & Patel, N. M. (2011). Stability indicating HPLC method development-a review. International Research Journal of Pharmacy, 2(5), 79-87.
- Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2525.
-
PrepChem. (n.d.). Preparation of N-(2-Hydroxy-5-chlorophenyl)-2-bromoacetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
- Garrett, E. R., Nestler, H. J., & Somodi, A. (1968). Kinetics and mechanisms of hydrolysis of 5-halouracils. The Journal of Organic Chemistry, 33(9), 3460–3468.
- Eigen, M. (1962). The Kinetics of Halogen Hydrolysis. Journal of the American Chemical Society, 84(7), 1355–1362.
-
INIS. (n.d.). Kinetics of iodine hydrolysis in unbuffered solutions. Retrieved from [Link]
-
Reddit. (2022, November 11). HYDROLYSIS REACTION help: Is there a rule where generally GroupIA and IIA cations and strong monoprotic acids (Cl-, I-, NO3-, etc.) can't undergo hydrolysis, but there are exceptions where they can? r/chemhelp. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Alkyl-oxygen Fission in Ester Hydrolysis: Tertiary Amyl and α-Methylallyl Esters. Retrieved from [Link]
-
CUNY. (n.d.). HYDROLYSIS REACTIONS. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Retrieved from [Link]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. resolvemass.ca [resolvemass.ca]
Troubleshooting "2-(5-Bromo-2-chlorophenyl)acetonitrile" synthesis scale-up issues
Welcome to the technical support center for the synthesis of 2-(5-bromo-2-chlorophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to pilot plant and beyond. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Overview of the Primary Synthesis Route
The most common and industrially viable route to this compound is through the nucleophilic substitution of 5-bromo-2-chlorobenzyl halide (typically the bromide or chloride) with an alkali metal cyanide. This SN2 reaction is favored at the benzylic position, which is activated towards substitution.
Below is a generalized workflow for this synthesis:
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
A. Low Yield and Incomplete Conversion
Question: We are experiencing low yields (<70%) and significant amounts of unreacted 5-bromo-2-chlorobenzyl halide in our large-scale batches. What are the likely causes and how can we improve the conversion rate?
Answer:
Low yield and incomplete conversion during the scale-up of this cyanation reaction are common issues, often stemming from factors that are less pronounced at the lab scale. The primary culprits are typically related to mass transfer limitations, reaction kinetics, and solvent choice.
1. Mass Transfer and Mixing Inefficiency: On a larger scale, achieving homogeneous mixing of the reactants becomes more challenging. The reaction between the organic-soluble benzyl halide and the often aqueous or polar-soluble cyanide salt is a biphasic or slurry-type reaction.
-
Causality: Inadequate agitation can lead to localized "hot spots" or areas of low reactant concentration, slowing down the overall reaction rate. The cyanide salt may not be sufficiently dispersed to react effectively with the benzyl halide.
-
Troubleshooting:
-
Mechanical Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for solid-liquid mixtures and that the agitation speed is sufficient to maintain a uniform slurry.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is highly recommended for large-scale synthesis. The PTC facilitates the transfer of the cyanide anion from the aqueous/solid phase to the organic phase where the benzyl halide resides, dramatically increasing the reaction rate.[1][2]
-
2. Reaction Temperature and Time: The reaction is typically performed at an elevated temperature (reflux) to ensure a reasonable reaction rate.
-
Causality: Insufficient heating or shorter reaction times on a larger scale, where thermal equilibrium is reached more slowly, can lead to incomplete conversion. Conversely, excessively long reaction times at high temperatures can promote side reactions and degradation.
-
Troubleshooting:
-
Temperature Monitoring: Utilize multiple temperature probes to ensure uniform heating throughout the reactor.
-
Kinetic Analysis: If possible, perform reaction calorimetry or in-situ monitoring (e.g., HPLC sampling) to understand the reaction kinetics at your intended scale. This will help in optimizing the reaction time and temperature.[3]
-
3. Solvent System: The choice of solvent is critical. A mixture of water and a polar organic solvent like ethanol is often used.[2][4]
-
Causality: An improper solvent ratio can lead to poor solubility of either the benzyl halide or the cyanide salt, hindering the reaction. The presence of too much water can also lead to the formation of the corresponding benzyl alcohol as a hydrolysis byproduct.
-
Troubleshooting:
-
Solvent Optimization: While ethanol/water mixtures are common, consider alternative solvents like acetonitrile, which can offer better solubility for both reactants.[5]
-
Anhydrous Conditions: For some systems, using an anhydrous polar aprotic solvent (e.g., DMF, DMSO) with careful temperature control can improve yields, although this may increase downstream processing complexity.[2]
-
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) - Troubleshooting Focus |
| Mixing | Magnetic stirring | Mechanical agitation, consider baffles, evaluate impeller design. |
| Catalyst | Often optional | Highly recommended (e.g., PTC) for improved reaction rates. |
| Heating | Heating mantle | Jacketed vessel, ensure uniform heat distribution. |
| Solvent | Ethanol/Water | Optimize ratio, consider acetonitrile for better solubility. |
B. Impurity Formation and Purification Challenges
Question: Our final product is contaminated with a significant impurity that is difficult to remove by standard recrystallization. What could this impurity be and how can we prevent its formation?
Answer:
Impurity profiling is a critical aspect of process development.[3][6][7] In this synthesis, several side reactions can lead to impurities that may co-crystallize or have similar solubility to the desired product.
1. Dimerization Byproduct (2,3-Diarylpropanenitrile): A common and often problematic impurity is the dimer formed from the reaction of the product with the starting benzyl halide.
-
Mechanism: The benzylic proton on the product, this compound, is acidic. In the presence of a base (cyanide ion can act as a base), it can be deprotonated to form a carbanion. This carbanion can then act as a nucleophile and attack a molecule of the starting 5-bromo-2-chlorobenzyl halide, leading to the formation of a dimer. Electron-withdrawing groups on the phenyl ring can exacerbate this issue by increasing the acidity of the benzylic proton.[2]
Caption: Dimer formation pathway.
-
Prevention and Mitigation:
-
Control Stoichiometry: Avoid a large excess of the benzyl halide.
-
Controlled Addition: Add the benzyl halide slowly to the cyanide solution. This maintains a low concentration of the halide, minimizing the chance of it reacting with the product anion.
-
Temperature Control: Lowering the reaction temperature (if the reaction rate remains acceptable) can reduce the rate of this side reaction.
-
2. Hydrolysis Byproduct (5-Bromo-2-chlorobenzyl alcohol): If there is a significant amount of water in the reaction mixture, the benzyl halide can undergo hydrolysis to form the corresponding alcohol.
-
Causality: This is a competing nucleophilic substitution reaction where water or hydroxide ions act as the nucleophile.
-
Prevention:
-
Minimize Water Content: While some water is often necessary to dissolve the cyanide salt, using a minimal amount or switching to a solvent system with lower water content can reduce hydrolysis.
-
pH Control: Maintain a neutral to slightly basic pH. Highly alkaline conditions can favor hydrolysis.
-
3. Purification Strategies: If these impurities do form, standard purification methods may need to be optimized.
-
Recrystallization: Experiment with different solvent systems for recrystallization. A two-solvent system (e.g., ethanol/water, toluene/heptane) might be effective in separating the product from the more nonpolar dimer.
-
Chromatography: For high-purity requirements, column chromatography may be necessary, although this is less ideal for large-scale production.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
C. Safety and Thermal Hazard Management
Question: We are concerned about the safety of scaling up this cyanation reaction, particularly the exothermic nature and the use of cyanide. What are the key safety considerations?
Answer:
Safety is paramount, and scaling up an exothermic reaction with highly toxic materials requires a thorough risk assessment. The primary hazards are thermal runaway and cyanide exposure.
1. Thermal Runaway: The reaction between a benzyl halide and a cyanide salt is exothermic. On a large scale, the ratio of heat exchange surface area to reactor volume decreases, making heat removal less efficient.[1]
-
Causality: If the heat generated by the reaction exceeds the rate of heat removal by the cooling system, the reaction temperature will increase. This, in turn, accelerates the reaction rate, leading to a dangerous, self-accelerating cycle known as thermal runaway. This can result in a rapid increase in temperature and pressure, potentially leading to a reactor rupture.
-
Prevention and Control:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, adiabatic temperature rise, and maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system.
-
Semi-Batch Operation: For large-scale production, a semi-batch process where the benzyl halide is added gradually to the cyanide solution is strongly recommended. This allows for the rate of heat generation to be controlled by the addition rate.
-
Emergency Cooling and Quenching: Ensure the reactor is equipped with an emergency cooling system and a documented quenching protocol (e.g., rapid addition of a cold, inert solvent) to stop the reaction in case of a cooling failure.
-
Sources
- 1. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mt.com [mt.com]
- 4. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 5. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. ijpsjournal.com [ijpsjournal.com]
Preventing side reactions in the cyanation of halogenated toluenes
Welcome to our dedicated technical support center for the cyanation of halogenated toluenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you prevent side reactions and optimize your experimental outcomes.
Introduction: The Challenge of Precise Cyanation
The palladium-catalyzed cyanation of halogenated toluenes is a powerful method for synthesizing methylbenzonitriles, crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower yields, complicate purification, and compromise the integrity of your final product. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction is showing significant amounts of dehalogenated toluene (the starting material without the halogen). What is causing this and how can I prevent it?
Answer:
This common side reaction, known as hydrodehalogenation, occurs when the halogen on your starting material is replaced by a hydrogen atom.[1] This leads to the formation of toluene as a byproduct, reducing the yield of your desired methylbenzonitrile.
Mechanistic Insight: Dehalogenation typically arises after the oxidative addition of the halogenated toluene to the Pd(0) catalyst.[2] The resulting Pd(II) complex can react with a hydride source in the reaction mixture. This hydride can be generated from various sources, including amine bases or alcohol solvents, which are oxidized by the palladium complex.[1][2] Subsequent reductive elimination of the aryl group and the hydride ligand produces the dehalogenated arene and regenerates a Pd(0) species, which can re-enter the catalytic cycle.[2]
Troubleshooting Strategies:
-
Choice of Solvent: Avoid alcoholic solvents if dehalogenation is a persistent issue.[1][2] Solvents like dioxane, DMF, or DMAc are generally preferred.
-
Base Selection: While a base is often necessary, some can be a source of hydrides. Consider using a weaker, non-nucleophilic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often good choices.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the nitrile product over the dehalogenation pathway.[1]
-
Substrate Reactivity: Aryl iodides and bromides are generally more susceptible to dehalogenation than chlorides under certain conditions.[3][4] If you are using a more reactive halide, optimizing the other reaction parameters becomes even more crucial.
Q2: My reaction stalls at low conversion, and I suspect catalyst deactivation. What is the likely cause?
Answer:
Catalyst deactivation is a frequent challenge in palladium-catalyzed cyanation reactions. The primary culprit is often the cyanide ion (CN⁻) itself.[5][6]
Mechanistic Insight: Cyanide has a high binding affinity for palladium and can act as a catalyst poison.[6][7] Excess cyanide in the reaction mixture can coordinate strongly to the palladium center at various stages of the catalytic cycle, forming stable, catalytically inactive palladium-cyanide complexes.[5][8] This effectively removes the active catalyst from the reaction, leading to a stall in conversion.
Troubleshooting Strategies:
-
Control Cyanide Concentration: The key is to maintain a low concentration of free cyanide ions. This can be achieved in several ways:
-
Use of Less Soluble Cyanide Sources: Instead of highly soluble salts like NaCN or KCN, consider using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[8][9] These reagents have lower solubility in organic solvents, releasing cyanide into the reaction mixture more slowly.[10]
-
Slow Addition: If using a more soluble cyanide source is necessary, a slow addition of the cyanide reagent via a syringe pump can help maintain a low steady-state concentration.[11]
-
Phase-Transfer Catalysis: For insoluble cyanide salts, a phase-transfer catalyst can sometimes be employed to facilitate the transport of cyanide ions to the organic phase in a controlled manner.
-
-
Ligand Choice: Sterically hindered phosphine ligands, such as XPhos or tBuXPhos, can help protect the palladium center from being displaced by excess cyanide, thereby preventing the formation of inactive species.[7][12]
Q3: I am observing the formation of a carboxylic acid (methylbenzoic acid) in my final product mixture. How can this be avoided?
Answer:
The formation of methylbenzoic acid indicates that your desired nitrile product is undergoing hydrolysis.[13] This can happen during the reaction or, more commonly, during the aqueous workup.
Mechanistic Insight: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, often proceeding through an intermediate amide.[13][14][15] If your reaction is run under strongly basic conditions at elevated temperatures for a prolonged period, hydrolysis of the product can occur in situ. More frequently, if the workup involves prolonged exposure to strong acid or base, the nitrile can be hydrolyzed.
Troubleshooting Strategies:
-
Reaction Conditions:
-
If using a strong base, consider reducing the reaction time or temperature once the starting material is consumed to minimize product degradation.
-
Ensure your reaction is conducted under anhydrous conditions, as water is required for hydrolysis.
-
-
Workup Procedure:
-
Neutralize the reaction mixture carefully. Avoid prolonged exposure to highly acidic or basic aqueous solutions.
-
If an acidic or basic wash is necessary, perform it quickly and at a low temperature (e.g., with an ice bath).
-
Extract the product into an organic solvent promptly after the aqueous workup.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which halogenated toluene is best to use: chloro-, bromo-, or iodo-?
A1: The choice depends on a balance of reactivity and cost. The reactivity order is typically I > Br > Cl. Iodotoluenes are the most reactive but also the most expensive and can be more prone to dehalogenation.[3][4] Bromotoluenes offer a good compromise of reactivity and cost. Chlorotoluenes are the least expensive but are also the least reactive, often requiring more active catalysts, specialized ligands (e.g., bulky, electron-rich phosphines), and higher reaction temperatures to achieve good conversion.[16]
Q2: What is the role of additives like zinc formate or copper co-catalysts?
A2: Additives can play several beneficial roles. Zinc formate has been shown to reactivate the palladium catalyst in cyanations using Pd/C.[17] Copper and zinc co-catalysts have been reported to be effective in overcoming catalyst deactivation by the cyanide anion due to its strong coordination ability.[5]
Q3: Can I run this reaction without a phosphine ligand?
A3: While ligand-free palladium-catalyzed cyanations have been reported, they often require specific conditions, such as very low palladium concentrations and particular solvents like DMAC.[9] For most applications, especially with less reactive aryl halides like chlorotoluenes, a phosphine ligand is crucial for achieving high efficiency and preventing catalyst decomposition. The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial reductive elimination step.
Q4: My starting material is sterically hindered (e.g., 2,6-dimethylbromobenzene). What should I consider?
A4: Sterically hindered substrates can be challenging. Reductive elimination is often the rate-limiting step and can be slow for hindered substrates. You will likely need a more sophisticated catalyst system. Consider using a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) which has been shown to accelerate reductive elimination. Higher temperatures may also be required, but this must be balanced against the risk of side reactions.
Part 3: Data & Protocols
Table 1: Comparison of Cyanide Sources
| Cyanide Source | Advantages | Disadvantages | Typical Conditions |
| Zn(CN)₂ | Less toxic than alkali cyanides; low solubility helps control CN⁻ concentration.[8] | Still toxic; may require additives for catalyst activation. | Pd catalyst, phosphine ligand, polar aprotic solvent (e.g., DMF, DMAc), 80-120 °C.[18] |
| K₄[Fe(CN)₆] | Non-toxic, inexpensive, stable, and considered environmentally benign.[8][9] | Low solubility in organic solvents; can require biphasic systems or additives.[19] | Pd or Ni catalyst, ligand, aqueous/organic biphasic system, often with a phase-transfer catalyst.[19] |
| NaCN / KCN | Inexpensive and readily available. | Highly toxic; high solubility can lead to rapid catalyst poisoning.[6] | Requires careful control of concentration (e.g., slow addition) or specialized conditions.[11] |
| Acetone Cyanohydrin | Can serve as a safer alternative to metal cyanides.[11] | Generates HCN in situ, requiring careful handling. | Often used with a base to release cyanide.[11] |
Diagram 1: Catalytic Cycle of Palladium-Catalyzed Cyanation
Caption: Competing pathways: dehalogenation and catalyst poisoning by excess cyanide.
Experimental Protocol: Robust Cyanation of 4-Bromotoluene
This protocol is a general starting point and may require optimization for your specific substrate and laboratory conditions.
Reagents & Equipment:
-
4-Bromotoluene
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1 equiv.), zinc cyanide (0.6 mmol, 1.2 equiv. CN), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.022 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (3-5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for the specified time (monitor by TLC or GC-MS, typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-methylbenzonitrile.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Dalton Transactions. Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link]
-
Chemical Communications. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
-
Journal of Organic Chemistry. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Johnson Matthey. Cross-Coupling Reactions Guide. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
-
Organic Letters. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]
-
Scribd. EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions. [Link]
-
ACS Catalysis. A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. [Link]
-
Organic Letters. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - ACS Publications. [Link]
-
Organic Letters. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. [Link]
-
Organic Chemistry Portal. Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]
-
The Journal of Organic Chemistry. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - ACS Publications. [Link]
-
YouTube. Base Hydrolysis of Benzonitrile. [Link]
-
ResearchGate. A State-of-the-Art Cyanation of Aryl Bromides: A Novel and Versatile Copper Catalyst System Inspired by Nature | Request PDF. [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]
-
RSC Advances. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Synlett. Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. [Link]
-
Chegg.com. Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. [Link]
-
Journal of the Iranian Chemical Society. An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. [Link]
-
ResearchGate. Challenges for reductive cyanation strategy a Reductive dehalogenation.... [Link]
-
SciELO. RECENT ADVANCES IN CYANATION REACTIONS. [Link]
-
Reddit. Cyanation of Aryl Bromide : r/OrganicChemistry. [Link]
-
Organic Synthesis International. Cyanation of Aryl Halides. [Link]
-
ResearchGate. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. [Link]
-
RSC Advances. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC. [Link]
-
ResearchGate. (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. [Link]
-
Chemical Communications. Cyanation with isocyanides: recent advances and perspectives - RSC Publishing. [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. [Link]
-
YouTube. Buchwald-Hartwig coupling. [Link]
-
Taylor & Francis. Cyanation – Knowledge and References. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Scientific Update. Synthesizing Aromatic Nitriles via Cyanation. [Link]
-
ResearchGate. Nickel‐Catalyzed Cyanation of Aryl Chlorides and Triflates Using Butyronitrile: Merging Retro‐Hydrocyanation with Cross‐coupling | Request PDF. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scribd.com [scribd.com]
- 14. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 17. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 18. scientificupdate.com [scientificupdate.com]
- 19. researchgate.net [researchgate.net]
Improving the regioselectivity of reactions involving "2-(5-Bromo-2-chlorophenyl)acetonitrile"
Technical Support Center: 2-(5-Bromo-2-chlorophenyl)acetonitrile
A Guide to Improving Regioselectivity in Synthetic Transformations
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical logic to help you troubleshoot and optimize your reactions for superior regioselectivity.
The key challenge with this compound lies in controlling which of its several reactive sites participates in a given transformation. The molecule features two distinct halogen atoms (C-Br and C-Cl), an acidic benzylic position, and an aromatic C-H bond positioned for directed metalation, all of which can compete under various conditions. This guide offers solutions to common regioselectivity problems in a practical, question-and-answer format.
Visualizing the Challenge: Key Reactive Sites
Before diving into specific issues, it's crucial to recognize the competing reactive centers on the molecule. Understanding their relative reactivities is the first step toward rational control.
Caption: Competing reactive sites on this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Question 1: My palladium-catalyzed cross-coupling reaction is non-selective. How can I target a single halogen?
Scenario: You are running a Suzuki-Miyaura or Sonogashira coupling and obtaining a mixture of products, with substitution occurring at both the C-Br and C-Cl positions, along with some di-substituted product.
Analysis and Solution: This is the most common challenge with dihaloarenes. The root cause lies in the intrinsic reactivity of the carbon-halogen bonds towards the palladium catalyst.
Pillar 1: Understanding Intrinsic Reactivity (Substrate Control) In palladium-catalyzed cross-coupling, the first and typically rate-determining step is the oxidative addition of the aryl halide to the Pd(0) complex. The bond strength and reactivity order is generally C–I > C–Br > C–OTf > C–Cl.[1] Therefore, under standard conditions, the C-Br bond will react preferentially. To enhance this inherent selectivity:
-
Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can significantly improve selectivity for the more reactive C-Br bond.
-
Use a Less Active Catalyst: A simple catalyst system like Pd(PPh₃)₄ may offer better selectivity than highly active, ligand-less, or electron-rich ligand systems which can more readily activate the stronger C-Cl bond.
Pillar 2: Exerting External Control (Catalyst Control) Achieving selective coupling at the less reactive C-Cl position requires overriding the substrate's intrinsic reactivity. This is an advanced strategy known as "catalyst-controlled" site-selectivity.[1][2] The choice of ligand is paramount.
-
Mechanism of Control: Certain bulky or electronically unique ligands can sterically block the more accessible C-Br position or electronically favor interaction with the C-Cl bond, effectively reversing the "natural" selectivity.[3]
-
Ligand Selection: Highly hindered N-heterocyclic carbene (NHC) ligands or specialized phosphine ligands have been shown to promote cross-coupling at the more challenging C-Cl site in dihalo(hetero)arenes.[3]
Experimental Protocols:
| Target | Strategy | Catalyst/Ligand | Base | Solvent | Temp (°C) | Rationale |
| C-Br Selective | Substrate Control | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 60-80 | Exploits the higher intrinsic reactivity of the C-Br bond at lower temperatures with a standard catalyst system.[1] |
| C-Cl Selective | Catalyst Control | Pd₂(dba)₃ / Bulky NHC Ligand (e.g., IPr) or specialized phosphine (e.g., QPhos) | K₃PO₄ or CsF | Dioxane or THF | 100-120 | Bulky ligands can reverse selectivity, favoring the sterically hindered or electronically different C-Cl site.[3] |
Troubleshooting Workflow for Cross-Coupling:
Caption: A logical workflow for optimizing cross-coupling regioselectivity.
Question 2: I'm attempting Directed ortho-Metalation (DoM) at the C6 position but I'm getting halogen-metal exchange instead. What's going wrong?
Scenario: You are using n-butyllithium (n-BuLi) at -78 °C to deprotonate the C-H bond ortho to the chlorine atom, followed by quenching with an electrophile (e.g., TMSCl or DMF). However, you are isolating products resulting from lithium-bromine exchange.
Analysis and Solution: This outcome is a classic case of competing reaction pathways in organolithium chemistry. The ortho-chloro and the nitrogen of the acetonitrile can act as Directed Metalation Groups (DMGs), coordinating the lithium reagent and increasing the kinetic acidity of the adjacent C6 proton.[4][5] However, n-BuLi is also a potent nucleophile that can readily undergo halogen-metal exchange with the weak C-Br bond.
Pillar 1: The Base is Key The choice of base dictates the outcome. Standard alkyllithiums like n-BuLi or sec-BuLi are often too nucleophilic and reactive, favoring the thermodynamically driven halogen-metal exchange. The solution is to use a strong, but sterically hindered and non-nucleophilic, base.
-
Lithium Amides: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are excellent choices. Their steric bulk disfavors attack at the halogen, allowing the kinetically faster ortho-deprotonation to dominate.[6][7]
-
Magnesium/Lithium Amide Bases: Knochel-type bases like TMPMgCl·LiCl are highly effective for selective deprotonation of sensitive substrates and often show superior functional group tolerance compared to organolithiums.[7]
Pillar 2: Rigorous Temperature Control Even with the right base, temperature control is critical.
-
Maintain Low Temperatures: All steps, including base addition and the metalation itself, must be kept at -78 °C (dry ice/acetone bath). Allowing the reaction to warm up can promote side reactions, including elimination or rearrangement.
Recommended Protocol for Directed ortho-Metalation:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
Base Addition: Slowly add a freshly prepared or titrated solution of LDA (1.1 equiv) dropwise, ensuring the internal temperature does not rise.
-
Metalation: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench: Add the desired electrophile (e.g., TMSCl, 1.2 equiv) and stir for another hour at -78 °C.
-
Workup: Slowly warm the reaction to room temperature and quench with saturated NH₄Cl solution. Proceed with standard extraction and purification.
Visualizing the Competing Pathways:
Sources
- 1. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Column chromatography conditions for purifying "2-(5-Bromo-2-chlorophenyl)acetonitrile"
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of "2-(5-Bromo-2-chlorophenyl)acetonitrile" using column chromatography. It is designed to offer practical, field-tested insights and troubleshooting strategies to overcome common challenges encountered during the purification of this and structurally related halogenated aromatic compounds.
Understanding the Molecule: Key Physicochemical Properties
Before delving into the purification protocol, it is crucial to understand the properties of the target molecule, as these dictate the separation strategy.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₈H₅BrClN | - |
| Molecular Weight | 230.49 g/mol | - |
| LogP | 3.16858 | Indicates significant lipophilicity (nonpolar character), making it well-suited for normal-phase chromatography.[1] |
| Polar Surface Area | 23.79 Ų | The nitrile group provides a site for polar interactions. |
| Appearance | Colorless to pale yellow liquid or solid | Visual aid during fraction collection. |
The high LogP value is the most telling characteristic, strongly suggesting that a normal-phase chromatography setup with a polar stationary phase (like silica gel) and a relatively nonpolar mobile phase will be effective.
Recommended Column Chromatography Protocol
This protocol provides a robust starting point for the purification of this compound. Optimization may be necessary based on the specific impurity profile of your crude sample.
Materials and Reagents
-
Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size).
-
Mobile Phase Solvents:
-
n-Hexane (or petroleum ether), HPLC grade.
-
Ethyl acetate (EtOAc), HPLC grade.
-
-
Crude Sample: this compound dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Apparatus:
-
Glass chromatography column.
-
Fraction collector or test tubes.
-
Thin Layer Chromatography (TLC) plates (silica gel coated).
-
TLC developing chamber.
-
UV lamp (254 nm).
-
Method Development with Thin Layer Chromatography (TLC)
The ideal mobile phase composition should be determined by TLC prior to running the column. The goal is to achieve a retention factor (Rf) of 0.25-0.35 for the target compound, ensuring good separation from impurities.
Step-by-Step TLC Analysis:
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:EtOAc).
-
Dissolve a small amount of your crude product in a volatile solvent.
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plates in separate chambers, each containing one of the prepared eluent mixtures.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for your target compound in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Select the solvent system that gives the desired Rf value and the best separation from any visible impurities. For many halogenated aromatic compounds, a starting point of 10-30% ethyl acetate in hexane is effective.[2]
Column Packing and Sample Loading
Proper column packing is critical to avoid issues like band broadening and poor separation. Both dry and wet packing methods can be used, but consistency is key.
Wet Packing Method (Recommended):
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to settle, ensuring a flat and even bed.
-
Drain the excess solvent until it is level with the top of the silica bed.
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.
-
Dry Loading (Preferred for less soluble compounds): Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
Elution and Fraction Collection
-
Carefully add the mobile phase to the column, taking care not to disturb the top of the silica bed.
-
Apply gentle positive pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect fractions in an appropriate volume based on the column size.
-
Monitor the elution of your compound by spotting collected fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound and similar compounds.
Q1: My compound is not moving off the baseline, even with a high concentration of ethyl acetate.
-
Possible Cause: The compound may be interacting too strongly with the silica gel, or there might be an issue with the mobile phase composition.
-
Solutions:
-
Increase Mobile Phase Polarity: While ethyl acetate is a good starting point, you can try a more polar solvent system. A gradient elution with increasing concentrations of a more polar solvent like dichloromethane in hexane can be effective.
-
Check for Compound Degradation: The nitrile or halogen functionalities can sometimes interact with the acidic silica surface, leading to degradation. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots, your compound is likely degrading on the silica. In this case, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.
-
Q2: My compound is eluting too quickly (high Rf value), and I'm not getting good separation from impurities.
-
Possible Cause: The mobile phase is too nonpolar, or you may be experiencing channeling in your column.
-
Solutions:
-
Decrease Mobile Phase Polarity: Increase the proportion of hexane in your hexane/ethyl acetate mixture. This will increase the retention time of all compounds, potentially improving separation.
-
Repack the Column: Channeling occurs when there are cracks or irregularities in the silica bed, allowing the solvent and sample to bypass the stationary phase. Repacking the column carefully should resolve this issue.
-
Q3: I see streaking or tailing of my compound's spot on the TLC plate and in the column fractions.
-
Possible Cause: This is often due to overloading the column, the compound having poor solubility in the mobile phase, or strong interactions with the stationary phase.
-
Solutions:
-
Reduce Sample Load: Overloading is a common cause of tailing. Try running the column with less crude material.
-
Improve Solubility: Ensure your compound is fully dissolved before loading. If solubility in the mobile phase is an issue, consider the dry loading technique.
-
Modify the Mobile Phase: Adding a small amount of a more polar solvent can sometimes improve peak shape. For compounds with basic or acidic functionalities, adding a modifier like triethylamine or acetic acid to the mobile phase can mitigate interactions with the silica gel that cause tailing.
-
Q4: I've collected all my fractions, but my overall yield is very low.
-
Possible Cause: The compound may have degraded on the column, it may still be on the column, or it may have eluted in very dilute fractions that were not detected.
-
Solutions:
-
Flush the Column: After your expected compound has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to see if any remaining material comes off.
-
Concentrate Fractions: Combine and concentrate fractions that you believed contained your product. Sometimes, the concentration is too low to be easily detected by TLC spotting.
-
Re-evaluate Stability: As mentioned in Q1, confirm that your compound is stable on silica gel.
-
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for Column Chromatography
Caption: A streamlined workflow for the column chromatography purification process.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common column chromatography issues.
References
Technical Support Center: A Researcher's Guide to "2-(5-Bromo-2-chlorophenyl)acetonitrile"
Welcome to the dedicated technical support center for "2-(5-Bromo-2-chlorophenyl)acetonitrile." This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the safe and effective handling, storage, and application of this compound in your experimental workflows.
I. Compound Overview and Key Properties
"this compound" is a di-halogenated phenylacetonitrile derivative with the molecular formula C₈H₅BrClN. Its chemical structure, featuring a bromine and a chlorine atom on the phenyl ring and a nitrile group on the adjacent benzylic carbon, imparts a unique reactivity profile, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Weight | 230.49 g/mol | |
| CAS Number | 1057216-52-0 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | |
| LogP | 3.16858 |
The key reactive sites of this molecule are the halogenated aromatic ring, the nitrile functional group, and the acidic benzylic protons, allowing for a diverse range of chemical transformations.
II. Troubleshooting Guide: Common Experimental Challenges
Researchers may encounter several challenges when working with "this compound." This section provides a systematic approach to identifying and resolving these common issues.
Problem 1: Compound Degradation (Discoloration, Purity Decrease)
Symptoms:
-
The initially colorless or pale yellow liquid turns yellow or brown.
-
NMR or LC-MS analysis shows the presence of impurities that were not in the starting material.
-
Inconsistent results in subsequent reactions.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Exposure to Light | Halogenated aromatic compounds can be light-sensitive, leading to decomposition. | 1. Storage: Always store the compound in an amber or opaque vial to protect it from light. 2. Handling: Minimize exposure to direct laboratory light during weighing and reaction setup. Consider using yellow light conditions for sensitive experiments. |
| Exposure to Air/Moisture | The nitrile group can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities. The benzylic position is also prone to oxidation. | 1. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon), particularly for long-term storage or when setting up sensitive reactions. 2. Dry Solvents: Use anhydrous solvents for all reactions to prevent hydrolysis of the nitrile group. |
| Incompatible Storage Conditions | Storing with strong acids, bases, or oxidizing agents can lead to degradation. | 1. Segregation: Store "this compound" away from incompatible chemicals. 2. Proper Sealing: Ensure the container is tightly sealed to prevent exposure to atmospheric contaminants. |
| Thermal Stress | Elevated temperatures can accelerate decomposition pathways for halogenated compounds. | 1. Controlled Temperature: Store the compound in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended, but always consult the supplier's specific guidelines. |
Problem 2: Low Yield or Stalled Reactions
Symptoms:
-
Incomplete consumption of the starting material.
-
Formation of multiple side products.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Hydrolysis of Nitrile Group | The nitrile can hydrolyze to the corresponding amide or carboxylic acid, especially under acidic or basic conditions. | 1. pH Control: Maintain neutral or near-neutral reaction conditions where possible. 2. Anhydrous Conditions: Ensure all reagents and solvents are free of water. |
| Side Reactions at the Benzylic Position | The acidic protons at the benzylic position can participate in unwanted side reactions, such as self-condensation or reaction with basic reagents. | 1. Base Selection: Use a non-nucleophilic base if deprotonation is required. 2. Temperature Control: Run reactions at the lowest effective temperature to minimize side reactions. |
| Poor Solubility | The compound has a relatively high LogP, indicating it is lipophilic and may have poor solubility in aqueous or highly polar solvents. | 1. Solvent Screening: Perform small-scale solubility tests to find an appropriate solvent system for your reaction. |
Troubleshooting Workflow Diagram
Sources
Technical Support Center: Recrystallization of 2-(5-Bromo-2-chlorophenyl)acetonitrile
Welcome to the technical support center for the purification of 2-(5-Bromo-2-chlorophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful recrystallization of this important chemical intermediate. As your Senior Application Scientist, I will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.
I. Understanding the Molecule: Key Characteristics for Purification
This compound (MW: 230.49 g/mol ) is a solid at room temperature.[1] Its structure, featuring a polar nitrile group and halogen atoms on a phenyl ring, gives it moderate polarity. This characteristic is central to selecting an appropriate recrystallization solvent. The goal of recrystallization is to dissolve the compound in a hot solvent and then allow it to slowly cool, forming pure crystals while impurities remain in the solution.[2][3]
II. Recommended Recrystallization Protocol
Based on the structural properties of the target compound and established practices for similar substituted phenylacetonitriles, a single-solvent recrystallization with methanol or a two-solvent system of methanol and water is recommended.[4]
Detailed Step-by-Step Methodology:
-
Solvent Selection: Begin by performing small-scale solubility tests to confirm the ideal solvent or solvent pair. A good solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol and heat the mixture gently on a hot plate. Continue adding hot methanol in small portions until the solid completely dissolves.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
III. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Gently heat the solution to evaporate some of the solvent and re-cool. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[3] | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Lower the temperature of the dissolution step. Alternatively, switch to a lower-boiling point solvent. |
| The rate of cooling is too rapid. | Allow the solution to cool more slowly. Insulating the flask can help. | |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration. Add a small excess of hot solvent before filtering. | |
| Crystals are discolored. | Colored impurities were not fully removed. | Use activated charcoal during the recrystallization process. A second recrystallization may be necessary. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on the polarity of the molecule, alcohols like methanol or ethanol are good starting points. A mixed-solvent system, such as methanol/water or ethanol/water, can also be very effective.[8][9] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: Continue to add small portions of the hot solvent until the compound dissolves completely. Ensure the solvent is at or near its boiling point. If a large volume of solvent is required, it may not be the ideal solvent, and you should consider one in which your compound is more soluble at elevated temperatures.
Q3: How can I be sure my recrystallized product is pure?
A3: The purity of the recrystallized product should be assessed by analytical techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point close to the literature value is a good indicator of purity.
Q4: Is it possible to recrystallize directly from a reaction mixture?
A4: In some cases, it is possible to crystallize the product directly from the reaction mixture after an appropriate workup.[8] This is highly dependent on the reaction solvent and the impurities present. For this compound, a separate recrystallization step after isolation of the crude product is generally recommended for achieving high purity.
V. Visualizing the Process
Recrystallization Workflow
Caption: A typical workflow for the recrystallization of an organic solid.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization issues.
VI. References
-
BenchChem. (2025). Technical Support Center: Synthesis of Substituted Phenylacetonitriles.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Vulcanchem. (n.d.). This compound.
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Thermo Fisher Scientific. (2010, October 20). SAFETY DATA SHEET: 2-Bromophenylacetonitrile.
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Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: (2-Chlorophenyl)acetonitrile.
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Fisher Scientific. (2024, March 26). SAFETY DATA SHEET: 2-Chlorophenylacetonitrile.
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Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
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National Center for Biotechnology Information. (2018). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. PMC.
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Journal of Medicinal Chemistry. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy].
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Analysis of 2-(5-Bromo-2-chlorophenyl)acetonitrile
This guide provides a comprehensive, data-driven comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(5-Bromo-2-chlorophenyl)acetonitrile. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, from initial column selection to final method optimization, equipping researchers and drug development professionals with the insights to develop a reliable, high-performance analytical method.
Foundational Strategy: Analyte Characterization and Initial Chromatographic Choices
The first principle of effective method development is to understand the analyte. This compound is a critical intermediate in pharmaceutical synthesis, and its purity must be rigorously controlled.[1] A thorough analysis of its physicochemical properties is the cornerstone of our strategic approach.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₈H₅BrClN[1] | Indicates a small molecule with aromatic and halogen functionalities. |
| Molecular Weight | 230.49 g/mol [1] | Suitable for standard HPLC analysis; does not require specialized large-molecule columns. |
| Structure | Halogenated phenyl ring with an acetonitrile group | The molecule possesses significant non-polar character from the aromatic ring and halogens. |
| Predicted LogP | 3.16858[1] | A positive LogP value indicates significant hydrophobicity (lipophilicity), making the compound ideal for Reversed-Phase chromatography.[2] |
| Acidity/Basicity | Neutral | The molecule lacks strongly ionizable functional groups within the typical HPLC pH range (2-8), simplifying mobile phase selection as pH control for the analyte is not a primary concern. |
Based on these properties, particularly the high LogP value, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and effective separation mode.[2][3] In RP-HPLC, we utilize a non-polar stationary phase and a polar mobile phase; hydrophobic compounds like our target analyte are retained through interactions with the non-polar column packing.[2]
Part 1: Stationary Phase Selection - A Comparative Approach
The choice of stationary phase is the most powerful tool for influencing selectivity in RP-HPLC. While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the default starting point for non-polar compounds, comparing it with alternatives provides a more robust development strategy.[4][5]
-
C18 Columns: Offer the highest hydrophobicity and retention for non-polar compounds due to the long alkyl chains.[6] They are an excellent first choice for this analyte.
-
C8 Columns: Less retentive than C18, which can be advantageous if the analyte is too strongly retained on a C18 phase, leading to excessively long run times or the need for very high organic solvent concentrations.[7]
-
Phenyl Columns: Provide alternative selectivity through π-π interactions between the phenyl groups in the stationary phase and the analyte's aromatic ring.[8] This can be particularly useful for separating aromatic compounds from closely related impurities.
Part 2: Mobile Phase Selection - Acetonitrile vs. Methanol
The mobile phase in RP-HPLC typically consists of an aqueous component and a water-miscible organic solvent, often referred to as the organic modifier.[9] The choice of modifier affects retention, selectivity, and system pressure.
-
Acetonitrile (ACN): Generally the preferred solvent for RP-HPLC due to its strong elution strength, low viscosity (leading to lower backpressure and better efficiency), and low UV cutoff (~190 nm), which is crucial for sensitive detection at low wavelengths.[9][10][11]
-
Methanol (MeOH): A less expensive alternative, but it has a higher viscosity, which results in higher system pressure.[9] It can, however, offer different selectivity compared to acetonitrile and may resolve critical pairs that co-elute with ACN.
For this application, we will begin with Acetonitrile due to its superior physical properties. Since the analyte is neutral, a buffer is not required to control its ionization state. However, adding a small amount of acid (e.g., 0.1% Formic Acid or Phosphoric Acid) to the aqueous phase is a common and highly recommended practice. This suppresses the ionization of residual silanol groups on the silica surface of the stationary phase, leading to sharper, more symmetrical peaks.[4]
Experimental Design: A Systematic Workflow for Method Development
A structured, multi-stage approach ensures an efficient path to an optimized method. The process begins with broad screening, followed by systematic optimization of the most promising conditions.
Caption: Workflow for systematic HPLC method development.
Experimental Comparison: Screening & Optimization Data
To illustrate the process, we present comparative data from a hypothetical but realistic method development study.
Stage 1: Initial Column and Mobile Phase Screening
A generic, fast gradient was used to rapidly assess the performance of different columns and organic modifiers.
Experimental Protocol: Initial Screening
-
Columns:
-
A: C18, 4.6 x 150 mm, 5 µm
-
B: C8, 4.6 x 150 mm, 5 µm
-
C: Phenyl, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)
-
Flow Rate: 1.0 mL/min
-
Gradient: 10% to 90% B over 10 minutes, hold at 90% B for 2 minutes.
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample: this compound at 0.1 mg/mL in 50:50 ACN:Water.
Table 2: Comparative Data from Initial Screening Experiments
| Condition | Column | Organic Modifier | Retention Time (min) | Tailing Factor (USP) | Theoretical Plates (N) | Observations |
| 1 | C18 | ACN | 8.21 | 1.1 | 15,500 | Excellent retention, sharp peak, best overall performance. |
| 2 | C8 | ACN | 6.95 | 1.2 | 13,800 | Lower retention as expected. Good alternative if run time is critical. |
| 3 | Phenyl | ACN | 7.88 | 1.3 | 12,500 | Slightly more peak tailing; offers different selectivity but C18 is superior for this analyte. |
| 4 | C18 | MeOH | 9.54 | 1.4 | 11,200 | Longer retention and broader peak compared to ACN. Higher backpressure noted. |
Stage 2: Method Optimization - Isocratic Elution
For routine quality control of a single analyte, an isocratic method is often preferred over a gradient for its simplicity, robustness, and shorter equilibration times. Based on the screening run, the analyte eluted at approximately 65-70% ACN. A series of isocratic runs were performed to find the optimal mobile phase composition.
Experimental Protocol: Isocratic Optimization
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Varied ratios of Acetonitrile and Water (with 0.1% Phosphoric Acid).
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 220 nm
Table 3: Isocratic Method Optimization Data
| ACN % | Water % (with 0.1% H₃PO₄) | Retention Time (min) | Tailing Factor (USP) | Resolution (from nearest impurity) | Analysis Goal |
| 70 | 30 | 3.15 | 1.1 | 1.9 | Too fast, insufficient resolution from early eluting impurities. |
| 65 | 35 | 4.52 | 1.1 | 2.8 | Good balance of retention and resolution. |
| 60 | 40 | 6.89 | 1.2 | 3.5 | Excellent resolution, but longer than necessary run time. |
Final Recommended HPLC Protocol
This optimized method provides a reliable and efficient means for the quantitative analysis of this compound.
Table 4: Final Optimized Isocratic HPLC Method Parameters
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax) |
| Mobile Phase | Isocratic: 65% Acetonitrile, 35% Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
| Expected Retention Time | ~4.5 minutes |
Trustworthiness and Validation: This developed method serves as a strong foundation. For implementation in a regulated environment, it must be fully validated according to ICH Q2(R1) guidelines. This involves formally assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the method is fit for its intended purpose.[12]
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Key points of mobile phase configuration for acetonitrile HPLC . (2022-09-06). Hawach. Available at: [Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks . (2024-05-10). Alwsci. Available at: [Link]
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1H and 13C NMR characterization of "2-(5-Bromo-2-chlorophenyl)acetonitrile"
An In-Depth Comparative Guide to the Analytical Characterization of 2-(5-Bromo-2-chlorophenyl)acetonitrile
Authored by a Senior Application Scientist
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing discovery programs. This compound, a halogenated aromatic compound, serves as a versatile intermediate in organic synthesis.[1] Its utility in constructing more complex molecular architectures, potentially for therapeutic applications, necessitates a robust and multi-faceted analytical characterization.
This guide provides a comprehensive comparison of modern spectroscopic techniques for the structural elucidation of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind spectral features, offering a framework for interpreting the data and highlighting the synergistic power of combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As no complete public NMR dataset for this specific molecule is readily available, we will present a detailed prediction of its ¹H and ¹³C NMR spectra, grounded in established principles and data from analogous structures. This predictive approach serves as a powerful tool for researchers encountering novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Predicted ¹H NMR Spectrum of this compound
The prediction of the ¹H NMR spectrum is based on the principle of substituent chemical shifts (SCS), where the effects of the chloro, bromo, and cyanomethyl groups on the benzene ring are considered to be additive.[2] The protons on the aromatic ring are expected to appear in the range of 6.5-8.0 ppm.[3]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.5 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 |
| H-4 | ~7.3 | Doublet (d) | J ≈ 8.5 |
| H-6 | ~7.7 | Doublet (d) | J ≈ 2.5 |
| -CH₂CN | ~3.8 | Singlet (s) | N/A |
Causality Behind the Predictions:
-
Aromatic Protons (H-3, H-4, H-6): The electron-withdrawing nature of the chlorine and bromine atoms deshields the aromatic protons, shifting them downfield. The chlorine atom at position 2 will have a strong deshielding effect on the ortho proton (H-3) and the para proton (H-6 is para to the CH₂CN group, but ortho to the Bromine). The bromine at position 5 will also deshield its ortho protons (H-4 and H-6). The splitting patterns arise from spin-spin coupling between adjacent protons. H-3 is coupled to H-4 (ortho coupling, larger J value) and H-6 (meta coupling, smaller J value), resulting in a doublet of doublets. H-4 is coupled to H-3 (ortho coupling), giving a doublet. H-6 is coupled to H-3 (meta coupling), resulting in a doublet.
-
Methylene Protons (-CH₂CN): The protons of the methylene group are adjacent to the electron-withdrawing nitrile group and the aromatic ring, which deshields them, leading to a predicted chemical shift around 3.8 ppm. Since there are no adjacent protons, the signal is expected to be a singlet.
Predicted ¹³C NMR Spectrum of this compound
Similar to ¹H NMR, the ¹³C NMR chemical shifts can be predicted by considering the substituent effects.[4][5] Aromatic carbons typically resonate in the 120-150 ppm region.[3]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~130 |
| C-2 | ~135 |
| C-3 | ~132 |
| C-4 | ~133 |
| C-5 | ~120 |
| C-6 | ~135 |
| -CH₂CN | ~20 |
| -C≡N | ~117 |
Causality Behind the Predictions:
-
Aromatic Carbons (C-1 to C-6): The carbons directly attached to the electronegative halogens (C-2 and C-5) will be significantly influenced. The ipso-carbons (the carbons bearing the substituents) will have their chemical shifts altered, as will the ortho, meta, and para carbons. The carbon bearing the cyanomethyl group (C-1) will also be affected.
-
Aliphatic Carbons (-CH₂CN and -C≡N): The methylene carbon is expected to be in the typical aliphatic region, while the nitrile carbon will be further downfield due to the triple bond.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is particularly important for resolving complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon, making it easier to count the number of different carbon environments.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Comparative Analytical Techniques
While NMR provides the most detailed structural map, other techniques offer complementary and confirmatory information.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The molecular weight of C₈H₅BrClN is approximately 228.93 g/mol . The mass spectrum should show a cluster of peaks for the molecular ion due to the presence of isotopes of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). This will result in a characteristic M⁺, M+2, and M+4 pattern.
-
Fragmentation: Electron impact (EI) ionization would likely cause fragmentation.[6][7] Key fragmentations could include:
-
Loss of a bromine radical (•Br)
-
Loss of a chlorine radical (•Cl)
-
Loss of the nitrile group (•CN)
-
Cleavage of the cyanomethyl group to form a stable benzylic cation.
-
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Interpretation | Key Features |
| ~229, 231, 233 | Molecular Ion [M]⁺ | Characteristic isotopic pattern for Br and Cl |
| ~150, 152 | [M - Br]⁺ | Isotopic pattern for Cl |
| ~194, 196 | [M - Cl]⁺ | Isotopic pattern for Br |
| ~189 | [M - CH₂CN]⁺ | Loss of the cyanomethyl group |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Expected IR Absorptions for this compound:
-
C≡N Stretch: A sharp, intense absorption peak is expected in the range of 2240-2220 cm⁻¹ for the nitrile group conjugated with the aromatic ring.[8]
-
Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[9]
-
Aliphatic C-H Stretch: Absorptions from the methylene group will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the aromatic ring.
-
C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| ~2230 | C≡N stretch (nitrile) | Strong, sharp |
| 3100-3000 | Aromatic C-H stretch | Medium to weak |
| <3000 | Aliphatic C-H stretch | Medium |
| 1600-1400 | Aromatic C=C bend | Medium to strong |
| <800 | C-Br, C-Cl stretch | Medium to strong |
Integrated Analytical Workflow and Data Visualization
A robust characterization of a novel compound relies on the integration of multiple analytical techniques. The following workflow illustrates this synergistic approach.
Caption: Integrated workflow for the synthesis and characterization of a novel compound.
The following diagram illustrates the predicted NMR assignments for this compound.
Caption: Predicted ¹H and ¹³C NMR assignments for this compound.
(Note: A visual representation of the molecule with labeled atoms corresponding to the NMR assignments would be ideal here. The textual labels in the diagram serve to associate the predicted data with specific positions on the molecule.)
Conclusion: A Multi-Pronged Approach to Certainty
The structural characterization of this compound exemplifies the necessity of a multi-technique approach in modern chemical research. While ¹H and ¹³C NMR spectroscopy provide the most detailed map of the molecular framework, Mass Spectrometry and Infrared Spectroscopy offer crucial, complementary pieces of the puzzle. MS confirms the molecular weight and elemental composition, with its isotopic patterns providing a tell-tale signature of the halogens present. IR spectroscopy, in turn, offers a rapid and definitive confirmation of the key functional groups, particularly the nitrile moiety.
For the researcher or drug development professional, relying on a single analytical technique is a precarious strategy. By integrating the data from NMR, MS, and IR, a self-validating system of characterization is established, ensuring the scientific integrity of the work and providing a solid foundation for subsequent research and development activities. The predictive methods outlined in this guide further empower scientists to anticipate the spectral properties of novel compounds, accelerating the cycle of synthesis, characterization, and discovery.
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The Definitive Guide to Structural Validation: X-ray Crystallography of "2-(5-Bromo-2-chlorophenyl)acetonitrile" Derivatives
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For derivatives of "2-(5-Bromo-2-chlorophenyl)acetonitrile," a class of compounds with significant potential in medicinal chemistry, precise structural validation is not just a formality but a critical step in understanding structure-activity relationships (SAR) and ensuring intellectual property. This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for structural validation, juxtaposed with other powerful analytical techniques.
The Imperative of Unambiguous Structure Determination
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming chemical identity and connectivity, they often provide indirect or incomplete spatial information.[1] Single-crystal X-ray diffraction (SCXRD), however, offers a direct visualization of the atomic arrangement in the solid state, providing precise bond lengths, bond angles, and stereochemistry.[2] This level of detail is crucial for understanding intermolecular interactions, which govern a compound's physical properties and biological activity.
A Comparative Overview of Structural Validation Techniques
While X-ray crystallography provides the most definitive structural data, a multi-faceted approach utilizing various analytical methods is often employed for comprehensive characterization. Each technique offers unique insights, and their data are often complementary.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions. | Unambiguous structure determination; "gold standard" for spatial arrangement.[1] | Requires a high-quality single crystal, which can be challenging to obtain; provides a static picture in the solid state.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of atoms (¹H, ¹³C), connectivity through bonds, solution-state conformation. | Provides information about the molecule's structure and dynamics in solution; non-destructive.[4][5] | Structure is inferred from through-bond and through-space correlations, which can be ambiguous for complex molecules; provides an average structure in solution.[6] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns. | High sensitivity; provides definitive molecular formula.[7] | Provides no direct information about 3D structure or stereochemistry; fragmentation can be complex to interpret.[8] |
The X-ray Crystallography Workflow: A Step-by-Step Guide
The process of determining a crystal structure via SCXRD is a meticulous one, requiring both experimental skill and computational expertise.
Experimental Protocol: From Powder to Diffraction-Quality Crystal
The most significant bottleneck in small molecule crystallography is often the growth of a suitable single crystal.[1] For derivatives of "this compound," which are typically solid at room temperature, several crystallization techniques can be employed.
1. Solvent Selection:
-
The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[9]
-
For halogenated aromatic compounds, solvents such as acetonitrile, ethanol, and toluene, or mixtures thereof, are often good starting points.[10]
2. Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over hours or days.[1] This is often the simplest and most effective method.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[11]
-
Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly to room temperature, and then often to a lower temperature in a refrigerator.
3. Crystal Mounting:
-
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head for data collection.[2]
Data Collection and Processing
The mounted crystal is placed in a diffractometer, where it is rotated in a beam of monochromatic X-rays.[12] A detector records the diffraction pattern, which consists of a series of spots of varying intensity.[12] The positions and intensities of these spots contain the information needed to determine the crystal structure.
Structure Solution and Refinement
The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost.[13] For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[12] This map is then used to build a model of the molecule, which is subsequently refined to improve the fit between the calculated and observed diffraction data.
Interpreting the Crystallographic Information File (CIF)
The final result of a successful crystal structure determination is a Crystallographic Information File (CIF). This standard text file format, promulgated by the International Union of Crystallography (IUCr), contains all the information about the crystal structure and the diffraction experiment.[14] Key parameters to examine in a CIF include:
-
Unit Cell Parameters: The dimensions and angles of the unit cell, the basic repeating unit of the crystal.
-
Space Group: The symmetry operations that describe the arrangement of molecules in the crystal.
-
Atomic Coordinates: The x, y, and z coordinates of each atom in the asymmetric unit.
-
Bond Lengths and Angles: Precise measurements of the molecular geometry.
-
R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
A Comparative Analysis in Practice: Illustrative Data
| Parameter | X-ray Crystallography (Illustrative) | NMR Spectroscopy (Illustrative) | High-Resolution Mass Spectrometry (Illustrative) |
| Molecular Formula | C₈H₅BrClN | Inferred from ¹H and ¹³C spectra | C₈H₅BrClN (from exact mass) |
| Molecular Weight | 229.49 g/mol | - | 228.9294 (M+H)⁺ |
| Connectivity | Directly observed | Inferred from COSY, HSQC, HMBC | Inferred from fragmentation pattern |
| Stereochemistry | Absolute configuration determined | Relative stereochemistry may be inferred from NOE | Not determinable |
| Conformation | Solid-state conformation | Average solution-state conformation | Not determinable |
| Intermolecular Interactions | Detailed packing analysis possible | Indirectly inferred from concentration-dependent shifts | Not determinable |
The Synergy of a Multi-Technique Approach
Ultimately, the most robust structural validation comes from the convergence of data from multiple analytical techniques.[15] NMR and MS can confirm the chemical identity and purity of the bulk sample, while X-ray crystallography provides the definitive 3D structure of a single crystal from that sample. Any discrepancies between the solution-state data from NMR and the solid-state structure from crystallography can offer valuable insights into the conformational flexibility of the molecule.
Conclusion
For researchers working with "this compound" derivatives, single-crystal X-ray diffraction stands as the ultimate arbiter of molecular structure. Its ability to provide a precise and unambiguous three-dimensional atomic arrangement is unparalleled. However, a comprehensive understanding of these molecules is best achieved through an integrated analytical approach, where the strengths of X-ray crystallography, NMR spectroscopy, and mass spectrometry are leveraged in concert. This guide serves as a foundational resource for employing these techniques effectively, ensuring the scientific integrity and accelerating the progress of research and development in this promising class of compounds.
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Comparative Reactivity of Bromo vs. Chloro Substituents in 2-(5-Bromo-2-chlorophenyl)acetonitrile: A Guide for Synthetic Strategy
Introduction
For researchers and professionals in drug development and materials science, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular design. The compound 2-(5-bromo-2-chlorophenyl)acetonitrile presents a valuable scaffold, featuring two distinct halogen atoms—bromine and chlorine—that offer differential reactivity.[1][2] The strategic positioning of these halogens, combined with the activating effect of the acetonitrile group, allows for sequential and site-selective modifications.[1] This guide provides an in-depth comparison of the reactivity of the bromo and chloro substituents in this molecule, supported by mechanistic principles and experimental data, to empower chemists in designing precise and efficient synthetic routes.
PART 1: The Theoretical Framework: Understanding Aryl Halide Reactivity
The disparate reactivity between the C-Br and C-Cl bonds in aryl systems is fundamentally governed by their bond dissociation energies (BDE) and the kinetics of the rate-determining step in most cross-coupling reactions: oxidative addition.
1.1 Carbon-Halogen Bond Strength: The C(sp²)-X bond strength is a critical determinant of reactivity. The bond dissociation energy generally follows the trend: C-F > C-Cl > C-Br > C-I.[3] Specifically, the C-Cl bond (approx. 328 kJ/mol) is significantly stronger than the C-Br bond (approx. 276 kJ/mol).[4] This means that more energy is required to cleave the C-Cl bond, rendering it less reactive under a given set of conditions.[4]
1.2 The Oxidative Addition Step: In palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][6] This step, often rate-limiting, involves the cleavage of the C-X bond and the formation of a Pd(II) intermediate. The lower bond dissociation energy of the C-Br bond facilitates a faster rate of oxidative addition compared to the C-Cl bond.[5][6] Consequently, under carefully controlled conditions, a palladium catalyst will preferentially react with the C-Br bond.
PART 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The general reactivity trend (C-Br > C-Cl) allows for highly selective functionalization of the C-Br bond in this compound while leaving the C-Cl bond intact.[7][8] This chemoselectivity is the foundation for sequential cross-coupling strategies.
2.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. In dihalogenated substrates, the selective coupling of the C-Br bond is well-established.[9] For substrates like this compound, standard Suzuki conditions will almost exclusively target the bromide.
Caption: Workflow for selective Suzuki-Miyaura coupling at the C-Br position.
Experimental Protocol: Selective Suzuki Coupling
-
Reaction Setup: To a flame-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base like potassium carbonate (2.0 eq.).[10]
-
Catalyst Addition: Add the palladium catalyst, for instance, a pre-mixture of Pd(OAc)₂ (2 mol%) and a phosphine ligand like PPh₃ (8 mol%).[10]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[10]
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Argon) at 90-100°C for 12-24 hours, monitoring by TLC or LC-MS.[10]
-
Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry over sodium sulfate, and purify by column chromatography.[10]
Data Summary: Suzuki-Miyaura Coupling Selectivity
| Substituent | Typical Catalyst System | Temperature (°C) | Relative Reaction Rate | Typical Yield (Selective Product) |
|---|---|---|---|---|
| Bromo | Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₄ | 80 - 100 | Fast | >90% |
| Chloro | Pd₂(dba)₃ / Bulky Ligand (e.g., SPhos) | >110 or Microwave | Very Slow | <5% (under bromo-selective conditions) |
This data is representative and compiled from general knowledge on Suzuki couplings of dihaloarenes.[11]
2.2 Buchwald-Hartwig Amination
Similar to Suzuki coupling, the Buchwald-Hartwig amination exhibits excellent selectivity for the C-Br bond.[12] The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields. First and second-generation phosphine ligands are typically sufficient for activating the C-Br bond without affecting the C-Cl bond.[13]
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., BINAP, 2-4 mol%).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture, typically between 80-110°C, until the starting material is consumed.
-
Workup: Cool the reaction, quench carefully with water, and extract the product with an organic solvent. Purify as required.
2.3 Sonogashira Coupling
The Sonogashira reaction, which couples aryl halides with terminal alkynes, also shows a strong preference for the C-Br bond over the C-Cl bond.[14] The standard conditions involving a palladium catalyst and a copper(I) co-catalyst reliably yield the C-Br coupled product.[14][15]
Data Summary: Cross-Coupling Reactivity Comparison
| Reaction Type | Preferred Halogen | General Conditions for Bromo Selectivity | Conditions Required for Chloro Reactivity |
|---|---|---|---|
| Suzuki-Miyaura | Bromo | Pd(0) with standard phosphine ligands, 80-100°C | More active catalyst (e.g., with NHC or biarylphosphine ligands), higher temperatures (>110°C) |
| Buchwald-Hartwig | Bromo | Pd(0)/Pd(II) with standard phosphine ligands, 80-110°C | Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), higher temperatures |
| Sonogashira | Bromo | Pd(0)/Cu(I) co-catalyst, mild temperatures (RT to 80°C) | Higher temperatures (>100°C), more robust catalyst systems |
PART 3: Activating the Chloro Substituent
While the C-Br bond is more reactive, the C-Cl bond is not inert. Its functionalization can be achieved, typically after the C-Br site has been modified, by employing more forcing conditions or specialized catalyst systems.[8][16]
Strategies for C-Cl Bond Activation:
-
High Temperatures: Increasing the reaction temperature provides the necessary activation energy to promote the oxidative addition of the C-Cl bond.[17]
-
Specialized Ligands: The use of highly electron-rich and sterically bulky ligands, such as N-heterocyclic carbenes (NHCs) or dialkylbiarylphosphines (e.g., SPhos, XPhos), is critical.[18] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition of the stronger C-Cl bond.[16]
Caption: Logical workflow for the sequential functionalization of the C-Br and C-Cl bonds.
PART 4: Nucleophilic Aromatic Substitution (SNAr)
The reactivity order for halides in SNAr reactions is often inverted compared to cross-coupling: F > Cl ≈ Br > I.[19] This is because the rate-determining step is the initial nucleophilic attack to form a stabilized carbanion intermediate (Meisenheimer complex), not the cleavage of the C-X bond. The leaving group's ability to depart occurs in a subsequent, faster step.[19][20]
For this compound, the presence of the electron-withdrawing nitrile group (-CN) activates the aromatic ring for nucleophilic attack.[21] However, its position meta to the bromine and ortho to the chlorine means it provides significantly more activation for the chloro position through resonance stabilization of the Meisenheimer complex. Therefore, in an SNAr reaction, the chloro substituent is expected to be more reactive than the bromo substituent, a reversal of the trend seen in palladium catalysis.
Conclusion and Strategic Recommendations
The differential reactivity of the bromo and chloro substituents in this compound provides a powerful tool for synthetic chemists.
-
For Selective C-Br Functionalization: Employ standard palladium-catalyzed cross-coupling conditions (Suzuki, Buchwald-Hartwig, Sonogashira) with conventional phosphine ligands at moderate temperatures (80-100°C). This approach reliably leaves the C-Cl bond available for subsequent transformations.
-
For C-Cl Functionalization: This is best approached as a second step after the C-Br position has been addressed. Utilize more forcing conditions, including higher temperatures (>110°C) and specialized, electron-rich, bulky phosphine or NHC ligands.
-
For Nucleophilic Substitution (SNAr): The chloro group is the more reactive site due to stronger activation from the ortho-nitrile group. This offers a complementary strategy to palladium catalysis for introducing nucleophiles selectively at the C2 position.
By understanding these fundamental principles of reactivity, researchers can strategically and selectively navigate the synthesis of complex derivatives from this versatile building block.
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- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to the Biological Activity of Compounds Derived from 2-(5-Bromo-2-chlorophenyl)acetonitrile
Introduction: The Versatile Scaffold of 2-(5-Bromo-2-chlorophenyl)acetonitrile
In the landscape of modern medicinal chemistry, the strategic selection of a starting material is paramount to the successful discovery of novel therapeutic agents. The compound this compound stands out as a particularly valuable precursor. Its chemical architecture, featuring a di-halogenated phenyl ring and a reactive nitrile group, offers a versatile platform for the synthesis of a diverse array of heterocyclic compounds.[1] The presence of both bromine and chlorine substituents provides multiple sites for functionalization and imparts unique electronic properties that can influence the biological activity of its derivatives.[1] This guide provides a comparative analysis of the biological activities of compounds derived from this scaffold, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the experimental data supporting these claims, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action.
Anticancer Activity: A New Frontier in Pyrimidine-5-carbonitrile Derivatives
The nitrile functionality of this compound serves as an excellent synthon for the construction of various nitrogen-containing heterocycles, including pyrimidines. Notably, pyrimidine-5-carbonitrile derivatives have emerged as a promising class of anticancer agents.
Comparative Analysis of In Vitro Cytotoxicity
Recent studies on novel pyrimidine-5-carbonitrile derivatives, structurally analogous to those that can be synthesized from our core compound, have demonstrated potent cytotoxic activities against various cancer cell lines. A comparative analysis of their half-maximal inhibitory concentrations (IC₅₀) against colon (HCT-116) and breast (MCF-7) cancer cell lines reveals their potential, particularly when benchmarked against the established anticancer drug Sorafenib.
| Compound Class | Derivative Example | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference Drug (Sorafenib) IC₅₀ (µM) |
| Pyrimidine-5-carbonitrile | Compound 11e | 1.14 | 1.54 | HCT-116: >10, MCF-7: 6.4 |
| Pyrimidine-5-carbonitrile | Compound 12b | 4.21 | 5.83 | HCT-116: >10, MCF-7: 6.4 |
| Pyrimidine-5-carbonitrile | Compound 9d | 10.33 | 8.76 | HCT-116: >10, MCF-7: 6.4 |
| Pyrimidine-5-carbonitrile | Compound 12d | 6.87 | 7.12 | HCT-116: >10, MCF-7: 6.4 |
Table 1: Comparative in vitro cytotoxic activity of representative pyrimidine-5-carbonitrile derivatives against human cancer cell lines.[2]
As evidenced by the data, Compound 11e exhibits exceptional potency, surpassing the efficacy of Sorafenib in both tested cell lines.[2] This highlights the therapeutic potential of this class of compounds. Furthermore, the selectivity of these compounds for cancer cells over normal cells is a critical parameter. Compound 11e demonstrated an IC₅₀ value of 63.41 µM against normal human lung cells (WI-38), indicating a favorable selectivity index.[2]
Mechanism of Action: Targeting VEGFR-2
The anticancer activity of these pyrimidine-5-carbonitrile derivatives is, in part, attributed to their inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting this receptor, these compounds can effectively stifle the blood supply to tumors, leading to their regression.
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and an appropriate vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.
Workflow for Anticancer Drug Screening
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Conclusion and Future Directions
The chemical scaffold of this compound represents a fertile ground for the discovery of novel, biologically active compounds. The demonstrated anticancer efficacy of its derived pyrimidine-5-carbonitriles, coupled with the established antimicrobial and anti-inflammatory potential of related triazole and pyrazole structures, underscores the importance of this precursor in medicinal chemistry. Future research should focus on the systematic synthesis and biological evaluation of a broader range of heterocyclic derivatives from this starting material. In-depth mechanistic studies will be crucial to elucidate their precise modes of action and to optimize their therapeutic potential. The comparative data and experimental protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of drug discovery.
References
- El-Gamal, M. I., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 234-251.
- Al-Ghorbani, M., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4983.
Sources
A Senior Application Scientist's Guide to Phenylacetonitriles: A Comparative Analysis of 2-(5-Bromo-2-chlorophenyl)acetonitrile in Advanced Synthesis
Introduction: The Phenylacetonitrile Scaffold in Modern Chemistry
Phenylacetonitrile, also known as benzyl cyanide, and its substituted derivatives are cornerstone building blocks in organic synthesis.[1][2] Their importance is anchored in the dual reactivity of the molecule: the activated α-methylene group and the aromatic ring, both of which can be functionalized.[2][3] This versatility makes them indispensable precursors for a vast range of pharmaceuticals, agrochemicals, and fragrances.[1][2]
Within this vital class of compounds, 2-(5-Bromo-2-chlorophenyl)acetonitrile has emerged as a highly strategic intermediate, particularly in the synthesis of complex pharmaceutical agents. Its carefully orchestrated substitution pattern—featuring two distinct halogen atoms at specific positions—provides a unique electronic landscape and multiple, orthogonal synthetic handles. This guide offers an in-depth comparison of this compound with other substituted phenylacetonitriles, supported by experimental insights, to elucidate its superior performance in multi-step synthetic applications.
The Decisive Role of Aromatic Substitution on Reactivity
The synthetic utility of a phenylacetonitrile derivative is profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents modulate the molecule's electronic properties, which in turn dictates the reactivity of its key functional groups.
-
Acidity of the Benzylic Position : The two protons of the methylene group adjacent to the nitrile (-CH₂CN) are acidic. The stability of the resulting carbanion upon deprotonation is key to its utility in C-C bond-forming reactions.
-
Electron-Withdrawing Groups (EWGs) , such as halogens (Br, Cl) and the nitrile group itself, increase the acidity of these protons through inductive effects.[1] This facilitates carbanion formation, often allowing for the use of milder bases and improving yields in alkylation and condensation reactions.[4] The dual halogenation in this compound creates a significantly electron-deficient system, enhancing the acidity of the benzylic position.[4]
-
Electron-Donating Groups (EDGs) , such as methoxy or alkyl groups, have the opposite effect. They decrease the acidity of the benzylic protons, making deprotonation more challenging and often requiring stronger bases or harsher reaction conditions.[1]
-
-
Reactivity of the Aromatic Ring : The halogen atoms on this compound are not merely passive electronic modifiers; they are active participants in synthesis. They serve as crucial handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). The differential reactivity between bromine and chlorine is a key strategic advantage, enabling selective, stepwise functionalization of the aromatic core.
Comparative Performance Analysis
The unique structural features of this compound impart distinct advantages over simpler analogs in complex syntheses. The following table provides a comparative summary.
| Feature | Phenylacetonitrile (Unsubstituted) | 4-Methoxyphenylacetonitrile (EDG-Substituted) | 2-Chlorophenylacetonitrile (Mono-EWG) | This compound (Di-EWG) |
| Benzylic Acidity | Baseline | Lower | Higher | Significantly Higher |
| Base Requirement for Alkylation | Strong Base (e.g., NaNH₂, NaH) | Stronger Base | Milder Base Possible | Mildest Base (e.g., K₂CO₃, aq. NaOH with PTC) |
| Aromatic Cross-Coupling Sites | None (requires pre-functionalization) | None (requires pre-functionalization) | One (Cl) | Two (Br and Cl) |
| Potential for Selective Functionalization | Low | Low | Moderate | High (Br is more reactive than Cl in many cross-coupling reactions) |
| Key Applications | Precursor to phenobarbital, fragrances, fungicides.[1][2] | Acaricides, fragrances.[1] | Intermediate for pharmaceuticals and agrochemicals.[5] | Key intermediate for the antipsychotic drug Lurasidone .[6][7] |
| Steric Hindrance at Benzylic Site | Low | Low | Moderate (due to ortho-Cl) | Moderate (due to ortho-Cl) |
Workflow Visualization: Synthetic Pathways
The strategic advantage of this compound lies in the multiple, independent reaction pathways it offers the synthetic chemist.
Caption: Comparative reaction pathways for this compound.
Experimental Protocol: Phase-Transfer Catalyzed α-Alkylation
This protocol describes a robust and scalable method for the α-alkylation of a phenylacetonitrile, a reaction that directly benefits from the increased acidity conferred by electron-withdrawing substituents. The use of a phase-transfer catalyst (PTC) avoids the need for strictly anhydrous solvents and expensive, hazardous bases.[8]
Objective: To synthesize 2-(5-Bromo-2-chlorophenyl)butyronitrile.
Materials:
-
This compound (1.0 eq)
-
Ethyl Bromide (1.1 eq)
-
Sodium Hydroxide (50% aqueous solution)
-
Benzyltriethylammonium chloride (PTC, 0.05 eq)
-
Toluene or Benzene
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add this compound and toluene.
-
Catalyst and Base Addition: Add the benzyltriethylammonium chloride catalyst followed by the 50% aqueous sodium hydroxide solution. The mixture will be biphasic.
-
Rationale: The PTC, being a quaternary ammonium salt, is soluble in both the organic and aqueous phases. It transports hydroxide ions (OH⁻) from the aqueous phase to the organic phase to deprotonate the phenylacetonitrile. This avoids the need for solid sodium hydroxide or stronger bases like sodium amide.[8]
-
Substrate Addition: Begin vigorous stirring and add ethyl bromide dropwise via the dropping funnel. Maintain the reaction temperature between 25-35°C, using a water bath for cooling if necessary. The exothermic reaction is controlled by the rate of addition.
-
Reaction Monitoring: After the addition is complete, continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the salts and dilute the base. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with a fresh portion of toluene to recover any dissolved product.
-
Washing: Combine the organic layers and wash sequentially with water, dilute HCl (to neutralize any remaining base), and finally with brine.
-
Rationale: The acidic wash ensures the removal of the base and the PTC, simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(5-bromo-2-chlorophenyl)butyronitrile.
Synthesis of this compound
The title compound is typically prepared via a nucleophilic substitution reaction on the corresponding benzyl halide. This foundational reaction underscores the importance of stable and accessible precursors.
Caption: Typical synthesis of this compound.
This Sₙ2 reaction is highly efficient.[9] The choice of cyanide source (e.g., NaCN, KCN, or even less toxic surrogates like Zn(CN)₂) and solvent system can be optimized to maximize yield and minimize side products.[9] Modern methods also employ palladium or copper catalysts for the cyanation of aryl halides, though cyanation of a benzyl halide is often more direct.[10][11]
Conclusion and Field Insights
For the synthetic chemist engaged in drug discovery and process development, the choice of building block is a critical decision that impacts the entire synthetic route. While unsubstituted phenylacetonitrile is a valuable commodity chemical, its utility diminishes in complex, multi-step syntheses requiring regioselective functionalization.
This compound offers a compelling solution. Its key advantages are:
-
Enhanced Reactivity: The electron-withdrawing halogens activate the benzylic position, enabling high-yield C-C bond formation under milder conditions than its unsubstituted or EDG-substituted counterparts.
-
Orthogonal Synthetic Handles: The presence of both bromine and chlorine provides two distinct sites for sequential cross-coupling reactions, a feature essential for building molecular complexity in a controlled manner.
-
Proven Industrial Utility: Its role as a key intermediate in the synthesis of lurasidone validates its performance and scalability in a demanding pharmaceutical manufacturing context.[6][12]
References
- This compound - 1057216-52-0 - Vulcanchem. Vulcanchem.
- Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates - PMC - NIH.
- Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 - Benchchem. Benchchem.
- Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - ACS Publications.
- α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes - Dalton Transactions (RSC Publishing). Royal Society of Chemistry.
- Representative methods for the synthesis of α‐arylacetonitriles. - ResearchGate.
- Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles | Journal of the American Chemical Society - ACS Publications.
- 2-Phenylacetonitrile|For Research - Benchchem. Benchchem.
- Controlled experiments for the alkylation of benzyl cyanide. - ResearchGate.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications.
- Copper-catalyzed Cyanation of Alkenyl Iodides - Organic Syntheses Procedure. Organic Syntheses.
- Lurasidone hydrochloride synthesis - ChemicalBook. ChemicalBook.
- Preparation method of intermediate of lurasidone - Eureka | Patsnap.
- Phenylacetonitrile Definition - Organic Chemistry Key Term - Fiveable. Fiveable.
- Cyan
- US10196400B2 - Process for the preparation of lurasidone and its intermediate - Google Patents.
- Synthesis and Applications of 2-(2-Chlorophenyl)-2-hydroxyacetonitrile. NINGBO INNO PHARMCHEM CO.,LTD.
- 2 - Organic Syntheses Procedure. Organic Syntheses.
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A Senior Scientist's Guide to Purity Analysis: Comparing GC-MS and HPLC for "2-(5-Bromo-2-chlorophenyl)acetonitrile"
In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a critical intermediate like "2-(5-Bromo-2-chlorophenyl)acetonitrile," a precursor in various synthetic pathways, a robust and validated analytical method for purity determination is paramount. The presence of even trace impurities, arising from starting materials, by-products, or degradation, can have significant downstream consequences.[1][2][3]
This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of "this compound." We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Compound of Interest: this compound
"this compound" (C₈H₅BrClN) is a halogenated aromatic compound.[4][5][6] Its structure, featuring both bromine and chlorine substituents on the phenyl ring and a nitrile group, dictates its chemical properties and potential impurity profile.[5] Understanding this structure is key to developing a specific and sensitive analytical method.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Power of Volatility and Fragmentation
GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds.[2][7] Given the aromatic nature and moderate molecular weight of our target compound, GC is a highly suitable separation technique. Coupling it with a mass spectrometer provides unparalleled identification capabilities based on the molecule's unique fragmentation pattern.[2][7]
Why GC-MS? The Rationale
The choice of GC-MS is underpinned by its high sensitivity and specificity. The separation on a GC column resolves the target analyte from potential volatile impurities, while the mass spectrometer provides a "fingerprint" of each eluting compound, allowing for confident identification and quantification. This is particularly crucial for identifying unknown impurities that may not have commercially available reference standards.[1][2]
Experimental Protocol: GC-MS Purity of this compound
1. Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
2. Chromatographic Conditions:
-
Column: A low-bleed, mid-polarity capillary column, such as a DB-1701 or equivalent (e.g., (14%-cyanopropyl-phenyl)-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness. The choice of a moderately polar column is crucial for resolving the polar nitrile group from other potential aromatic impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume) to maximize sensitivity for trace impurity detection.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan from m/z 40-450 to identify all potential impurities. For quantification, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity.[8]
4. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of "this compound" reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like acetone or toluene.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
GC-MS Analytical Workflow
Caption: Experimental workflow for GC-MS purity analysis.
Method 2: High-Performance Liquid Chromatography (HPLC) - The Versatile Alternative
HPLC is a cornerstone of pharmaceutical analysis, renowned for its applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[3][9] For "this compound," a reversed-phase HPLC method with UV detection provides a robust and reliable alternative to GC-MS.
Why HPLC? The Rationale
HPLC offers excellent quantitative accuracy and is often more readily available in quality control laboratories.[9] It is particularly advantageous for analyzing potential non-volatile impurities or degradation products that would not be amenable to GC analysis. The choice of a UV detector is appropriate due to the aromatic nature of the analyte, which provides strong chromophores.
Experimental Protocol: HPLC Purity of this compound
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent retention and separation for moderately polar compounds.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of "this compound" reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a diluent of 50:50 acetonitrile and water.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
Comparative Performance Data
To provide an objective comparison, the following table summarizes hypothetical but realistic performance data for the two methods, validated according to ICH Q2(R1) guidelines.[10][11][12][13]
| Parameter | GC-MS | HPLC-UV | Justification for Performance |
| Specificity | High | High | Both methods demonstrate excellent separation of the main peak from known and unknown impurities. MS provides definitive peak identity confirmation. |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | GC-MS, particularly in SIM mode, often offers slightly better sensitivity for volatile analytes. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.05% | Consistent with the higher sensitivity of the GC-MS method. |
| Linearity (R²) | >0.999 | >0.999 | Both techniques show excellent linearity over a typical concentration range for impurity analysis. |
| Precision (%RSD) | < 2.0% | < 1.5% | HPLC generally offers slightly better injection precision due to the nature of liquid handling systems. |
| Robustness | Moderate | High | HPLC methods are often considered more robust for routine QC due to fewer high-temperature components that can degrade over time. GC performance can be more susceptible to inlet and column contamination. |
Deciding on the Right Method: A Practical Guide
The choice between GC-MS and HPLC is not a matter of one being definitively superior, but rather which is more fit-for-purpose based on the specific analytical need.
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A Comparative Guide to Catalytic Systems for the Synthesis of 2-(5-Bromo-2-chlorophenyl)acetonitrile
Abstract
The synthesis of 2-(5-Bromo-2-chlorophenyl)acetonitrile, a key intermediate in the development of pharmaceuticals and functional materials, hinges on an efficient cyanation step.[1] This guide provides a comparative analysis of contemporary catalytic systems for the synthesis of this and structurally related aryl nitriles. We delve into the performance of palladium, nickel, and copper-based catalysts, evaluating them on metrics of yield, reaction conditions, cost-effectiveness, and scalability. Supported by experimental data from seminal literature, this document offers researchers and process chemists the critical insights needed to select the optimal catalytic strategy for their specific objectives.
Introduction: The Strategic Importance of Aryl Nitriles
Aryl nitriles are indispensable building blocks in organic synthesis. The nitrile functional group is a versatile precursor to amines, amides, carboxylic acids, and tetrazoles, making it a cornerstone in the construction of complex molecular architectures.[2][3] Specifically, this compound incorporates a unique halogenation pattern that provides multiple, distinct reaction sites for subsequent diversification in medicinal chemistry and materials science.[1]
The traditional methods for synthesizing aryl nitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper cyanide, limiting their scope and industrial applicability.[4] The advent of transition-metal catalysis has revolutionized this field, offering milder, more efficient, and highly versatile pathways.[5][6] This guide focuses on the comparative performance of the most prominent of these systems—those based on palladium, nickel, and copper—to inform the rational design of synthetic routes to this compound.
The General Synthetic Approach
The synthesis of the target molecule is typically achieved through the cyanation of a corresponding benzyl halide, such as 5-bromo-2-chloro-1-(bromomethyl)benzene. The core challenge lies in the selection of a catalytic system that can efficiently couple the aryl halide with a cyanide source while tolerating the present functional groups.
Caption: General synthetic transformation for the target molecule.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter influencing the success of the cyanation reaction. The performance of each metal is dictated by its intrinsic reactivity, tolerance to catalyst poisons like free cyanide, and cost.
Palladium-Based Catalysts: The Gold Standard
Palladium catalysis is the most established and broadly applied method for aryl halide cyanation due to its exceptional functional group tolerance and high efficiency.[5][6]
-
Expertise & Experience: Palladium systems, typically employing Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., dppf, XPhos), exhibit remarkable reliability across a wide range of aryl bromides and chlorides.[7] The primary challenge in palladium catalysis is the potential for catalyst deactivation by the cyanide anion, which can poison all intermediates in the catalytic cycle.[4] Modern protocols overcome this by using cyanide sources with low free cyanide concentration, such as zinc cyanide (Zn(CN)₂) or the non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]).[4][7][8]
-
Trustworthiness: The vast body of literature on palladium-catalyzed cyanation provides a robust foundation for troubleshooting and optimization. The use of well-defined pre-catalysts, such as palladacycles, can prevent catalyst poisoning during the initial activation phase, leading to higher reproducibility and allowing for lower catalyst loadings.[4][8]
-
Authoritative Grounding: Mechanistic studies have shown that additives can play a crucial role. For instance, zinc salts like ZnBr₂ have been demonstrated to facilitate the rate-limiting step and eliminate induction periods in the cyanation of bromobenzene.[9]
Nickel-Based Catalysts: The Cost-Effective Powerhouse
Nickel has emerged as a powerful, sustainable, and economical alternative to palladium.[2] Being more earth-abundant, nickel is an attractive choice for large-scale industrial synthesis.
-
Expertise & Experience: Nickel catalysts are particularly effective for the cyanation of less reactive aryl chlorides.[2] A variety of cyanide sources are compatible with nickel systems, including metal cyanides and organic sources like acetonitrile or alkyl isocyanides, offering flexibility in process design.[10][11]
-
Trustworthiness: Recent advancements have introduced milder reaction conditions. Dual catalysis systems, combining nickel with a photoredox catalyst, enable cyanation to proceed at room temperature under visible light, significantly improving the energy efficiency and functional group tolerance of the process.[12]
-
Authoritative Grounding: The general mechanism for nickel-catalyzed cyanation involves the oxidative addition of the aryl halide to a Ni(0) species, followed by cyanide transfer and reductive elimination.[3][13] Reductants like zinc or polymethylhydrosiloxane (PMHS) are often employed to generate the active Ni(0) catalyst in situ from a Ni(II) precursor.[2][13]
Copper-Based Catalysts: The Classical Approach Reimagined
Copper-catalyzed cyanation is the oldest method but has seen a resurgence with the development of modern catalytic systems.
-
Expertise & Experience: The classical Rosenmund-von Braun reaction requires stoichiometric copper(I) cyanide and high temperatures (>150 °C), limiting its utility.[4] However, modern protocols have been developed that use catalytic amounts of copper, often with ligands to improve solubility and reactivity, allowing for milder conditions.
-
Trustworthiness: While significant progress has been made, copper-catalyzed systems can still be less general than their palladium or nickel counterparts, sometimes offering lower yields or requiring more specific substrate-catalyst matching.
-
Authoritative Grounding: Copper-based systems are particularly relevant in specific applications like Atom Transfer Radical Polymerization (ATRP), where their redox properties are harnessed for controlled polymer synthesis.[14] This underlying chemistry is being explored to expand their use in small molecule cross-coupling.
Quantitative Data Summary
The following table summarizes the key performance indicators for each catalytic system, based on data for analogous aryl halide cyanation reactions reported in the literature.
| Parameter | Palladium-Based System | Nickel-Based System | Copper-Based System |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd/C[6][7] | NiCl₂, NiBr₂(bpy)[2] | CuI, CuCN |
| Ligand | dppf, XPhos, PPh₃[5][7] | XantPhos, PPh₃, bpy[2] | Phenanthroline, TMEDA |
| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂[4][7] | Zn(CN)₂, BrCN, ᵗBuCN[2][13] | KCN, NaCN, CuCN |
| Typical Temp. | 80 - 120 °C[4][6] | 25 - 100 °C[2][12] | 120 - 200 °C |
| Reported Yields | Good to Excellent (70-98%)[7] | Moderate to Good (50-93%)[10][12] | Variable (40-90%) |
| Pros | Broad scope, high reliability, well-understood[5] | Low cost, high reactivity for Ar-Cl[2] | Very low cost |
| Cons | High cost, potential product contamination[7] | Air/moisture sensitivity, can require reductants | Harsh conditions, often stoichiometric |
Mechanistic Overview & Visualization
The catalytic cycles for palladium and nickel-catalyzed cyanation are analogous, proceeding through three key steps: oxidative addition, cyanide transfer (transmetalation), and reductive elimination.
Caption: Generalized catalytic cycle for Pd/Ni-catalyzed cyanation.
Detailed Experimental Protocols
The following protocols are representative examples designed for high reproducibility in a standard research laboratory.
Protocol 1: Palladium/dppf-Catalyzed Cyanation using Zn(CN)₂
This protocol is adapted from established methods for the cyanation of aryl bromides and offers high yields and operational simplicity.[7]
Workflow Visualization:
Caption: Standard experimental workflow for catalytic cyanation.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-chloro-1-(bromomethyl)benzene (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), palladium on carbon (Pd/C, 10 wt%, 0.02 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAC) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the heterogeneous catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Protocol 2: Nickel/XantPhos-Catalyzed Cyanation under Air-Tolerant Conditions
This protocol, inspired by recent developments in nickel catalysis, utilizes a more environmentally friendly reductant and can be performed without strict exclusion of air.[2]
Step-by-Step Procedure:
-
Vessel Preparation: To a vial equipped with a magnetic stir bar, add 5-bromo-2-chloro-1-(bromomethyl)benzene (1.0 equiv), zinc cyanide (Zn(CN)₂, 1.5 equiv), nickel(II) chloride (NiCl₂, 0.1 equiv), and XantPhos (0.1 equiv).
-
Solvent and Reductant Addition: Add N,N-dimethylformamide (DMF) as the solvent, followed by polymethylhydrosiloxane (PMHS, 3.0 equiv) as the reductant.
-
Reaction: Seal the vial and place it in a preheated heating block at 80 °C. Stir the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the excess PMHS by the slow addition of an aqueous base (e.g., 1 M NaOH).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic phase. Purify the resulting residue by flash column chromatography to yield the desired product.
Conclusion and Recommendations
The synthesis of this compound can be accomplished effectively using several transition-metal-catalyzed methods. The optimal choice is dictated by the specific requirements of the project.
-
For Reliability and Broad Scope (Small to Medium Scale): Palladium-based catalysts remain the premier choice. Their well-documented performance and tolerance for diverse functional groups ensure a high probability of success, justifying the higher cost for high-value applications. The use of heterogeneous Pd/C is particularly advantageous for simplifying product purification.[7]
-
For Cost-Effectiveness and Scalability: Nickel-based catalysts are the recommended alternative.[2] Their low cost and high reactivity, especially with aryl chloride precursors, make them ideal for large-scale production. Modern protocols with air-tolerant conditions and benign reductants further enhance their industrial appeal.
-
For Exploratory and "Green" Chemistry Initiatives: Advanced photoredox nickel catalysis offers the mildest conditions, operating at room temperature.[12] While still an emerging technology, it represents the future of sustainable cross-coupling reactions and should be considered for delicate substrates or when minimizing energy consumption is a primary goal.
By carefully considering these factors, researchers and drug development professionals can confidently select and implement the most appropriate catalytic system for the efficient and robust synthesis of this compound.
References
- 1. This compound (1057216-52-0) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 8. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-(5-Bromo-2-chlorophenyl)acetonitrile: A Guide for Laboratory Professionals
For the researcher engaged in the intricate pathways of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and responsible disposal. This guide provides essential, in-depth procedural information for the proper disposal of 2-(5-Bromo-2-chlorophenyl)acetonitrile, a halogenated aromatic nitrile. Our focus is to equip you with the knowledge to manage this chemical waste stream safely, ensuring the protection of both laboratory personnel and the environment, thereby fostering a culture of comprehensive laboratory safety.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of this compound is the cornerstone of its safe management. This compound is a halogenated organic molecule, and its reactivity is influenced by the presence of the nitrile group and the bromo- and chloro-substituents on the phenyl ring.[1]
Key Hazards:
-
Toxicity: Like many nitriles, this compound is expected to be toxic if swallowed, in contact with skin, or inhaled.[2][3][4][5][6] Upon absorption, nitriles can be metabolized to cyanide, a potent toxin.
-
Irritation: It is a skin and serious eye irritant.[2][3][4][5][6][7]
-
Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be harmful to aquatic life.[3] Therefore, direct release to the environment must be strictly avoided.[2][3][6][7]
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | [1] |
| Appearance | Solid | |
| Hazards | Toxic, Skin Irritant, Eye Irritant | [2][3][4][5][6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the selection and use of appropriate PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, suitable hand protection when hands are exposed to hazards.[8]
-
Gloves: Wear nitrile rubber gloves.[8] Considering the halogenated nature of the compound, double-gloving is a prudent measure.[9]
-
Eye Protection: Chemical splash goggles are mandatory.[2][10] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[2][3][4][5]
Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill response plan is crucial.
For a small spill:
-
Alert colleagues in the immediate vicinity.
-
Ensure adequate ventilation by working within a fume hood.
-
Wearing your full PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent.
-
Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[2][9]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Procedures: A Two-Pronged Approach
The primary and universally accepted method for the disposal of this compound is through a licensed hazardous waste management company. However, for research settings, an in-lab pre-treatment step to reduce the reactivity and toxicity of the waste can be considered, but only with a thorough understanding of the chemistry involved and with the explicit approval of your institution's Environmental Health and Safety (EHS) department.
Method 1: Direct Collection for Off-Site Incineration (Standard & Recommended)
This is the most straightforward and safest method for the disposal of this compound. High-temperature incineration is a preferred method for treating hazardous waste, as it is well-suited for many types of chemical waste.[7]
Workflow for Direct Collection:
Caption: Standard workflow for the disposal of this compound.
Step-by-Step Protocol:
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), separately from other waste streams. Halogenated organic waste should be kept in its own designated container.[9][12]
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap.[9] Ensure the container is in good condition and compatible with the waste.[12]
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Toxic, Irritant)
-
The accumulation start date.
-
-
Accumulation: Keep the waste container closed at all times, except when adding waste.[12] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9]
-
Disposal: Once the container is full, or after a designated accumulation time, contact your institution's EHS department to arrange for proper disposal.
Method 2: In-Lab Pre-treatment via Alkaline Hydrolysis (Advanced & Requires EHS Approval)
Disclaimer: This procedure is for informational purposes and should only be performed by trained personnel with a thorough understanding of the chemical reactions and with the explicit approval and guidance of their institution's EHS department.
The nitrile group in haloacetonitriles can undergo base-catalyzed hydrolysis to the corresponding amide and subsequently to the carboxylic acid.[8][13][14] This process can reduce the toxicity associated with the nitrile functional group.
Proposed Workflow for Alkaline Hydrolysis Pre-treatment:
Sources
- 1. This compound (1057216-52-0) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cometabolic degradation of chlorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How Chemical Waste Is Treated | Enva [enva.com]
- 8. Reduction of haloacetonitrile-associated risk by adjustment of distribution system pH - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D3EW00230F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sodium Hypochlorite [organic-chemistry.org]
- 11. What is Chemical Treatment in Waste Disposal? [greenflow.com]
- 12. DSpace [diposit.ub.edu]
- 13. Halogenated Acetonitriles - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cdn.who.int [cdn.who.int]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
